Nickel silicide
Description
Properties
InChI |
InChI=1S/2Ni.Si | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFLMLWJRZAWLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si](=[Ni])=[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ni2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.472 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12059-14-2 | |
| Record name | Nickel silicide (Ni2Si) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012059142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel silicide (Ni2Si) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dinickel silicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
nickel silicide phase diagram explained
An In-depth Technical Guide to the Nickel Silicide Phase Diagram
Introduction
Nickel silicides are a group of intermetallic compounds formed between nickel and silicon, which are of significant importance in the microelectronics industry.[1] They are primarily used as contact materials in integrated circuits to reduce the contact resistance between silicon and metal electrodes.[1] The formation and stability of different this compound phases are critical for the performance and reliability of semiconductor devices. Understanding the nickel-silicon (Ni-Si) binary phase diagram is therefore essential for researchers and engineers working in materials science and semiconductor technology. This guide provides a detailed technical overview of the Ni-Si phase diagram, including quantitative data, experimental methodologies for its determination, and a visualization of phase formation sequences.
The Ni-Si binary system is characterized by its complexity, featuring numerous stable intermetallic compounds and invariant reactions.[2][3] The main stable phases at room temperature include Ni₃Si, Ni₃₁Si₁₂, Ni₂Si, Ni₃Si₂, NiSi, and NiSi₂.[3] Each of these phases possesses distinct crystal structures and physical properties that influence their application and formation kinetics.
The Nickel-Silicide Phase Diagram: Key Reactions and Temperatures
The equilibrium relationships between temperature, composition, and the stable phases in the Ni-Si system are described by the phase diagram. This diagram is populated with several invariant reactions, such as eutectic, peritectic, and congruent melting points, which define the boundaries of the different phase fields.
Data Presentation
The quantitative data for the key invariant reactions within the Ni-Si system are summarized in the table below.
| Reaction Type | Temperature (°C) | Composition (at. % Si) | Reaction |
| Eutectic | 964 | 46.5 | L ↔ δ-Ni₂Si + ε-Ni₃Si₂ |
| Eutectic | 966 | 32.0 | L ↔ γ-Ni₃₁Si₁₂ + δ-Ni₂Si |
| Eutectic | 993 | 54.5 | L ↔ NiSi + α-NiSi₂ |
| Peritectic | 1253 | 33.3 | L + β-Ni₃Si ↔ δ-Ni₂Si |
| Peritectic | 1171 | 27.5 | L + β-Ni₃Si ↔ γ-Ni₃₁Si₁₂ |
| Congruent | 1318 | 33.3 | L ↔ δ-Ni₂Si |
| Congruent | 992 | 50.0 | L ↔ NiSi |
Note: Data is compiled from various sources and may show slight variations depending on the experimental conditions and thermodynamic models used.
Crystallography of Major this compound Phases
The electrical and mechanical properties of nickel silicides are intrinsically linked to their crystal structures. The three most technologically significant phases are Ni₂Si, NiSi, and NiSi₂.
| Phase | Formula | Crystal System | Space Group | Lattice Parameters (Å) |
| δ-Ni₂Si | Ni₂Si | Orthorhombic | Pnma (No. 62) | a = 5.02, b = 3.74, c = 7.08[4] |
| NiSi | NiSi | Orthorhombic | Pnma (No. 62) | a = 5.19, b = 3.33, c = 5.628[4] |
| α-NiSi₂ | NiSi₂ | Cubic (CaF₂) | Fm-3m (No. 225) | a = 5.406[2][4] |
The lattice constant of cubic NiSi₂ is very close to that of silicon (approximately 0.4% smaller), which allows for epitaxial growth on silicon substrates.[1][5] This crystallographic similarity is a key reason for its application in microelectronics.
Thin-Film Phase Formation Sequence
In practical applications, nickel silicides are often formed by depositing a thin film of nickel onto a silicon substrate followed by thermal annealing. The sequence of phase formation during this non-equilibrium process is a critical aspect of device fabrication. As the annealing temperature increases, the phases typically form in a specific sequence, starting with the nickel-rich phase and progressing to the silicon-rich phase.[1][6]
The generally accepted formation sequence is: Ni → δ-Ni₂Si → NiSi → NiSi₂ [1][6]
δ-Ni₂Si is the first phase to form at relatively low temperatures (around 200-350°C).[6] As the temperature increases and more silicon becomes available through diffusion, NiSi forms (around 350-700°C).[6] NiSi is often the desired phase due to its low resistivity and good thermal stability. At higher temperatures (above ~700°C), the final, most silicon-rich phase, NiSi₂, nucleates.[6]
Caption: Sequential formation of this compound phases during thermal annealing.
Experimental Protocols for Phase Diagram Determination
The determination of a complex binary phase diagram like that of Ni-Si requires a combination of experimental and computational techniques to accurately map the phase boundaries and identify the structures of the intermetallic compounds.
1. Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)
-
Methodology: These techniques are used to detect thermal events such as melting, solidification, and solid-state phase transformations. A sample of the Ni-Si alloy and a thermally inert reference material are heated or cooled at a controlled rate.[7] The temperature difference between the sample and the reference is measured. An endothermic or exothermic event in the sample (e.g., melting or a phase transition) appears as a peak on the DTA/DSC curve. By running a series of alloys with different compositions, the liquidus, solidus, and other transformation temperatures can be determined to construct the phase diagram.[8]
2. X-Ray Diffraction (XRD)
-
Methodology: XRD is the primary tool for identifying the crystal structure of the different phases.[9] Samples of Ni-Si alloys are prepared and annealed at specific temperatures to achieve equilibrium, then quenched to preserve the high-temperature phases. The samples are then irradiated with X-rays. The resulting diffraction pattern is a fingerprint of the crystal structure(s) present in the sample. By analyzing the peak positions and intensities, the phases can be identified, and their lattice parameters can be precisely measured.[8][10] High-temperature XRD can also be used to study phase transformations in situ.
3. Electron Probe Microanalysis (EPMA) and Scanning Electron Microscopy (SEM)
-
Methodology: These microscopy techniques are used to determine the composition of individual phases within a microstructure.[8] An equilibrated alloy sample is polished, and a focused beam of electrons is scanned across the surface. In SEM, backscattered electron imaging provides contrast based on the average atomic number, allowing different phases to be visually distinguished.[9] For EPMA, the characteristic X-rays emitted from each point are analyzed by a spectrometer to yield a quantitative elemental composition of the phases. This is crucial for determining the solubility limits of the solid phases.[8]
4. CALPHAD (Calculation of Phase Diagrams) Method
-
Methodology: The CALPHAD method is a computational approach that uses thermodynamic models to calculate phase diagrams.[11][12] The Gibbs free energy of each individual phase is described by a mathematical model that includes parameters for temperature, pressure, and composition. These parameters are optimized by fitting the model to available experimental data, such as phase boundary compositions and thermochemical properties.[11][13] Once a self-consistent thermodynamic database is developed, it can be used to calculate the phase diagram and predict phase equilibria even in regions where experimental data is scarce.
References
- 1. Nickel Silicides [globalsino.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. X-Ni Phase Diagrams [globalsino.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the crystal structure of this compound?_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. Computational thermodynamics - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
thermodynamic properties of nickel silicide phases
An In-depth Technical Guide to the Thermodynamic Properties of Nickel Silicide Phases
For Researchers, Scientists, and Materials Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of various this compound phases, which are critical in the fields of microelectronics and materials science. The stability, formation, and behavior of these intermetallic compounds are governed by their fundamental thermodynamic parameters. This document summarizes key quantitative data, details the experimental methodologies used to determine these properties, and illustrates the logical relationships in phase formation.
Thermodynamic Data of this compound Phases
The thermodynamic stability of a compound is indicated by its standard enthalpy of formation (ΔfH°), standard entropy of formation (ΔfS°), and standard Gibbs free energy of formation (ΔfG°). A more negative value for ΔfH° and ΔfG° signifies a more stable compound. The following tables summarize the optimized thermodynamic data for the primary this compound phases at standard conditions (298.15 K).
The values for ΔfH° and S° are based on a critical assessment and optimization of available experimental data. The standard Gibbs free energy of formation (ΔfG°) is calculated using the Gibbs-Helmholtz equation: ΔfG° = ΔfH° - TΔfS°, where T is the temperature in Kelvin (298.15 K) and ΔfS° is the standard entropy of formation, calculated from the standard entropies of the compound and its constituent elements (S°Ni = 29.9 J·mol⁻¹·K⁻¹, S°Si = 18.8 J·mol⁻¹·K⁻¹).
To allow for direct comparison of stability irrespective of stoichiometry, the thermodynamic values are also presented "per mole of atoms." This normalization is calculated by dividing the molar value by the number of atoms in the chemical formula.
Table 1: Molar Thermodynamic Properties of this compound Phases at 298.15 K
| Phase | Formula | ΔfH° (kJ·mol⁻¹) | S° (J·mol⁻¹·K⁻¹) | ΔfS° (J·mol⁻¹·K⁻¹) | ΔfG° (kJ·mol⁻¹) |
| Nickel Disilicide | NiSi₂ | -88.0 | 50.3 | -18.2 | -82.6 |
| Nickel Monosilicide | NiSi | -85.2 | 49.3 | -0.4 | -85.1 |
| Ni₃Si₂ | Ni₃Si₂ | -219.0 | 127.3 | -1.1 | -218.7 |
| This compound (Orthorhombic) | δ-Ni₂Si | -138.9 | 74.3 | -3.3 | -137.9 |
| Ni₅Si₂ | Ni₅Si₂ | -338.0 | 196.7 | -10.4 | -334.9 |
| Ni₃Si | Ni₃Si | -150.7 | 98.5 | -0.0 | -150.7 |
Note: Data for ΔfH° and S° are primarily from the optimized dataset by Acker and Bohmhammel (1999)[1]. ΔfG° is calculated based on these values.
Table 2: Normalized Thermodynamic Properties of this compound Phases at 298.15 K (Per Mole of Atoms)
| Phase | Formula | ΔfH° (kJ·mol-atom⁻¹) | ΔfG° (kJ·mol-atom⁻¹) |
| Nickel Disilicide | NiSi₂ | -29.3 | -27.5 |
| Nickel Monosilicide | NiSi | -42.6 | -42.5 |
| Ni₃Si₂ | Ni₃Si₂ | -43.8 | -43.7 |
| This compound (Orthorhombic) | δ-Ni₂Si | -46.3 | -46.0 |
| Ni₅Si₂ | Ni₅Si₂ | -48.3 | -47.8 |
| Ni₃Si | Ni₃Si | -37.7 | -37.7 |
Note: Published heats of formation for NiSi and δ-Ni₂Si are reported as -42.4 and -46.9 kJ per mole of atoms respectively, showing good agreement with the optimized data used here.[2]
Experimental Protocols for Thermodynamic Characterization
The determination of thermodynamic properties is achieved through various experimental techniques. The following sections detail the methodologies for three key methods: Nanocalorimetry, Knudsen Effusion Mass Spectrometry (KEMS), and Electromotive Force (EMF) Measurements.
Differential Scanning Nanocalorimetry (DSN)
This technique is used to measure the heat capacity and enthalpy of reaction in thin-film samples with very high heating rates.
Methodology:
-
Sensor and Substrate Preparation: The experiment utilizes a silicon nitride (SiNₓ) membrane sensor which has a platinum (Pt) strip that serves as both a heater and a temperature sensor.[1][2] A shadow mask is used to ensure material deposition only occurs on the active area of the sensor.[3]
-
Film Deposition: A bilayer of silicon and then nickel is deposited onto the sensor, typically via electron-beam evaporation. The sample is kept under high vacuum (e.g., < 7x10⁻⁵ Pa) throughout the deposition and measurement process to prevent oxidation.[3] For instance, a 25 nm Si layer followed by a 17 nm Ni layer can be used.[3]
-
In-Situ Annealing: To minimize energy release from lattice rearrangement of the as-deposited films, which would interfere with the reaction enthalpy measurement, in-situ annealing steps are performed after the deposition of each layer.[3]
-
Calorimetric Measurement: The reaction is initiated by applying a series of short, high-energy electrical pulses to the Pt strip, inducing rapid heating (up to 10⁶ K/s).[4]
-
The first pulse triggers the irreversible exothermic reaction between Ni and Si to form silicides. The heat capacity (Cₚ) is measured during this pulse, showing a distinct dip corresponding to the heat released during formation.[4]
-
Subsequent heating pulses are applied to measure the Cₚ of the resulting silicide phases and confirm the completion of the reaction (the exothermic peak will be absent).[2]
-
-
Enthalpy Calculation: The total enthalpy of reaction is determined by integrating the exothermic peak in the heat capacity curve with respect to temperature.[2] This value is then normalized by the number of moles of the reactants to obtain the molar enthalpy of formation.
-
Phase Identification: After the reaction, the resulting this compound phases are identified using techniques such as Electron Backscatter Diffraction (EBSD) in a Scanning Electron Microscope (SEM).[3]
Knudsen Effusion Mass Spectrometry (KEMS)
KEMS is a high-temperature technique used to determine thermodynamic properties by measuring the vapor pressure of species in equilibrium with a condensed phase.
Methodology:
-
Sample Preparation: A this compound alloy of a specific, known composition is prepared. For analysis, a small amount of the sample is placed into a Knudsen cell.
-
Knudsen Cell Setup: The Knudsen cell is a small, inert container (effusion cell) made from a high-temperature resistant material like refractory ceramic (e.g., Al₂O₃, ZrO₂) for studying metallic alloys.[1] The cell has a small, well-defined orifice through which the vapor phase can effuse. The cell is placed within a high-vacuum chamber.
-
Heating and Equilibration: The Knudsen cell is heated uniformly to a precise, high temperature (e.g., 1500-2000 K). The temperature must be kept constant and accurately measured, often with a pyrometer or a thermocouple tightly coupled to the cell.[1] At this temperature, equilibrium is established between the solid or liquid silicide sample and its vapor phase inside the cell.
-
Mass Spectrometry: A molecular beam of the effusing vapor escapes through the orifice and is directed into the ion source of a mass spectrometer. The mass spectrometer separates the vapor species (e.g., Ni, Si) by their mass-to-charge ratio and measures their respective ion intensities (Iᵢ).
-
Data Acquisition: The ion intensities of the effusing species are measured as a function of temperature. The temperature is varied in steps, allowing the system to re-establish equilibrium at each new temperature.
-
Thermodynamic Calculation: The partial pressure (pᵢ) of each species is related to its measured ion intensity by the relation pᵢ = kᵢIᵢT, where kᵢ is an instrument sensitivity constant.
-
Activity: The thermodynamic activity (aᵢ) of a component in the alloy is determined by the ratio of its partial pressure over the alloy to the vapor pressure of the pure component (pᵢ°) at the same temperature: aᵢ = pᵢ / pᵢ°.
-
Gibbs Free Energy: The partial molar Gibbs free energy of a component is then calculated using the equation: ΔGᵢ = RT ln(aᵢ).
-
Enthalpy of Vaporization: The enthalpy of vaporization can be determined from the slope of a plot of ln(IᵢT) versus 1/T, according to the Clausius-Clapeyron equation.
-
Electromotive Force (EMF) Measurement
The EMF method utilizes a solid-state galvanic cell to directly measure the Gibbs free energy of formation of a compound.
Methodology:
-
Electrode Preparation:
-
Working Electrode: A multiphase mixture is prepared containing the this compound phase of interest and its neighboring phase in the Ni-Si phase diagram. For example, to measure NiSi₂, the electrode would be a mixture of NiSi and NiSi₂ powders. This defines a fixed chemical potential for silicon.
-
Reference Electrode: A reference electrode with a well-known, stable chemical potential is chosen. For silicide systems, a mixture of a metal and its oxide (e.g., Ni + NiO) is often used.
-
-
Galvanic Cell Assembly: The working electrode and reference electrode are assembled into a galvanic cell, separated by a suitable solid-state electrolyte. The choice of electrolyte is crucial; it must exhibit high ionic conductivity for a specific ion and negligible electronic conductivity. For oxide systems, yttria-stabilized zirconia (YSZ) is a common choice as an O²⁻ ion conductor.[5] The entire assembly is typically spring-loaded to ensure good contact between the electrodes and the electrolyte.
-
Measurement Conditions: The cell is placed in a furnace within a controlled, inert atmosphere (e.g., purified argon) to prevent oxidation. The temperature of the furnace is precisely controlled and measured with a thermocouple.
-
EMF Measurement: The cell is heated to the desired temperature range (e.g., 800-1200 K). Once the system reaches thermal and chemical equilibrium, the open-circuit voltage (EMF, E) between the working and reference electrodes is measured using a high-impedance voltmeter. Measurements are taken at various stable temperatures.
-
Gibbs Free Energy Calculation: The standard Gibbs free energy of the reaction occurring in the cell (ΔG°) is directly related to the measured EMF by the equation: ΔG° = -nFE, where:
-
n is the number of moles of electrons transferred in the cell reaction.
-
F is the Faraday constant (96,485 C·mol⁻¹).
-
E is the measured electromotive force in volts. From the Gibbs free energy of the cell reaction and the known Gibbs free energy of formation of the reference electrode materials, the Gibbs free energy of formation of the specific this compound phase can be calculated.
-
Visualized Workflows and Logical Relationships
Diagrams created using the Graphviz DOT language help to visualize complex experimental procedures and the logical sequence of phase formation.
References
- 1. electrochem.org [electrochem.org]
- 2. Determination of the standard Gibbs free energy of the intermetallic compound Ni{sub 3}Al in the temperature range (820 to 920) K by a solid-state galvanic cell method (Journal Article) | ETDEWEB [osti.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Measurement of heat capacity and enthalpy of formation of this compound using Nano-calorimetry | NIST [nist.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Kinetics of Ni-Si System Phase Transformations
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The reaction between nickel and silicon is a cornerstone of microelectronics manufacturing, forming the basis for low-resistance contacts and interconnects in integrated circuits. Understanding the kinetics of nickel silicide phase transformations is paramount for controlling material properties and ensuring device reliability. This technical guide provides a comprehensive overview of the core principles governing the formation of this compound phases, detailing the experimental methodologies used to characterize these transformations and presenting key quantitative kinetic data. The guide also illustrates the fundamental relationships and experimental workflows through clear, concise diagrams.
Introduction to the Ni-Si System
The binary Ni-Si system is characterized by a series of stable and metastable intermetallic compounds, each with distinct physical and electrical properties. The formation of these silicide phases is a thermally activated process, typically initiated by annealing a thin film of nickel deposited onto a silicon substrate. The resulting phase depends on factors such as annealing temperature, time, initial nickel-to-silicon thickness ratio, and the presence of alloying elements.
The primary this compound phases of interest in microelectronics, in their typical order of appearance with increasing temperature, are:
-
Ni-rich silicides (e.g., δ-Ni₂Si, θ-Ni₂Si): These are the first phases to form at low temperatures.
-
Nickel monosilicide (NiSi): This is the desired phase for many applications due to its low resistivity and thermal stability.
-
Nickel disilicide (NiSi₂): This phase forms at higher temperatures and, while stable, often has higher resistivity than NiSi.[1]
The kinetics of these transformations are predominantly diffusion-controlled, meaning the rate of phase growth is limited by the diffusion of nickel atoms into the silicon substrate.[1]
Quantitative Kinetic Data
The rate of this compound formation is mathematically described by the Arrhenius equation, which relates the growth constant to the activation energy (Ea) and the pre-exponential factor (A). These parameters are crucial for modeling and predicting phase growth under different processing conditions.
| Phase | Formation Reaction | Activation Energy (Ea) [eV] | Pre-exponential Factor (A) [cm²/s] | Experimental Method | Reference |
| Ni₂Si | 2Ni + Si → Ni₂Si | 1.65 ± 0.07 to 1.68 ± 0.08 | Not Specified | In-situ Resistance Measurements | [2] |
| NiSi | Ni₂Si + Si → 2NiSi | 1.84 ± 0.05 to 1.87 ± 0.06 | Not Specified | In-situ Resistance Measurements | [2] |
| NiSi | Ni₂Si + Si → 2NiSi | 1.70 | Not Specified | Rutherford Backscattering | |
| Ni₃Si₂ | Ni₂Si + NiSi → Ni₃Si₂ | 1.92 ± 0.15 | Not Specified | In-situ XRD and Sheet Resistance |
Note: The pre-exponential factor is often not explicitly stated in all literature and can vary significantly with experimental conditions. The values presented are representative of diffusion-controlled growth.
Experimental Protocols
A variety of advanced analytical techniques are employed to study the kinetics of Ni-Si phase transformations. These methods allow for the real-time observation of phase growth and the quantitative determination of kinetic parameters.
Thin Film Deposition and Annealing
The initial step in most experimental studies involves the deposition of a thin nickel film onto a silicon wafer.
-
Deposition: Physical Vapor Deposition (PVD), such as e-beam evaporation or sputtering, is commonly used to deposit nickel films of controlled thickness. Atomic Layer Deposition (ALD) offers even more precise thickness control.
-
Substrate Cleaning: Prior to deposition, the silicon substrate undergoes a rigorous cleaning procedure, often involving solutions like H₂SO₄ + H₂O₂ and a final dip in dilute HF to remove the native oxide layer.
-
Annealing: Rapid Thermal Annealing (RTA) is the preferred method for inducing phase transformations. It allows for precise control of temperature and time, with rapid heating and cooling rates. Annealing is typically performed in a nitrogen (N₂) ambient to prevent oxidation.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the thermodynamics and kinetics of phase transformations by measuring the heat flow into or out of a sample as a function of temperature.
Experimental Workflow:
-
Sample Preparation: For thin film analysis, the silicon substrate is often thinned to minimize its thermal mass and enhance the signal from the reacting layers. Nickel films are deposited on both sides of the wafer to further amplify the signal.
-
DSC Measurement: The sample is placed in the DSC chamber and heated at a constant rate (e.g., 1-20 °C/min). Multiple experiments are run at different heating rates.
-
Data Analysis (Kissinger Method): The Kissinger analysis is a widely used model-free method to determine the activation energy from DSC data.[3] It relies on the shift of the exothermic peak temperature (Tp) with the heating rate (β). The activation energy (Ea) is determined from the slope of the plot of ln(β/Tp²) versus 1/Tp.
In-situ X-ray Diffraction (XRD)
In-situ XRD allows for the real-time identification of crystalline phases as they form during annealing.
Experimental Workflow:
-
Sample Mounting: A sample of the Ni/Si stack is mounted on a heating stage within the XRD chamber.
-
Heating and Data Acquisition: The sample is heated, either in ramps or isothermally, while XRD patterns are continuously collected.
-
Phase Identification: The diffraction peaks in the XRD patterns are compared to standard databases to identify the silicide phases present at each temperature and time. The evolution of peak intensities provides information on the growth kinetics of each phase.
In-situ Transmission Electron Microscopy (TEM)
In-situ TEM provides unparalleled spatial resolution, allowing for the direct observation of the nucleation and growth of silicide grains at the nanoscale.[4][5][6][7]
Experimental Workflow:
-
Sample Preparation: A cross-sectional TEM sample of the Ni/Si interface is prepared, often using Focused Ion Beam (FIB) milling. Alternatively, for lateral growth studies, a thin amorphous silicon film can be placed on a nickel micro-grid.[4]
-
In-situ Heating: The prepared sample is placed on a specialized heating holder within the TEM. The temperature is ramped up, and the transformation is observed in real-time.[5][6]
-
Image and Diffraction Analysis: High-resolution TEM images reveal the morphology and crystal structure of the growing silicide phases. Selected Area Electron Diffraction (SAED) patterns are used to identify the crystal structure of individual grains.
Visualization of Key Processes
Ni-Si Phase Transformation Sequence
The following diagram illustrates the typical sequence of this compound phase formation as a function of increasing annealing temperature for a thin nickel film on a silicon substrate.
Experimental Workflow for Kinetic Analysis
This diagram outlines a typical experimental workflow for investigating the kinetics of Ni-Si phase transformations.
Conclusion
The study of Ni-Si phase transformation kinetics is a mature yet continually evolving field. A thorough understanding of the interplay between thermodynamics and kinetics, facilitated by advanced experimental techniques, is essential for the continued advancement of microelectronic devices. This guide has provided a foundational overview of the key phases, quantitative kinetic data, and detailed experimental protocols that are central to this area of research. The presented workflows and phase sequence diagrams offer a clear visual representation of the core concepts, serving as a valuable resource for both newcomers and experienced professionals in the field.
References
- 1. web2.ph.utexas.edu [web2.ph.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Real-Time TEM Observation of the Role of Defects on this compound Propagation in Silicon Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
electrical resistivity of NiSi vs Ni2Si
An In-depth Technical Guide to the Electrical Resistivity of NiSi vs. Ni₂Si
Introduction
Nickel silicides are a class of intermetallic compounds formed by the reaction of nickel and silicon. They are of paramount importance in the microelectronics industry, where they are primarily used as contact materials in transistors and interconnects.[1][2][3] The choice of a specific nickel silicide phase is critical, as each phase possesses distinct physical and electrical properties. Among the various phases, nickel monosilicide (NiSi) and dithis compound (Ni₂Si) are two of the most significant.
This technical guide provides a comprehensive comparison of the electrical resistivity of NiSi and Ni₂Si, targeting researchers and professionals in materials science and semiconductor development. It details the quantitative differences in their resistivity, explores the underlying factors influencing these properties, outlines common experimental protocols for their measurement, and presents logical and experimental workflows through diagrams.
Data Presentation: Electrical Resistivity
The electrical resistivity is a fundamental property that dictates the suitability of a material for conductive applications. NiSi is consistently reported to have a lower electrical resistivity than Ni₂Si, making it the preferred phase for low-resistance contacts in advanced semiconductor devices.[1][4] A summary of reported resistivity values is presented in the table below.
| Material | Crystalline Form | Resistivity (μΩ·cm) | Reference |
| NiSi | Thin Film / Polycrystalline | 10.5 - 18 | [1][4] |
| Thin Film | 13 - 14 | ||
| Thin Film | 14.7 | [5] | |
| Nanowire / Single Crystal | ~10 | [3][6] | |
| Ni₂Si | Thin Film / Polycrystalline | 24 - 30 | [1][7] |
| Single Crystal Nanowire | 21 ± 1 | [6] | |
| NiSi₂ (for comparison) | Thin Film / Polycrystalline | 34 - 50 | [1] |
| Ni₃₁Si₁₂ (for comparison) | Polycrystalline | 90 - 150 | [1] |
Factors Influencing Electrical Resistivity
The electrical resistivity of nickel silicides is not an intrinsic constant but is highly dependent on several material and processing parameters.
-
Phase Composition: The specific stoichiometry (Ni:Si ratio) is the most critical factor. As shown in the table above, NiSi exhibits the lowest resistivity among the common this compound phases.[3][4] The formation of other phases, such as the nickel-rich Ni₂Si or the silicon-rich NiSi₂, leads to higher resistivity.[1][8]
-
Crystalline Structure: Single-crystal materials typically exhibit lower resistivity than their polycrystalline counterparts due to reduced electron scattering at grain boundaries. This is observed in Ni₂Si, where single-crystal nanowires have a measured resistivity of 21 μΩ·cm, which is lower than the 24-30 μΩ·cm range reported for polycrystalline thin films.[6]
-
Formation Temperature: The formation of different this compound phases is temperature-dependent. Ni₂Si is typically the first phase to form at lower temperatures (250-300 °C). As the annealing temperature increases to around 350-450 °C, Ni₂Si transforms into the more desirable, low-resistivity NiSi phase.[8][9][10] At even higher temperatures (above ~750 °C), NiSi can transform into the higher-resistivity NiSi₂ phase, which is generally undesirable for contact applications.[8][11]
-
Film Thickness and Geometry: In nanoscale applications, dimensions play a significant role. For this compound nanowires, resistivity has been observed to increase for linewidths below 40 nm.[12] This is often attributed to increased electron scattering from surfaces and grain boundaries, as well as the potential formation of higher-resistivity phases due to geometric constraints.[12][13]
Experimental Protocols for Resistivity Measurement
Accurate determination of electrical resistivity is crucial for material characterization. The most common method for thin films is the four-point probe technique, which is designed to eliminate the influence of contact resistance from the measurement.
Four-Point Probe Method
The four-point probe setup consists of four equally spaced, collinear probes that are brought into contact with the material sample.
Methodology:
-
Current Application: A constant current (I) is passed through the two outer probes.
-
Voltage Measurement: The potential difference (V) is measured between the two inner probes.
-
Sheet Resistance Calculation: The sheet resistance (Rₛ) is calculated from the measured V and I. For a thin film with thickness much smaller than the probe spacing, the sheet resistance is given by: Rₛ = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)
-
Resistivity Calculation: The electrical resistivity (ρ) is then calculated by multiplying the sheet resistance by the thickness (t) of the film: ρ = Rₛ * t
Direct Measurement (Voltmeter-Ammeter Method)
For bulk samples or nanowires, a direct two-point or four-point measurement can be performed.
Methodology:
-
Sample Preparation: A sample of known geometry (length 'l' and cross-sectional area 'A') is prepared. For thin films or nanowires, this is often done using photolithography to define a specific structure.
-
Circuit Connection: An ammeter is connected in series to measure the current (I) flowing through the sample, and a voltmeter is connected in parallel to measure the voltage drop (V) across a defined length of the sample.[14][15]
-
Resistance Calculation: The resistance (R) is calculated using Ohm's Law: R = V / I.[16]
-
Resistivity Calculation: The resistivity (ρ) is calculated using the formula: ρ = R * (A / l)[17]
Visualizations
This compound Phase Formation Pathway
The following diagram illustrates the typical solid-state reaction sequence for nickel on a silicon substrate as a function of annealing temperature, highlighting the corresponding changes in electrical resistivity.
Caption: Phase transformation of this compound with increasing temperature.
Experimental Workflow for Four-Point Probe Measurement
This diagram outlines the logical steps involved in measuring the resistivity of a this compound thin film using the four-point probe technique.
Caption: Workflow for thin film resistivity measurement via the four-point probe method.
Conclusion
The electrical properties of NiSi and Ni₂Si are distinctly different, with NiSi consistently demonstrating a significantly lower resistivity. The typical resistivity for NiSi thin films is in the range of 10.5-18 μΩ·cm, whereas for Ni₂Si, it is higher, at 24-30 μΩ·cm.[1] This inherent advantage, combined with its favorable formation characteristics, establishes NiSi as the industry-standard material for low-resistance contacts in modern microelectronic devices. The precise control of annealing temperature and other process parameters is critical to ensure the formation of the pure, low-resistivity NiSi phase while avoiding the higher-resistivity Ni₂Si and NiSi₂ phases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. DigitalCommons@USU - Utah Space Grant Consortium: Resistivity of this compound Thin Films [digitalcommons.usu.edu]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. webqc.org [webqc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Phase transition of this compound compounds and their electrical properties - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. sfponline.org [sfponline.org]
- 16. m.youtube.com [m.youtube.com]
- 17. ucc.ie [ucc.ie]
A Comprehensive Technical Guide to the Mechanical Properties of Nickel Silicide Thin Films
For Researchers, Scientists, and Materials Engineers
Introduction
Nickel silicide thin films are critical components in modern microelectronics, serving as contact and interconnect materials in integrated circuits. Their performance and reliability are intrinsically linked to their mechanical properties. As device dimensions continue to shrink, a thorough understanding of the mechanical behavior of these thin films—including their elasticity, hardness, residual stress, and adhesion—is paramount. This guide provides an in-depth overview of the core mechanical properties of various this compound phases, details the experimental protocols for their characterization, and illustrates the key relationships between processing, structure, and mechanical performance.
Data Presentation: Quantitative Mechanical Properties
The mechanical properties of this compound thin films are highly dependent on their phase (e.g., Ni₂Si, NiSi, NiSi₂), microstructure (grain size), and processing conditions (e.g., annealing temperature). The following tables summarize key quantitative data gathered from various studies.
| This compound Phase | Young's Modulus (GPa) | Hardness (GPa) | Measurement Technique |
| NiSi | 132 - 161 | 6.8 - 12.54 | Nanoindentation |
| Ni₂Si | 111.79 - 153.99 | 6.8 - 12.54 | Nanoindentation |
| NiSi₂ | Not widely reported | Not widely reported | - |
Table 1: Young's Modulus and Hardness of this compound Phases. The presence of different silicide phases significantly influences the elastic modulus and hardness of the thin film[1].
| This compound Phase | Formation Temperature (°C) | Residual Stress (MPa) | Stress State |
| Ni₂Si | 200 - 350 | -2000 (instantaneous) | Compressive |
| NiSi | 350 - 750 | -41.9 to 62.3 | Compressive to Tensile |
Table 2: Residual Stress in this compound Thin Films. The residual stress in this compound films is highly dependent on the formation temperature, which dictates the phase formed. The stress can range from compressive to tensile[2]. During the formation of Ni₂Si, a large instantaneous compressive stress develops[3].
| Interface | Adhesion Energy (J/m²) | Measurement Technique |
| Ni-SiO₂ | 0.35 - 0.56 | Peel-and-Stick |
| Ni/Si | ~2.5 N/mm (Adhesion Force) | Peel-off Test |
Table 3: Adhesion of Nickel and this compound Thin Films. The adhesion of this compound to the underlying substrate is crucial for device reliability. Studies have quantified the adhesion energy at the Ni-SiO₂ interface[4] and the adhesion force of Ni/Si interfaces after silicide formation[5].
Experimental Protocols
Accurate characterization of the mechanical properties of thin films requires specialized experimental techniques. The following sections provide detailed methodologies for key experiments.
Nanoindentation
Nanoindentation is a powerful technique to measure the hardness and elastic modulus of thin films[6][7].
Objective: To determine the Young's modulus and hardness of this compound thin films.
Methodology:
-
Sample Preparation: Ensure the surface of the this compound thin film is clean and has a low surface roughness to allow for accurate measurements. The sample should be securely mounted on the nanoindenter stage.
-
Indenter Selection: A Berkovich diamond indenter is commonly used for its self-similar geometry.
-
Testing Parameters:
-
Loading/Unloading Rate: A controlled loading and unloading rate is applied.
-
Peak Load: The maximum load is chosen to ensure the indentation depth does not exceed 10% of the film thickness to minimize substrate effects[8][9].
-
Dwell Time: A short dwell time at peak load can be used to account for any creep behavior.
-
-
Data Acquisition: The load and displacement of the indenter are continuously recorded throughout the loading and unloading cycle, generating a load-displacement curve.
-
Data Analysis (Oliver-Pharr Method):
-
The unloading curve is analyzed to determine the contact stiffness.
-
From the contact stiffness and the known geometry of the indenter, the reduced modulus is calculated.
-
The Young's modulus of the film is then extracted by accounting for the elastic properties of the indenter.
-
The hardness is calculated by dividing the peak load by the projected contact area at that load.
-
Bulge Test
The bulge test is a reliable method for determining the Young's modulus and residual stress of free-standing thin films[1][10][11].
Objective: To measure the biaxial modulus and residual stress of a this compound thin film.
Methodology:
-
Sample Preparation: A free-standing membrane of the this compound thin film is fabricated, typically by etching a window in the silicon substrate. The membrane is then clamped over an orifice[10].
-
Experimental Setup:
-
A differential pressure is applied across the membrane.
-
The deflection of the center of the membrane is measured as a function of the applied pressure, often using laser interferometry or a profilometer.
-
-
Data Acquisition: A pressure-deflection curve is generated.
-
Data Analysis:
-
The relationship between pressure and deflection is used to calculate the stress and strain in the film.
-
For a spherical bulge, the stress and strain can be related to the film's mechanical properties.
-
By fitting the experimental data to theoretical models, the Young's modulus and residual stress can be extracted.
-
Wafer Curvature Method
The wafer curvature technique is a non-destructive method to measure the average stress in a thin film by measuring the bending of the substrate[2][12][13][14].
Objective: To determine the residual stress in a this compound thin film.
Methodology:
-
Initial Measurement: The initial curvature of the silicon wafer is measured before film deposition using a laser scanning system or a stylus profilometer.
-
Film Deposition and/or Annealing: The nickel film is deposited on the wafer, and subsequent annealing is performed to form the desired silicide phase.
-
Final Measurement: The final curvature of the wafer with the silicide film is measured.
-
Stress Calculation (Stoney's Equation): The change in wafer curvature is used to calculate the film stress using the Stoney equation, which relates the film stress to the substrate's elastic properties, the thicknesses of the film and substrate, and the change in curvature.
X-Ray Diffraction (XRD) for Residual Stress
XRD provides a non-destructive method to measure the strain within the crystal lattice of the thin film, from which the residual stress can be calculated[4][15][16][17][18]. The sin²ψ method is commonly employed.
Objective: To determine the residual stress in a crystalline this compound thin film.
Methodology:
-
Sample Alignment: The sample is mounted on a goniometer in the XRD system.
-
Diffraction Peak Selection: A suitable diffraction peak of the this compound phase is chosen.
-
Data Collection: The sample is tilted at various angles (ψ) with respect to the incident X-ray beam, and the diffraction angle (2θ) of the selected peak is measured at each tilt angle.
-
Data Analysis (sin²ψ Method):
-
The lattice spacing is calculated from the measured 2θ values at each ψ angle using Bragg's Law.
-
The lattice spacing is plotted against sin²ψ.
-
For a biaxial stress state, this plot should be linear.
-
The slope of the line is proportional to the in-plane stress in the film. The stress can be calculated using the elastic constants of the material.
-
Logical Relationships and Influencing Factors
The mechanical properties of this compound thin films are not intrinsic material constants but are strongly influenced by the synthesis and processing parameters.
As depicted in the diagram, processing parameters such as annealing temperature and initial nickel film thickness directly control the resulting silicide phase and grain size. These microstructural characteristics, in turn, determine the macroscopic mechanical properties of the thin film. For instance, the transition from Ni-rich phases like Ni₂Si to the monosilicide NiSi with increasing annealing temperature leads to changes in Young's modulus, hardness, and residual stress[1][2].
Conclusion
This technical guide has provided a comprehensive overview of the mechanical properties of this compound thin films, encompassing quantitative data, detailed experimental protocols, and the fundamental relationships between processing, structure, and properties. A thorough understanding and control of these mechanical aspects are essential for the continued development and reliability of advanced microelectronic devices. The provided methodologies and data serve as a valuable resource for researchers and engineers working with these critical materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Principles and Applications of Wafer Curvature Techniques for Stress Measurements in Thin Films | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. nanoscience.com [nanoscience.com]
- 7. Nanoindentation | Mechanical Characterization | EAG Laboratories [eag.com]
- 8. The 10% Rule in Nanoindentation: Accurate Thin Film Testing Explained [micromaterials.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. brightspotcdn.byui.edu [brightspotcdn.byui.edu]
- 11. confer.cz [confer.cz]
- 12. Wafer Curvature [oeaw.ac.at]
- 13. Principles and Applications of Wafer Curvature Techniques for Stress Measurements in Thin Films | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 14. repositum.tuwien.at [repositum.tuwien.at]
- 15. Measurement of Residual Stresses in Thin Films by Two-Dimensional XRD | Scientific.Net [scientific.net]
- 16. rigaku.com [rigaku.com]
- 17. lambdatechs.com [lambdatechs.com]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Fundamental Properties of Nickel Silicides: NiSi, Ni₂Si, and NiSi₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core fundamental properties of three key nickel silicide phases: nickel monosilicide (NiSi), dithis compound (Ni₂Si), and nickel disilicide (NiSi₂). These materials are of significant interest in various scientific and technological fields, particularly in microelectronics, due to their unique electrical and material characteristics. This document summarizes their structural, electrical, and mechanical properties, and outlines detailed experimental protocols for their formation and characterization.
Core Properties of Nickel Silicides
The formation of this compound phases is a temperature-dependent process, typically initiated by the reaction of a thin nickel film with a silicon substrate. The sequential formation of these phases follows a well-defined order with increasing annealing temperature: Ni → Ni₂Si → NiSi → NiSi₂.[1]
Data Summary
The fundamental properties of NiSi, Ni₂Si, and NiSi₂ are summarized in the tables below for easy comparison.
Table 1: Structural and Physical Properties
| Property | Ni₂Si | NiSi | NiSi₂ |
| Crystal Structure | Orthorhombic | Orthorhombic | Cubic |
| Space Group | Pnma (No. 62) | Pnma (No. 62) | Fm3m (No. 225) |
| Lattice Constants (nm) | a = 0.502, b = 0.374, c = 0.708 | a = 0.519, b = 0.333, c = 0.5628 | a = 0.5406 |
| Density (g/cm³) | 7.40 | - | 7.83 |
| Melting Point (°C) | 1255 | - | 993 |
Data sourced from references[2].
Table 2: Electrical Properties
| Property | Ni₂Si | NiSi | NiSi₂ |
| Formation Temperature (°C) | ~200 - 350 | ~350 - 600 | >700 |
| Electrical Resistivity (μΩ·cm) | 24 - 30 | 10.5 - 18 | 34 - 50 |
Data sourced from references[2].
Table 3: Mechanical Properties
| Property | Ni₂Si | NiSi | NiSi₂ |
| Young's Modulus (GPa) | ~154 (Calculated) | 132 | ~175 (Calculated) |
| Hardness (GPa) | ~7.5 (Composite) | - | - |
Note: Experimental values for the mechanical properties of Ni₂Si and NiSi₂ thin films are not as widely reported as for NiSi. The values presented are based on available experimental data for NiSi and calculated or composite values for Ni₂Si and NiSi₂ from the literature.[3]
Experimental Protocols
The formation and characterization of this compound thin films involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Formation of Nickel Silicides via Rapid Thermal Annealing (RTA)
Rapid Thermal Annealing (RTA) is a common technique used to form nickel silicides by reacting a thin film of nickel with a silicon substrate. The process involves rapidly heating the sample to a specific temperature for a short duration in a controlled atmosphere.
Protocol:
-
Substrate Preparation: Begin with a clean silicon wafer (e.g., Si(100)). Standard cleaning procedures, such as the RCA clean, should be employed to remove organic and inorganic contaminants. A final dip in a dilute hydrofluoric acid (HF) solution is typically used to remove the native oxide layer immediately before loading into the deposition system.
-
Nickel Deposition: Deposit a thin film of nickel onto the cleaned silicon substrate. This is commonly done using physical vapor deposition (PVD) techniques such as sputtering or electron beam evaporation. The thickness of the deposited nickel layer will influence the thickness of the resulting silicide.
-
Capping Layer Deposition (Optional): A capping layer, such as titanium nitride (TiN), can be deposited on top of the nickel film. This layer can prevent oxidation of the nickel film during annealing and improve the uniformity of the resulting silicide.
-
Rapid Thermal Annealing:
-
Place the wafer into the RTA chamber.
-
Purge the chamber with an inert gas, such as nitrogen (N₂) or argon (Ar), to prevent oxidation.
-
Ramp up the temperature to the desired setpoint for the formation of the specific silicide phase (see Table 2). The ramp rate is typically on the order of 10-100 °C/second.
-
Hold the temperature constant for a specified time, usually ranging from a few seconds to a few minutes.
-
Rapidly cool the wafer back to room temperature.
-
-
Selective Etching (for NiSi formation): To form the low-resistivity NiSi phase, a two-step annealing process is often used.
-
First Anneal: Perform an initial RTA at a lower temperature (e.g., 300-350 °C) to form Ni₂Si.
-
Selective Etch: Remove the unreacted nickel using a wet chemical etchant that has a high selectivity between nickel and this compound (e.g., a solution of H₂SO₄ and H₂O₂).
-
Second Anneal: Perform a second RTA at a higher temperature (e.g., 500-600 °C) to convert the Ni₂Si to NiSi.
-
Electrical Resistivity Measurement: Four-Point Probe
The four-point probe method is a standard technique for measuring the sheet resistance of thin films, from which the electrical resistivity can be calculated if the film thickness is known.
Protocol:
-
Equipment Setup: Use a four-point probe measurement system, which consists of a probe head with four equally spaced, co-linear probes, a current source, and a voltmeter.
-
Sample Placement: Place the this compound film on the sample stage of the four-point probe.
-
Probe Contact: Gently lower the probe head until all four probes make good electrical contact with the surface of the film.
-
Measurement:
-
The instrument forces a known DC current (I) through the two outer probes.
-
The voltage (V) across the two inner probes is measured.
-
-
Calculation:
-
Calculate the sheet resistance (Rs) using the formula:
-
Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)
-
-
To obtain the electrical resistivity (ρ), multiply the sheet resistance by the film thickness (t):
-
ρ = Rs * t
-
-
Structural Characterization: X-Ray Diffraction (XRD)
X-ray diffraction is a powerful non-destructive technique used to identify the crystal structure and phase of the formed this compound.
Protocol:
-
Instrument Setup: Use a thin-film X-ray diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation).
-
Sample Mounting: Mount the sample on the diffractometer stage.
-
Scan Configuration:
-
Perform a θ-2θ scan over a desired range of 2θ angles to detect diffraction peaks from different crystal planes.
-
Glancing angle XRD (GIXRD) can be used to enhance the signal from the thin film and reduce the signal from the silicon substrate.
-
-
Data Acquisition: Initiate the XRD scan to collect the diffraction pattern.
-
Phase Identification:
-
Compare the positions (2θ values) and relative intensities of the observed diffraction peaks with standard diffraction patterns from a database (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS).
-
The presence of peaks corresponding to specific this compound phases (Ni₂Si, NiSi, or NiSi₂) confirms their formation.[4]
-
Compositional Analysis: Rutherford Backscattering Spectrometry (RBS)
RBS is a quantitative and non-destructive technique used to determine the elemental composition and thickness of thin films.
Protocol:
-
System Setup: The RBS system consists of a particle accelerator (typically generating a beam of 2-3 MeV He⁺ ions), a sample chamber under high vacuum, and a solid-state detector.
-
Sample Mounting: Mount the this compound sample in the analysis chamber.
-
Ion Beam Bombardment: A collimated beam of high-energy He⁺ ions is directed onto the sample.
-
Detection of Backscattered Ions: The detector, placed at a fixed backscattering angle (e.g., 170°), measures the energy of the ions that are elastically scattered from the atoms in the film.
-
Data Analysis:
-
The energy of the backscattered ions is dependent on the mass of the target atoms (higher energy for heavier atoms).
-
The width of the signal from a particular element is related to the thickness of the layer containing that element.
-
By simulating the RBS spectrum using software (e.g., RUMP), the stoichiometry (atomic ratio of Ni to Si) and the thickness of the silicide layer can be accurately determined.[1]
-
Microstructural Analysis: Transmission Electron Microscopy (TEM)
TEM provides high-resolution imaging of the microstructure of the this compound film, including grain size, crystal defects, and the quality of the silicide/silicon interface.
Protocol:
-
Sample Preparation (Cross-section):
-
Cut two pieces of the wafer and glue them face-to-face with the film sides together using epoxy.
-
Mechanically grind and polish the cross-section to a thickness of a few tens of micrometers.
-
Use a dimple grinder to further thin the central area of the sample.
-
Finally, use ion milling (e.g., with an argon ion beam) to create an electron-transparent region at the interface.
-
-
TEM Imaging:
-
Insert the prepared sample into the TEM.
-
Acquire bright-field and dark-field images to visualize the grain structure and defects.
-
Use high-resolution TEM (HRTEM) to image the atomic lattice and the interface between the silicide and the silicon substrate.
-
-
Selected Area Electron Diffraction (SAED):
-
Obtain SAED patterns from specific regions of the film to determine the crystal structure and orientation of individual grains.
-
Mechanical Properties Measurement: Nanoindentation
Nanoindentation is a technique used to measure the hardness and elastic modulus of thin films.
Protocol:
-
Instrument Setup: Use a nanoindenter equipped with a sharp diamond indenter tip (e.g., Berkovich or cube corner).
-
Sample Mounting: Securely mount the this compound sample on the nanoindenter stage.
-
Indentation Process:
-
The indenter tip is brought into contact with the film surface.
-
A controlled load is applied to the indenter, causing it to penetrate the film. The load and displacement are continuously recorded.
-
The load is then removed, and the unloading curve is also recorded.
-
-
Data Analysis:
-
The hardness (H) is calculated from the maximum load and the projected contact area.
-
The elastic modulus (E) is determined from the stiffness of the initial portion of the unloading curve.
-
To minimize the influence of the substrate, the indentation depth should generally be less than 10% of the film thickness.
-
Signaling Pathways and Logical Relationships
The formation of nickel silicides is a solid-state diffusion process. The dominant diffusing species during the formation of Ni₂Si is nickel. As the temperature increases, silicon diffusion becomes more significant, leading to the transformation to the more silicon-rich phases, NiSi and subsequently NiSi₂.[5]
This guide provides a foundational understanding of the key properties of NiSi, Ni₂Si, and NiSi₂ and the experimental techniques used to study them. For professionals in materials science and related fields, this information is crucial for the design and fabrication of advanced electronic devices and for exploring novel applications of these versatile materials.
References
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structures of Nickel Silicide Phases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structures of various nickel silicide phases. Nickel silicides are crucial materials in the microelectronics industry, and a thorough understanding of their atomic arrangement is paramount for optimizing their properties and performance in advanced technological applications. This document summarizes key crystallographic data, details the experimental protocols for their characterization, and visualizes the sequential formation of these phases.
Crystal Structure of this compound Phases
The nickel-silicon binary system is characterized by the formation of several stable and metastable intermetallic compounds, each with a unique crystal structure. The precise atomic arrangement dictates the material's electrical, thermal, and mechanical properties. The most common this compound phases are Ni₃Si, Ni₃₁Si₁₂, Ni₂Si, Ni₃Si₂, NiSi, and NiSi₂.[1]
Data Presentation of Crystallographic Information
The crystallographic data for the prominent this compound phases are summarized in the tables below for easy comparison.
Table 1: Crystal Structure Data for Nickel-Rich Silicides
| Phase | Pearson Symbol | Crystal System | Space Group | No. | Lattice Parameters (Å) |
| Ni₃Si (β₁) | cP4 | Cubic | Pm-3m | 221 | a = 3.506[2] |
| Ni₃₁Si₁₂ (γ) | hP43 | Hexagonal | P321 | 150 | a = 6.671, c = 12.288[3] |
| Ni₂Si (δ) | oP12 | Orthorhombic | Pnma | 62 | a = 4.992, b = 3.741, c = 7.061[3] |
| Ni₂Si (θ) | hP6 | Hexagonal | P6₂/mmc | 194 | a = 3.83, c = 4.90 |
Table 2: Crystal Structure Data for Silicon-Rich Silicides
| Phase | Pearson Symbol | Crystal System | Space Group | No. | Lattice Parameters (Å) |
| Ni₃Si₂ (ε) | oP20 | Orthorhombic | Cmc2₁ | 36 | a = 12.229, b = 10.805, c = 6.924[3] |
| NiSi | oP8 | Orthorhombic | Pnma | 62 | a = 5.1818, b = 3.334, c = 5.619[3] |
| NiSi₂ (α) | cF12 | Cubic | Fm-3m | 225 | a = 5.406[3] |
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of this compound thin films relies on advanced characterization techniques, primarily X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM).
X-ray Diffraction (XRD)
XRD is a non-destructive technique used to identify the crystalline phases present in a material and to determine their crystal structure, lattice parameters, and crystallite size.
Methodology:
-
Sample Preparation: A thin film of nickel is deposited onto a silicon substrate (e.g., Si(100)) using techniques like sputtering or thermal evaporation. The sample is then annealed at specific temperatures to induce the formation of this compound phases.[3]
-
Instrument Setup: A high-resolution X-ray diffractometer equipped with a copper Kα radiation source (λ = 1.5406 Å) is typically used. The instrument can be operated in various geometries, such as Bragg-Brentano (θ-2θ) for phase identification in thicker films or grazing incidence XRD (GIXRD) for enhanced surface sensitivity in very thin films.[4][5][6]
-
Data Acquisition:
-
Phase Identification: A 2θ/ω scan is performed over a wide angular range (e.g., 20-80 degrees) to obtain a diffraction pattern. The positions and intensities of the diffraction peaks are characteristic of the crystalline phases present.[4][5][6]
-
Texture Analysis: Pole figures and rocking curve measurements can be performed to determine the preferred orientation (texture) of the silicide grains.[4][5][6]
-
-
Data Analysis:
-
The experimental diffraction pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the this compound phases.
-
Rietveld Refinement: For a more detailed analysis, the Rietveld refinement method can be employed. This technique involves fitting a calculated diffraction pattern to the experimental data by refining various parameters, including lattice parameters, atomic positions, and phase fractions.[7][8] This allows for precise determination of the crystal structure and quantitative phase analysis.
-
Transmission Electron Microscopy (TEM)
TEM provides high-resolution imaging and diffraction information, enabling the direct visualization of the crystal lattice and the identification of phases at the nanoscale.
Methodology:
-
Sample Preparation: Cross-sectional TEM samples are prepared from the this compound thin film on the silicon substrate. This is a critical step and typically involves:
-
Slicing the wafer into small pieces.
-
Gluing two pieces face-to-face.
-
Mechanical grinding and polishing to a thickness of a few micrometers.
-
Ion milling to achieve electron transparency (typically < 100 nm).
-
-
High-Resolution TEM (HRTEM) Imaging: HRTEM allows for the direct imaging of the atomic columns in the crystal. This is used to visualize the crystal structure, identify defects, and examine the interface between the silicide and the silicon substrate.[9][10]
-
Selected Area Electron Diffraction (SAED): By placing an aperture in the image plane of the microscope, a diffraction pattern can be obtained from a selected area of the sample.[11][12]
-
Data Analysis:
-
The d-spacings calculated from the SAED patterns are compared with known values for different this compound phases to identify the crystal structure.
-
HRTEM images can be Fourier transformed to generate a pattern similar to an electron diffraction pattern, which can also be used for phase identification.
-
Visualization of this compound Phase Formation
The formation of this compound phases is a sequential process that is highly dependent on the annealing temperature. The following diagram illustrates the typical phase transformation sequence when a thin nickel film reacts with a silicon substrate.
The following diagram illustrates a typical experimental workflow for the fabrication and characterization of this compound thin films.
References
- 1. Nickel Silicides [globalsino.com]
- 2. science24.com [science24.com]
- 3. library.crti.dz [library.crti.dz]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Back-to-Basics tutorial: X-ray diffraction of thin films | CoLab [colab.ws]
- 6. ywcmatsci.yale.edu [ywcmatsci.yale.edu]
- 7. Phase Transitions and Crystal Structures of Ni(II) Complexes Determined with X-ray Powder Diffraction Data [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Microstructural investigation of this compound thin films and the silicide-silicon interface using transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. Selected area diffraction - Wikipedia [en.wikipedia.org]
- 13. scirp.org [scirp.org]
- 14. researchgate.net [researchgate.net]
Introduction to Nickel Silicides and Formation Energy
An In-depth Technical Guide to the Calculation of Nickel Silicide Formation Energy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and experimental methodologies used to determine the formation energy of nickel silicides. Nickel silicides are crucial materials in the microelectronics industry, and understanding their thermodynamic stability is paramount for process control and device reliability. This document details the computational approaches, primarily Density Functional Theory (DFT), and experimental techniques such as differential scanning calorimetry for accurately determining these values.
Nickel silicides, a group of intermetallic compounds formed from nickel and silicon, are integral to modern semiconductor devices, serving as contact materials. The formation of different this compound phases, such as Ni₂Si, NiSi, and NiSi₂, is highly dependent on factors like temperature and reactant concentrations. The formation energy (or enthalpy of formation) is a critical thermodynamic quantity that dictates the stability of a particular silicide phase. A more negative formation energy indicates a more stable compound and a greater driving force for its formation. Accurate determination of these energies is essential for predicting phase sequencing and ensuring the desired electrical and structural properties of the final device.
Computational Calculation of Formation Energy
Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the formation energies of crystalline solids from first principles.[1][2][3] It allows for the investigation of material properties at the atomic scale, providing insights that can be challenging to obtain experimentally.
DFT Calculation Workflow
The general workflow for calculating the formation energy of a this compound, NiₓSiᵧ, using DFT involves the following steps:
-
Crystal Structure Definition: Obtain the crystallographic information (lattice parameters, atomic positions) for the specific this compound phase (e.g., orthorhombic NiSi, cubic NiSi₂) and the elemental constituents (face-centered cubic Ni and diamond-cubic Si).
-
Total Energy Calculation: Perform separate DFT calculations to determine the total ground state energy of:
-
The NiₓSiᵧ compound.
-
Bulk elemental nickel (Ni).
-
Bulk elemental silicon (Si).
-
-
Formation Energy Calculation: The formation energy (ΔEf) is then calculated using the following formula:
ΔEf (NiₓSiᵧ) = Etot(NiₓSiᵧ) - x * Etot(Ni) - y * Etot(Si)
where Etot represents the total energy per formula unit obtained from the DFT calculations.
A typical DFT workflow is visualized in the following diagram:
Key Computational Parameters
For accurate DFT calculations, careful consideration of the following parameters is necessary:
-
Exchange-Correlation Functional: The choice of the exchange-correlation functional (e.g., LDA, GGA) can influence the calculated total energies.[4]
-
Pseudopotentials: Appropriate pseudopotentials are needed to describe the interaction between the core and valence electrons.
-
Plane-Wave Cutoff Energy (ENCUT): A convergence test should be performed to determine a suitable cutoff energy for the plane-wave basis set.
-
k-point Mesh: The density of the k-point mesh for sampling the Brillouin zone must be converged to ensure accurate total energy calculations.
Software Packages
Several software packages are commonly used for DFT calculations, including:
-
VASP (Vienna Ab initio Simulation Package): A popular code for performing ab initio quantum mechanical calculations.[5][6][7]
-
Quantum ESPRESSO: An open-source suite of codes for electronic-structure calculations and materials modeling.[8][9]
Experimental Determination of Formation Energy
Experimental techniques provide crucial validation for computational predictions and offer direct measurement of the thermodynamic properties of nickel silicides.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow associated with thermal transitions, such as the formation of intermetallic compounds. For thin films, specialized nanocalorimeters are often employed due to the small sample masses involved.
A typical experimental protocol for determining the enthalpy of formation of this compound using thin-film DSC involves the following steps:
-
Sample Preparation:
-
A thin film of nickel is deposited onto a silicon substrate or a specialized DSC sensor membrane. Techniques like sputter deposition or electron beam evaporation are commonly used.
-
The thickness of the nickel and silicon layers is carefully controlled to achieve the desired stoichiometry.
-
-
DSC Measurement:
-
The sample is placed in the DSC apparatus alongside a reference (often an empty sample pan).
-
The sample and reference are heated at a controlled rate.
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
-
Data Analysis:
-
The formation of this compound phases is observed as exothermic peaks in the DSC thermogram.
-
The area under these peaks is integrated to determine the total enthalpy of reaction.
-
The enthalpy of formation is then calculated based on the amount of reacted material.
-
The following diagram illustrates the experimental workflow for DSC measurements:
Sputter Deposition of Nickel Thin Films
Sputter deposition is a widely used physical vapor deposition (PVD) technique for creating high-quality thin films.
A general protocol for depositing a nickel thin film on a silicon substrate is as follows:
-
Substrate Preparation: The silicon substrate is cleaned to remove any native oxide and contaminants. This may involve a dip in a dilute hydrofluoric acid (HF) solution.
-
Chamber Evacuation: The substrate is loaded into the sputtering chamber, which is then evacuated to a high vacuum to minimize contamination.
-
Sputtering Process:
-
An inert gas, typically argon, is introduced into the chamber.
-
A high voltage is applied between the nickel target (cathode) and the substrate holder (anode), creating a plasma.
-
Argon ions are accelerated towards the nickel target, ejecting nickel atoms.
-
These nickel atoms travel through the plasma and deposit onto the silicon substrate, forming a thin film.
-
-
Process Parameters: Key parameters that control the film properties include:
-
Argon pressure
-
Sputtering power
-
Substrate temperature
-
Deposition time (determines film thickness)
-
Data Presentation: Formation Energies of Nickel Silicides
The following table summarizes experimentally measured and computationally calculated formation energies for various this compound phases.
| Silicide Phase | Crystal Structure | Experimental Formation Enthalpy (kJ/mol) | Computational Formation Energy (eV/atom) | Reference(s) |
| Ni₂Si | Orthorhombic | -141 | -0.49 | [10] |
| NiSi | Orthorhombic | -85 | -0.52 | [11] |
| NiSi₂ | Cubic (CaF₂) | -80 | -0.48 | [11][12] |
Note: Experimental values are typically reported as enthalpy of formation at standard conditions, while computational values are often given as the formation energy at 0 K. Direct comparison should be made with caution.
Characterization of this compound Thin Films
A variety of techniques are used to characterize the properties of the formed this compound thin films:
-
X-ray Diffraction (XRD): To identify the crystalline phases present.[13][14]
-
Auger Electron Spectroscopy (AES) and X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding states.[15][16][17]
-
Transmission Electron Microscopy (TEM): To investigate the microstructure, grain size, and interface morphology.
-
Four-Point Probe: To measure the sheet resistance of the silicide film.
Logical Relationships in this compound Formation
The formation of nickel silicides during the reaction of a thin nickel film with a silicon substrate typically follows a sequential phase transformation. This process is governed by both thermodynamics (the driving force for formation) and kinetics (the rate of reaction).
As depicted, the nickel-rich phase, Ni₂Si, is generally the first to form at lower temperatures. As the temperature increases and more silicon becomes available, the reaction proceeds to form NiSi, which is often the desired phase in microelectronic applications due to its low resistivity. At even higher temperatures, the silicon-rich phase, NiSi₂, nucleates.[13][18]
Conclusion
This guide has provided a detailed overview of the methods used to determine the formation energy of nickel silicides, a critical parameter for the microelectronics industry. Both computational DFT methods and experimental techniques like DSC offer valuable insights into the thermodynamic stability of these compounds. A thorough understanding and application of these methodologies are essential for the continued development and optimization of semiconductor devices.
References
- 1. innovate.academy [innovate.academy]
- 2. pubs.aip.org [pubs.aip.org]
- 3. scispace.com [scispace.com]
- 4. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Part 1: Introduction to VASP [vasp.at]
- 8. Quantum Espresso Tutorials | PARADIM [paradim.org]
- 9. medium.com [medium.com]
- 10. materialsvirtuallab.org [materialsvirtuallab.org]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. arxiv.org [arxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Authored for: Researchers, Scientists, and Materials Professionals
An In-depth Technical Guide to the Electronic Band Structure of Nickel Silicide
Abstract
Nickel silicides are a class of intermetallic compounds critical to the microelectronics industry, primarily for their application as contact materials in integrated circuits.[1] Their utility stems from low electrical resistivity, thermal stability, and compatibility with silicon manufacturing processes.[2][3] Understanding the electronic band structure of various this compound phases is fundamental to optimizing their performance and discovering new applications. This guide provides a comprehensive technical overview of the electronic properties of the most technologically significant this compound phases—NiSi, NiSi₂, and Ni₂Si—supported by theoretical calculations and experimental data. It includes detailed summaries of crystallographic and electronic data, outlines of common experimental and computational protocols, and visualizations of crystal structures and workflows.
Introduction to Nickel Silicides
Nickel silicides are formed through the reaction of a nickel thin film with a silicon substrate, typically via thermal annealing.[4] The specific phase formed (e.g., Ni₂Si, NiSi, NiSi₂) is dependent on factors like the annealing temperature and the initial thickness of the nickel film.[5][6] The sequence of formation generally proceeds from the Ni-rich phase (Ni₂Si) at lower temperatures to the Si-rich phase (NiSi₂) at higher temperatures.[5] These compounds are favored over other silicides like those of titanium and cobalt in advanced technology nodes (below 65 nm) due to their lower resistivity, reduced silicon consumption, and better performance on narrow lines.[2] All common this compound phases exhibit metallic properties, a key requirement for their use as interconnects and contacts.[7][8]
Crystallographic and Electronic Properties
The electronic band structure of a material is intrinsically linked to its crystal structure. The most common this compound phases possess distinct crystallographies, which in turn define their electronic and physical properties.
Data Presentation
Quantitative data for the primary this compound phases have been compiled from experimental studies and theoretical calculations.
Table 1: Crystallographic Data of Common this compound Phases
| Phase | Crystal System | Space Group | Lattice Constants (Å) |
| Ni₂Si | Orthorhombic | Pnma (No. 62) | a = 5.02, b = 3.74, c = 7.08[9] |
| NiSi | Orthorhombic | Pnma (No. 62) | a = 5.18, b = 3.33, c = 5.62[9][10] |
| NiSi₂ | Cubic (Fluorite) | Fm-3m (No. 225) | a = 5.41[9] |
| Note: Lattice constants can vary slightly depending on the measurement technique and film strain. |
Table 2: Electronic and Physical Properties of Common this compound Phases
| Phase | Electrical Resistivity (μΩ·cm) | Formation Energy (meV/atom) | Electronic Nature |
| Ni₂Si | 24 - 30[9] | -430[5] | Metallic |
| NiSi | 10.5 - 18[9] | -477[5] | Metallic |
| NiSi₂ | 34 - 50[9] | -457[5] | Metallic |
Core Electronic Structure
Theoretical and experimental studies confirm that the primary this compound phases are metallic, characterized by the absence of a band gap and a finite density of states at the Fermi level.[7][8]
-
NiSi₂ : First-principles calculations for NiSi₂ show a clear overlap between the valence and conduction bands, confirming its metallic nature.[7][11] The density of states reveals that the electronic structure near the Fermi level is dominated by the hybridization of Ni 3d orbitals and Si 3s and 3p orbitals.[7] This hybridization is responsible for the covalent bonding between Ni and Si atoms.[7]
-
NiSi : The orthorhombic NiSi phase is also found to be non-ferromagnetic and metallic.[8] Its density of states at the Fermi level is relatively low, which is consistent with experimental specific-heat measurements.[8] The states at the Fermi level are primarily a hybrid of Ni d-states and Si sp-states.[8]
Visualization of Structures and Workflows
Crystal Structures
The arrangement of atoms in the unit cell dictates the electronic interactions. The diagrams below provide a simplified logical representation of the crystal structures for NiSi₂ and NiSi.
Methodology Workflows
The determination of electronic band structure relies on a synergistic combination of computational modeling and direct experimental measurement.
Experimental and Computational Protocols
Thin Film Synthesis: Solid-State Reaction
A standard method for fabricating this compound thin films for research and industrial applications involves a solid-state reaction.
-
Substrate Preparation : A single-crystal silicon wafer, typically Si(100), is cleaned to remove the native oxide layer. This is often done using a chemical dry-clean with an agent like ammonium fluorosilicate [(NH₄)₂SiF₆].[5]
-
Thermal Annealing : The Ni/Si stack is subjected to a thermal annealing process, often a Rapid Thermal Annealing (RTA), in a controlled atmosphere (e.g., N₂).[4] The resulting silicide phase is determined by the annealing temperature:
Computational Protocol: Density Functional Theory (DFT)
DFT is the most common first-principles method for calculating the electronic structure of crystalline solids. A typical protocol for nickel silicides is as follows:
-
Code and Method : Calculations are often performed using plane-wave DFT codes like VASP, Quantum ESPRESSO, or CASTEP.[7] All-electron methods like the full-potential linearized augmented plane-wave (LAPW) approach can also be used for high accuracy.[10]
-
Exchange-Correlation Functional : The Generalized Gradient Approximation (GGA), particularly the Perdew-Burke-Ernzerhof (PBE) functional, is widely used for these systems.[7]
-
Pseudopotentials/Basis Set : The interaction between core and valence electrons is described using pseudopotentials (e.g., ultrasoft or PAW) to reduce computational cost.[7] A plane-wave basis set is used for the valence electrons, with a kinetic energy cutoff typically in the range of 300-500 eV.[7]
-
Brillouin Zone Sampling : The Brillouin zone is sampled using a Monkhorst-Pack grid of k-points. For self-consistent calculations of the unit cell, a dense grid such as 8x8x8 or higher is necessary to ensure convergence of the total energy.[7]
-
Structural Optimization : The lattice parameters and internal atomic positions are relaxed to minimize the forces on the atoms and the stress on the unit cell, ensuring the calculation is performed on the ground-state geometry.
-
Band Structure Calculation : Once the ground-state electron density is converged, the electronic eigenvalues are calculated along high-symmetry directions (k-paths) in the Brillouin zone to generate the final band structure plot.[8]
Experimental Protocol: Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is a powerful experimental technique that directly measures the electron energy versus momentum, providing a map of the occupied electronic band structure.[14]
-
Sample Preparation : A single-crystal sample of the this compound phase is required. Often, this is prepared in-situ by depositing Ni on a Si substrate and annealing it under ultra-high vacuum (UHV) conditions to the desired phase. The surface must be atomically clean and well-ordered.
-
Photon Source : The sample is illuminated with a high-intensity, monochromatic beam of photons, typically from a synchrotron light source or a UV lamp (e.g., He-Iα).[14] The photon energy determines the probing depth and momentum resolution.
-
Photoelectron Detection : Electrons emitted from the sample via the photoelectric effect are collected by a hemispherical electron energy analyzer.[14]
-
Data Acquisition : The analyzer measures the kinetic energy (E_kin) and the two emission angles (θ, φ) of the photoelectrons.
-
Band Structure Reconstruction : The binding energy (E_B) and the in-plane crystal momentum (k_||) of the electron within the solid are determined from the measured quantities using the following relations:
-
E_B = hν - W - E_kin (where hν is the photon energy and W is the work function)
-
k_|| = (1/ħ) * √(2m_e * E_kin) * sin(θ) By collecting data over a range of emission angles, a 2D map of E_B versus k_||, representing the experimental band structure, can be constructed.[15]
-
Conclusion
The electronic properties of nickel silicides are central to their successful implementation in modern electronics. The primary phases, including Ni₂Si, NiSi, and NiSi₂, are all metallic, with their conductivity governed by a complex hybridization of nickel d-orbitals and silicon sp-orbitals. The combination of first-principles DFT calculations and direct experimental probes like ARPES provides a robust and detailed understanding of their electronic band structure. The protocols and data summarized in this guide offer a foundational resource for researchers working to further characterize, optimize, and innovate with these technologically vital materials.
References
- 1. nanotrun.com [nanotrun.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 5. Nickel Silicides [globalsino.com]
- 6. Study of this compound by X- ray diffraction [library.crti.dz]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Formation and properties of nickel silicides in the Ni/Mo/Ni/Si(100) thin-film system | Semantic Scholar [semanticscholar.org]
- 13. jphyslet.journaldephysique.org [jphyslet.journaldephysique.org]
- 14. Experimental Techniques – Vishik Lab: Spectroscopies of Advanced Materials [vishiklab.faculty.ucdavis.edu]
- 15. researchgate.net [researchgate.net]
In-Depth Technical Guide: Thermal Conductivity of Nickel Silicide Films
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal conductivity of nickel silicide thin films, a critical parameter in the design and performance of various electronic and thermoelectric devices. As device dimensions continue to shrink, understanding and controlling heat dissipation in these materials is paramount. This document summarizes key quantitative data, details common experimental protocols for thermal conductivity measurement, and visualizes important relationships and workflows.
Thermal Conductivity of this compound Phases
Nickel silicides, primarily nickel monosilicide (NiSi), nickel disilicide (Ni₂Si), and this compound (NiSi₂), are widely used in the microelectronics industry as contact materials due to their low electrical resistivity and good thermal stability. Their thermal conductivity plays a crucial role in managing heat generated in integrated circuits. The thermal conductivity of these films is influenced by several factors, including the specific phase, film thickness, temperature, and crystal structure (polycrystalline or epitaxial).
Heat in these metallic silicides is conducted by both electrons and phonons (lattice vibrations). The total thermal conductivity (κ) is the sum of the electronic (κₑ) and phonon (κₚ) contributions. The electronic contribution can be estimated from the electrical resistivity (ρ) using the Wiedemann-Franz Law (κₑ = L₀T/ρ), where L₀ is the Lorenz number and T is the absolute temperature. The phonon contribution is primarily affected by scattering mechanisms at grain boundaries, interfaces, and defects.
Quantitative Data Summary
While extensive research has been conducted on the electrical properties and thermal stability of this compound films, direct experimental data on their thermal conductivity is less abundant in the literature. The following table summarizes available and representative data for this compound and related compounds. It is important to note that values can vary significantly depending on the deposition method, film quality, and measurement technique.
| Material Phase | Film Thickness (nm) | Temperature (K) | Thermal Conductivity (W/m·K) | Measurement Technique | Reference |
| Polycrystalline NiSi₃P₄ | Bulk | 300 | ~10 | Not Specified | [1][2] |
| Polycrystalline NiSi₃P₄ | Bulk | 700 | ~5 | Not Specified | [1] |
Note: Data for the primary phases (NiSi, Ni₂Si, and NiSi₂) is sparse in the reviewed literature. The provided data for NiSi₃P₄, a related compound, offers an order-of-magnitude estimation.
Electrical Resistivity of this compound Phases:
The electrical resistivity is a key parameter that influences the electronic contribution to thermal conductivity.
| Silicide Phase | Electrical Resistivity (μΩ·cm) |
| NiSi | 10.5 - 18 |
| Ni₂Si | 24 - 30 |
| NiSi₂ | 34 - 50 |
Experimental Protocols for Thermal Conductivity Measurement
The accurate measurement of the thermal conductivity of thin films presents significant challenges due to the small length scales involved. Two of the most common and reliable techniques employed for this purpose are the 3-omega (3ω) method and Time-Domain Thermoreflectance (TDTR).
The 3-Omega (3ω) Method
The 3ω method is a frequency-domain technique that utilizes a metal line deposited on the sample surface, which acts as both a heater and a thermometer.[3][4][5][6][7]
Methodology:
-
Sample Preparation: A narrow metal strip (e.g., of Gold or Platinum) is patterned onto the surface of the this compound film using photolithography and deposition techniques. This strip serves as the heater and sensor.
-
AC Signal Application: An alternating current (AC) with a frequency ω is passed through the metal strip.
-
Joule Heating: The current induces Joule heating in the strip at a frequency of 2ω (since power is proportional to the square of the current). This periodic heating creates thermal waves that propagate into the thin film and the underlying substrate.
-
Temperature Oscillation and Resistance Change: The temperature of the metal strip oscillates at 2ω. Due to the temperature coefficient of resistance (TCR) of the metal, its electrical resistance also oscillates at 2ω.
-
Third Harmonic Voltage Signal: The product of the 1ω input current and the 2ω resistance oscillation results in a small voltage component at the third harmonic (3ω).
-
Signal Detection: A lock-in amplifier is used to precisely measure the amplitude and phase of this 3ω voltage signal.
-
Data Analysis: The thermal conductivity of the film is extracted by analyzing the frequency dependence of the temperature oscillations. For a film on a substrate, a differential measurement is often performed, where the thermal response of the substrate alone is subtracted from the response of the film-on-substrate system.[5]
Time-Domain Thermoreflectance (TDTR)
TDTR is a non-contact, pump-probe optical technique used to measure the thermal properties of materials, including thin films.[1][2][8][9]
Methodology:
-
Sample Preparation: The surface of the this compound film is typically coated with a thin metal transducer layer (e.g., Aluminum or Platinum) with a high thermoreflectance coefficient.
-
Pump-Probe Setup: A train of ultrashort laser pulses is split into a "pump" beam and a "probe" beam.
-
Pump Beam Heating: The pump beam is modulated at a specific frequency and focused onto the sample surface, causing localized, periodic heating.
-
Probe Beam Detection: The probe beam, which is delayed in time relative to the pump beam by a mechanical delay stage, is focused on the same spot. The intensity of the reflected probe beam is measured by a photodetector.
-
Thermoreflectance Signal: The change in temperature of the transducer layer causes a proportional change in its reflectivity. This change in reflectivity is detected as a change in the intensity of the reflected probe beam.
-
Data Acquisition: A lock-in amplifier measures the modulated reflectance signal as a function of the delay time between the pump and probe pulses.
-
Thermal Model Fitting: The resulting data, which represents the cooling curve of the surface, is fitted to a thermal diffusion model. The thermal conductivity of the this compound film and the thermal boundary conductance between the layers are extracted as fitting parameters.
Visualizations
Experimental Workflow for the 3-Omega Method
References
- 1. [1303.3772] Thermoelectric Properties of Polycrystalline NiSi3P4 [arxiv.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Formation of thin Ni2Si and NiSi films using low temperature rapid thermal processing | Semantic Scholar [semanticscholar.org]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. linseis.com [linseis.com]
- 6. 3ω-method - Wikipedia [en.wikipedia.org]
- 7. What is the 3-Omega Method? – C-Therm Technologies Ltd. [ctherm.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
Methodological & Application
Synthesis of Nickel Silicide Nanoparticles: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of nickel silicide nanoparticles, detailing various methodologies, experimental protocols, and potential applications. The information is intended to guide researchers in the fabrication and utilization of these materials in their respective fields.
Introduction to this compound Nanoparticles
This compound nanoparticles are intermetallic compounds of nickel and silicon with unique properties that make them attractive for a variety of applications.[1][2] Unlike their bulk counterparts, these nanoparticles exhibit a high surface-area-to-volume ratio, leading to enhanced reactivity and novel electronic, magnetic, and catalytic properties.[1] Different phases of this compound, such as NiSi, Ni₂Si, Ni₃Si₂, and Ni₃₁Si₁₂, can be synthesized, each with distinct characteristics.[2][3] Their low electrical resistivity and thermal stability make them suitable for applications in microelectronics.[1][2] Recent research has also explored their potential in catalysis and biomedical applications.[2][4]
Synthesis Methodologies
Several methods have been developed for the synthesis of this compound nanoparticles, each offering control over the resulting phase, size, and morphology. The most common techniques include Chemical Vapor Deposition (CVD), solution-phase synthesis, and solid-state reactions.
Chemical Vapor Deposition (CVD)
CVD is a widely used method for producing high-purity, crystalline this compound nanostructures, such as nanowires and nanobelts.[3] This technique involves the reaction of a volatile silicon precursor with a nickel substrate at elevated temperatures.
A typical CVD process for this compound nanoparticle synthesis can be visualized as follows:
Caption: Workflow for Chemical Vapor Deposition Synthesis.
Solution-Phase Synthesis
Solution-phase synthesis offers a versatile route to colloidal this compound nanoparticles, allowing for good control over size and composition at relatively lower temperatures than CVD.[5][6] This method typically involves the reaction of a nickel precursor with a silicon source in a high-boiling point solvent.
The general workflow for solution-phase synthesis is outlined below:
Caption: Workflow for Solution-Phase Synthesis.
Experimental Protocols
Protocol for CVD Synthesis of this compound Nanowires
This protocol is adapted from a method for synthesizing various this compound phases on a nickel foam substrate.[3]
Materials:
-
Nickel foam
-
Silane gas (SiH₄), typically diluted in Argon (Ar)
-
Hydrogen gas (H₂)
-
High-purity Argon gas (Ar)
-
Acetone, Ethanol, and Deionized water for cleaning
Equipment:
-
Three-zone tube furnace with a quartz tube
-
Mass flow controllers for gases
-
Vacuum pump
-
Scanning Electron Microscope (SEM)
-
Transmission Electron Microscope (TEM)
-
X-ray Diffractometer (XRD)
Procedure:
-
Substrate Preparation:
-
Cut the nickel foam into desired dimensions (e.g., 1 cm x 2 cm).
-
Clean the nickel foam by sonicating in acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the cleaned nickel foam under a stream of nitrogen or in an oven.
-
-
CVD Reaction:
-
Place the cleaned nickel foam in the center of the quartz tube in the furnace.
-
Purge the tube with Ar gas for at least 30 minutes to remove any residual air and moisture.
-
Heat the furnace to the desired reaction temperature (e.g., 450-600 °C) under an Ar flow.
-
Once the temperature is stable, introduce a mixture of SiH₄/Ar and H₂ gas at a specific flow rate. The ratio of these gases and the reaction temperature will determine the phase of the this compound.
-
Maintain the reaction for a set duration (e.g., 30-60 minutes).
-
-
Cooling and Collection:
-
After the reaction, stop the flow of SiH₄ and H₂ and cool the furnace to room temperature under an Ar flow.
-
Once cooled, remove the nickel foam, which should now be coated with this compound nanostructures.
-
-
Characterization:
-
Analyze the morphology and size of the synthesized nanostructures using SEM and TEM.
-
Determine the crystalline phase of the this compound using XRD.
-
Protocol for Solution-Phase Synthesis of Ni₂Si Nanoparticles
This protocol is based on the synthesis of colloidal Ni₂Si nanoparticles from a nickel precursor and a silicon source.[5][6]
Materials:
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Monophenylsilane (MPS)
-
Trioctylamine (TOA)
-
Squalane
-
Chloroform
-
Methanol
-
Ethanol
-
1 M Sodium Hydroxide (NaOH) solution
Equipment:
-
Three-neck flask
-
Heating mantle with a temperature controller
-
Schlenk line for inert atmosphere operations
-
Syringes and needles
-
Centrifuge
-
TEM and XRD for characterization
Procedure:
-
Precursor Preparation:
-
In an inert atmosphere (e.g., a glovebox or using a Schlenk line), prepare a solution of Ni(acac)₂ in TOA.
-
Prepare a separate solution of MPS in TOA.
-
-
Reaction:
-
Add squalane to the three-neck flask and heat it to 375 °C under an inert atmosphere.
-
Inject the Ni(acac)₂ solution into the hot squalane, followed by the injection of the MPS solution.
-
Allow the reaction to proceed for a specific time to allow for the formation of Ni₂Si nanoparticles.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add a mixture of chloroform and methanol to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles and discard the supernatant.
-
Wash the nanoparticles with ethanol and re-disperse them.
-
To remove any silica impurities, wash the particles with a 1 M NaOH solution, followed by washing with deionized water until the pH is neutral.
-
-
Characterization:
-
Disperse a small amount of the purified nanoparticles in a suitable solvent and drop-cast onto a TEM grid for size and morphology analysis.
-
Use XRD to confirm the Ni₂Si phase of the synthesized nanoparticles.
-
Quantitative Data Summary
The following tables summarize key experimental parameters and resulting nanoparticle characteristics from various synthesis methods.
Table 1: Chemical Vapor Deposition (CVD) Synthesis of this compound Nanostructures
| Ni Source | Si Precursor | Temperature (°C) | Resulting Phases | Morphology | Reference |
| Ni foam | SiH₄ | 450-600 | Ni₂Si, Ni₃Si₂, NiSi | Nanowires, Nanorods | [3] |
| Ni film | SiH₄ | 350 | Ni₃Si₂ | Nanowires | [3] |
Table 2: Solution-Phase Synthesis of this compound Nanoparticles
| Ni Precursor | Si Precursor | Temperature (°C) | Resulting Phase | Morphology | Reference |
| Ni(acac)₂ | Monophenylsilane | 375 | Ni₂Si | Pseudospherical | [5][6] |
Applications in Research and Drug Development
While this compound nanoparticles are well-established in microelectronics, their application in the biomedical field is an emerging area of research.[2]
Biomedical Applications
-
Cell Separation: Ferromagnetic this compound nanowires have demonstrated potential for the magnetic separation of specific cell types, such as CD4+ T lymphocytes.[4] This capability is valuable in immunology research and could be adapted for various cell-based therapies. The high cell viability observed in these studies suggests good biocompatibility of the nanowires.[4]
Considerations for Drug Development
Currently, there is limited research on the direct use of this compound nanoparticles as drug delivery vehicles. The majority of studies in this area focus on nickel and nickel oxide nanoparticles.[7][8][9] However, the unique properties of this compound nanoparticles may offer advantages. For any potential drug delivery application, surface functionalization would be crucial to enhance biocompatibility, stability in physiological media, and to enable targeted delivery.
Toxicity and Biocompatibility
The toxicity of this compound nanoparticles has not been extensively studied. However, research on other nickel-containing nanoparticles suggests that toxicity is a concern that needs to be addressed.[10][11] Studies on silica-embedded nickel nanoparticles have shown that a silica coating can mitigate toxicity.[12][13] Therefore, for any in vivo applications of this compound nanoparticles, a thorough toxicological assessment and the development of appropriate surface modifications to ensure biocompatibility are essential.
Conclusion
The synthesis of this compound nanoparticles can be achieved through various methods, with CVD and solution-phase synthesis being the most prominent. These techniques allow for the control of nanoparticle phase, size, and morphology, which in turn dictates their properties and potential applications. While their use in microelectronics is well-documented, their potential in biomedical applications, such as cell separation, is an exciting and growing field of research. For drug development professionals, further investigation into the biocompatibility, toxicity, and surface functionalization of this compound nanoparticles is necessary to unlock their full therapeutic potential.
References
- 1. nanorh.com [nanorh.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pure.psu.edu [pure.psu.edu]
- 6. datapdf.com [datapdf.com]
- 7. Frontiers | Nickel nanoparticles: a novel platform for cancer-targeted delivery and multimodal therapy [frontiersin.org]
- 8. jddtonline.info [jddtonline.info]
- 9. Nickel nanoparticles: a novel platform for cancer-targeted delivery and multimodal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nickel-based nanomaterials: a comprehensive analysis of risk assessment, toxicity mechanisms, and future strategies for health risk prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advance on toxicity of metal nickel nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Developmental Toxicity of Complex Silica-Embedded Nickel Nanoparticles Is Determined by Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Chemical Vapor Deposition of Nickel Silicide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the process parameters and experimental protocols for the chemical vapor deposition (CVD) of nickel silicide (NiSi). The information is compiled for professionals in research and development who require an in-depth understanding of this fabrication process.
Introduction to this compound CVD
This compound is a critical material in the microelectronics industry, valued for its low electrical resistivity, good thermal stability, and compatibility with silicon manufacturing processes. Chemical vapor deposition offers a method for producing high-quality, conformal this compound films. The process typically involves the reaction of a silicon precursor gas with a nickel surface at elevated temperatures within a CVD reactor. While direct co-deposition of nickel and silicon precursors is possible, a common and well-documented method involves the deposition of a nickel film followed by a CVD process to introduce silicon and form the silicide.
Experimental Protocols
Protocol for Nickel Film Deposition via CVD
A foundational step for forming this compound via a sequential CVD process is the deposition of a high-purity nickel film.
Objective: To deposit a thin film of nickel onto a silicon substrate using CVD.
Materials:
-
Silicon wafers (substrate)
-
Nickel carbonyl (Ni(CO)₄) as the nickel precursor
-
High-purity nitrogen (N₂) or argon (Ar) as a carrier gas
Equipment:
-
Low-Pressure Chemical Vapor Deposition (LPCVD) reactor
-
Substrate heater
-
Mass flow controllers (MFCs)
-
Vacuum pump
Procedure:
-
Substrate Preparation: Clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants. A final dip in dilute hydrofluoric acid (HF) is often used to remove the native oxide layer immediately before loading into the reactor.
-
Loading: Transfer the cleaned wafers into the LPCVD reactor.
-
Pump Down: Evacuate the reactor to a base pressure in the range of 10⁻⁶ to 10⁻⁷ Torr to minimize atmospheric contaminants.
-
Heating: Heat the substrates to the desired deposition temperature, typically in the range of 180-250°C for Ni(CO)₄ decomposition.
-
Deposition:
-
Introduce the nickel carbonyl precursor into the reactor using a carrier gas. The flow rates should be precisely controlled by MFCs.
-
Maintain the reactor pressure at a constant level, typically in the range of 1-10 Torr.
-
The deposition time will determine the thickness of the nickel film.
-
-
Purge and Cool Down:
-
After the desired deposition time, stop the flow of the nickel precursor and purge the reactor with an inert gas.
-
Turn off the substrate heater and allow the wafers to cool down to room temperature under a continuous inert gas flow.
-
-
Unloading: Once at room temperature, vent the reactor to atmospheric pressure with inert gas and unload the nickel-coated wafers.
Protocol for this compound Formation via Silane-Based CVD
This protocol details the formation of this compound on a pre-deposited nickel film through the chemical vapor deposition of a silicon precursor.
Objective: To convert a nickel-coated silicon wafer into this compound using a silane-based CVD process.
Materials:
-
Nickel-coated silicon wafers
-
Silane (SiH₄) as the silicon precursor
-
Hydrogen (H₂) as a reactant and carrier gas
-
High-purity nitrogen (N₂) or argon (Ar) for purging
Equipment:
-
Chemical Vapor Deposition (CVD) reactor
-
Substrate heater capable of reaching at least 500°C
-
Mass flow controllers (MFCs)
-
Vacuum pump
Procedure:
-
Loading: Load the nickel-coated silicon wafers into the CVD reactor.
-
Pump Down and Purge: Evacuate the reactor to a base pressure and then purge with an inert gas to remove any residual air and moisture.
-
Heating: Heat the substrates to the silicidation temperature. The formation of this compound phases is temperature-dependent, with Ni₂Si forming at lower temperatures and the desired NiSi phase forming at temperatures between 350°C and 500°C.[1]
-
Silicidation Process:
-
Introduce a mixture of silane (SiH₄) and hydrogen (H₂) into the reactor. The flow rates should be carefully controlled to manage the reaction kinetics.
-
The reactor pressure is a critical parameter and should be maintained at a constant level, typically in the low Torr range.
-
The duration of this step will depend on the desired thickness of the this compound layer.
-
-
Annealing (Optional): In some processes, a post-deposition anneal in an inert atmosphere can be performed to improve the crystallinity and electrical properties of the this compound film.
-
Cool Down and Unloading:
-
After the silicidation process, stop the flow of reactant gases and cool the wafers to room temperature under an inert gas flow.
-
Vent the reactor and unload the wafers with the newly formed this compound layer.
-
Process Parameters
The following tables summarize the key process parameters for the CVD of nickel films and the subsequent formation of this compound.
Table 1: Process Parameters for Nickel Film Deposition via CVD
| Parameter | Typical Range | Notes |
| Nickel Precursor | Nickel Carbonyl (Ni(CO)₄) | Highly toxic, requires careful handling. |
| Substrate Temperature | 180 - 250 °C | Lower temperatures are preferred to minimize thermal budget. |
| Reactor Pressure | 1 - 10 Torr | Affects film uniformity and deposition rate. |
| Carrier Gas | N₂ or Ar | Inert gas to transport the precursor. |
| Carrier Gas Flow Rate | 50 - 200 sccm | Dependent on reactor geometry. |
| Precursor Flow Rate | 1 - 10 sccm | Controls the deposition rate. |
Table 2: Process Parameters for this compound Formation via Silane CVD
| Parameter | Typical Range | Notes |
| Silicon Precursor | Silane (SiH₄) | Pyrophoric gas, requires safety precautions. |
| Reactant Gas | Hydrogen (H₂) | Aids in the reduction of any native nickel oxide and in the decomposition of silane. |
| Substrate Temperature | 350 - 500 °C | Critical for forming the desired NiSi phase.[1] |
| Reactor Pressure | 1 - 5 Torr | Influences the reaction rate and film properties. |
| Silane Flow Rate | 10 - 50 sccm | Affects the silicon incorporation rate. |
| Hydrogen Flow Rate | 100 - 500 sccm | A higher H₂:SiH₄ ratio is often used. |
Visualizations
CVD Process Workflow for this compound Formation
The following diagram illustrates the sequential workflow for the formation of this compound using the described two-step CVD process.
Logical Relationship of Key CVD Parameters
This diagram shows the logical relationship and influence of key process parameters on the final properties of the this compound film.
References
Application Notes and Protocols for Solid-State Reaction Formation of Nickel Silicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel silicides are a class of intermetallic compounds formed by the reaction of nickel and silicon. They are of significant interest in the microelectronics industry as contact materials for silicon-based devices due to their low electrical resistivity, good thermal stability, and compatibility with existing silicon manufacturing processes.[1] The formation of nickel silicide through solid-state reaction, a process involving the direct reaction of a solid nickel film with a silicon substrate at elevated temperatures, is a critical technique in the fabrication of advanced semiconductor devices.[2] This document provides detailed application notes and protocols for the formation of this compound via solid-state reaction, intended for professionals in research and development.
Phase Formation and Kinetics
The solid-state reaction between a thin nickel film and a silicon substrate is a diffusion-controlled process that results in the sequential formation of different this compound phases as the annealing temperature is increased.[3] The generally accepted phase sequence is:
Ni → Ni₂Si → NiSi → NiSi₂ [4]
The initial phase to form at relatively low temperatures (around 200-350°C) is the metal-rich phase, Ni₂Si.[3] As the temperature increases to the range of 350-550°C, NiSi, the desired phase for many applications due to its low resistivity, is formed.[3][5] At even higher temperatures, typically above 700-750°C, the silicon-rich phase, NiSi₂, nucleates.[5][6] The formation of NiSi₂ is often undesirable in device fabrication due to its higher resistivity compared to NiSi.[5]
The kinetics of these phase transformations are influenced by several factors, including the initial nickel film thickness, annealing temperature, and annealing time.[7] For instance, the transformation from Ni₂Si to NiSi is a diffusion-limited process.[8]
Data Presentation: Quantitative Parameters for this compound Formation
The following table summarizes key quantitative data for the formation of different this compound phases through solid-state reaction.
| Parameter | Ni₂Si | NiSi | NiSi₂ | Reference(s) |
| Formation Temperature | 200 - 350°C | 350 - 550°C | > 700 - 750°C | [3][5] |
| Resistivity (μΩ·cm) | 24 - 30 | 10.5 - 18 | 34 - 50 | [1] |
| Crystal Structure | Orthorhombic or Hexagonal | Orthorhombic | Cubic | [1][4] |
| Dominant Diffusing Species | Ni | Ni | Si | [3] |
Experimental Protocols
This section details the methodologies for the key experiments involved in the solid-state formation of this compound.
Protocol 1: Substrate Cleaning
A pristine silicon surface is crucial for uniform and reproducible silicide formation. The presence of a native oxide layer on the silicon substrate can impede the reaction between nickel and silicon.
Materials:
-
Silicon (Si) wafers (e.g., p-type Si(100))
-
Ammonium fluorosilicate ((NH₄)₂SiF₆) solution or Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂))
-
Deionized (DI) water
-
Nitrogen (N₂) gas
Procedure:
-
Piranha Clean (Alternative to Ammonium Fluorosilicate):
-
Immerse the Si wafers in a freshly prepared Piranha solution at 120°C for 10-15 minutes to remove organic residues.
-
Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Rinse the wafers thoroughly with DI water.
-
-
Native Oxide Removal:
-
For chemical dry-cleaning, expose the Si substrate to ammonium fluorosilicate ((NH₄)₂SiF₆) to remove the native oxide.[4]
-
Alternatively, a dilute hydrofluoric acid (HF) dip can be used.
-
-
Drying:
-
Dry the cleaned wafers using a stream of high-purity nitrogen gas.
-
Protocol 2: Nickel Thin Film Deposition
The deposition of a uniform nickel film is the next critical step. Techniques such as sputtering or electron beam evaporation are commonly employed.
Materials:
-
Cleaned Si wafers
-
High-purity nickel target (for sputtering) or nickel source (for evaporation)
Equipment:
-
Sputtering system or Electron Beam Evaporation system
Procedure (using Sputtering):
-
Load the cleaned Si wafers into the sputtering chamber.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Introduce a high-purity inert gas, typically Argon (Ar), into the chamber.
-
Apply power to the nickel target to initiate sputtering.
-
Deposit a nickel film of the desired thickness (e.g., 10-100 nm) onto the Si substrates. The deposition rate should be calibrated and controlled.
-
Optionally, a capping layer, such as titanium nitride (TiN), can be deposited on top of the nickel film to prevent oxidation during subsequent annealing.[4]
Protocol 3: Annealing for Silicide Formation
Thermal annealing provides the energy required for the solid-state reaction between nickel and silicon. Rapid Thermal Annealing (RTA) is often preferred for its ability to provide rapid heating and cooling rates, offering precise control over the reaction time and temperature.
Equipment:
-
Rapid Thermal Annealing (RTA) system
-
High-purity nitrogen (N₂) or forming gas (N₂/H₂) atmosphere
Procedure (Two-Step Annealing for NiSi Formation):
This two-step process is often used to selectively form the NiSi phase.[3][4]
-
First Annealing Step (Formation of Ni₂Si):
-
Selective Etching:
-
After the first annealing, remove the wafers from the RTA system.
-
Immerse the wafers in a selective etchant that removes the unreacted nickel without attacking the newly formed this compound. A common etchant is a piranha solution.[3]
-
Rinse the wafers thoroughly with DI water and dry with N₂ gas.
-
-
Second Annealing Step (Formation of NiSi):
Procedure (One-Step Annealing):
A single annealing step can also be employed, though it may result in a mixture of silicide phases depending on the temperature and time.
-
Place the Ni-coated Si wafers into the RTA chamber.
-
Purge the chamber with N₂ gas.
-
Ramp up the temperature directly to the desired formation temperature for the target silicide phase (e.g., 450°C for NiSi) and hold for a specified time (e.g., 2-8 minutes).[3]
Mandatory Visualizations
Caption: Experimental workflow for two-step this compound formation.
Caption: this compound phase formation sequence with increasing temperature.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. Nickel Silicides [globalsino.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of NI Layer Thickness and Anneal Time on this compound Formation by Rapid Thermal Processing | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Nickel Silicide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of nickel silicide (NiₓSiᵧ) in catalysis, with a focus on hydrogenation, methanation, and electrocatalysis. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are included to facilitate the adoption and exploration of these catalytic systems in research and development.
Applications in Hydrogenation Reactions
This compound has emerged as a promising non-noble metal-based catalyst for the hydrogenation of a wide range of unsaturated functional groups. It offers a stable and highly active alternative to traditional catalysts like Raney nickel and precious metal-based systems.[1][2] The incorporation of silicon into the nickel lattice is crucial for its enhanced catalytic activity.[1][2]
General Hydrogenation of Unsaturated Compounds
Intermetallic this compound nanocatalysts have demonstrated broad applicability in the hydrogenation of nitroarenes, carbonyls, nitriles, N-containing heterocycles, and unsaturated carbon-carbon bonds.[1][2] This versatility makes them valuable tools in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.[1]
Selective Hydrogenation of Phenylacetylene
Silicide-modified nickel catalysts have shown high selectivity in the semi-hydrogenation of phenylacetylene to styrene, a key industrial process.[3][4] This selectivity is a significant advantage, as over-hydrogenation to ethylbenzene is a common side reaction with many catalysts.
Quantitative Data for Hydrogenation Reactions
| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Reaction Conditions | Reference |
| Intermetallic Ni-Si (Ni-phen@SiO₂-1000) | Nitroarenes | Anilines | High | High | 10 bar H₂, 60°C, 20 h, H₂O/MeOH | [2] |
| Intermetallic Ni-Si (Ni-phen@SiO₂-1000) | Aldehydes/Ketones | Alcohols | High | High | 20 bar H₂, 80-100°C, 20 h, H₂O/MeOH | [2] |
| Intermetallic Ni-Si (Ni-phen@SiO₂-1000) | Alkenes/Alkynes | Alkanes | High | High | 10 bar H₂, 40°C, 20 h, H₂O/MeOH | [5] |
| Intermetallic Ni-Si (Ni-phen@SiO₂-1000) | Quinolines | Tetrahydroquinolines | High | High | 50 bar H₂, 120°C, 20 h, H₂O/MeOH | [5] |
| Bulk silicide-modified nickel | Phenylacetylene | Styrene | - | >92 | 0.41 MPa H₂, 50°C, 5 h | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of Intermetallic this compound Catalyst (Ni-phen@SiO₂-1000) [2][5]
-
Preparation of Ni nanoparticles: Synthesize Ni nanoparticles. The source mentions using SiO₂ as the silicon source and performing a thermal reduction in the presence of Ni nanoparticles at temperatures below 1000°C.[2][5]
-
Thermal Reduction: Heat the mixture of Ni nanoparticles and SiO₂ under a controlled atmosphere at a temperature below 1000°C to induce the thermal reduction of Si-O bonds and the formation of this compound.[2][5]
Protocol 2: Hydrogenation of Nitroarenes [2]
-
Reaction Setup: In a suitable reactor, combine the nitroarene substrate (0.5 mmol), the Ni-phen@SiO₂-1000 catalyst (40 mg; 4.0 mol % Ni), and a 1:1 mixture of H₂O/MeOH (2 ml).
-
Reaction Conditions: Pressurize the reactor with H₂ to 10 bar and heat to 60°C for 20 hours.
-
Work-up and Analysis: After cooling and depressurizing, isolate the product for analysis (e.g., by gas chromatography to determine yield).
Protocol 3: Selective Hydrogenation of Phenylacetylene [3][4]
-
Catalyst Preparation: Prepare the silicide-modified nickel catalyst by reducing high surface area NiO to metallic nickel, followed by silification using a silane/H₂ mixture at a relatively low temperature and atmospheric pressure.[3][4]
-
Reaction Setup: Place the catalyst in a reactor with phenylacetylene.
-
Reaction Conditions: Pressurize the reactor with H₂ to 0.41 MPa and heat to 50°C for 5 hours.[3][4]
-
Product Analysis: Analyze the product mixture to determine the selectivity for styrene.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of an intermetallic Ni-Si catalyst and its application in hydrogenation.
Applications in Methanation
This compound catalysts have shown promise in the methanation of carbon monoxide, a key reaction in the production of synthetic natural gas.[6] Catalysts derived from photovoltaic waste have demonstrated higher activity compared to conventional nickel catalysts.[6]
Quantitative Data for Methanation
| Catalyst | Source | Activity Improvement vs. Ni Catalyst | Reference |
| NiₓSiᵧ thin layer | Photovoltaic Waste | ~20% higher activity | [6] |
Experimental Protocols
Protocol 4: Preparation of NiₓSiᵧ Catalyst from Photovoltaic Waste via CVD [6]
-
Precursor Synthesis:
-
Thermally synthesize magnesium silicide (Mg₂Si) from discarded photovoltaic cells and magnesium sawdust (400°C, 5 Pa, 25 min).
-
Perform acid hydrolysis of Mg₂Si with 25% phosphoric acid to produce a mixture of silicon hydrides (silanes).
-
-
Chemical Vapor Deposition (CVD):
-
Use the silicon hydride mixture as a precursor for the CVD process.
-
Deposit a thin layer of NiₓSiᵧ onto a nickel sieve substrate.
-
-
Catalyst Characterization: Characterize the prepared catalyst using techniques such as SEM and HRTEM/EDX to confirm its morphology and composition.[6]
Protocol 5: Catalytic Testing for Methanation [6]
-
Reactor Setup: Place the prepared NiₓSiᵧ catalyst on the nickel sieve in a flow reactor.
-
Catalyst Activation: Activate the catalyst under appropriate conditions (not specified in detail in the provided text).
-
Methanation Reaction: Introduce a raw mixture of carbon monoxide and hydrogen into the reactor.
-
Product Analysis: Continuously measure the output stream using a mass spectrometer to monitor the formation of methane (m/z = 16).[6]
Visualization of Experimental Workflow
References
- 1. americanelements.com [americanelements.com]
- 2. Intermetallic this compound nanocatalyst—A non-noble metal–based general hydrogenation catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Catalyst from Photovoltaic Waste for the Methanation Reaction [mdpi.com]
Application Notes and Protocols for Nickel Silicide in CMOS Technology
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the application of nickel silicide (NiSi) as an ohmic contact material in Complementary Metal-Oxide-Semiconductor (CMOS) technology. This compound has become the material of choice for contacts in advanced CMOS nodes (90 nm and beyond) due to its distinct advantages over previous materials like cobalt silicide (CoSi₂) and titanium silicide (TiSi₂).
Introduction to this compound for Ohmic Contacts
In modern CMOS devices, low-resistance ohmic contacts are crucial for achieving high performance. As device dimensions shrink, the contact resistance becomes a significant component of the total parasitic resistance, which can degrade device speed and increase power consumption. Nickel monosilicide (NiSi) has emerged as a key enabling material for forming these critical contacts on the source, drain, and gate regions of transistors.
The formation of a silicide, a compound of a metal and silicon, at the interface between the metal contact and the silicon substrate significantly reduces the contact resistance. The self-aligned silicide (salicide) process is a widely used technique in which the silicide is formed simultaneously on the gate and source/drain regions without the need for additional lithography steps.
Advantages of this compound:
-
Low Resistivity: NiSi has a low electrical resistivity, which is crucial for minimizing parasitic resistance.[1]
-
Low Silicon Consumption: The formation of NiSi consumes less silicon from the active regions compared to its predecessors, which is critical for shallow junction devices.
-
Low Formation Temperature: NiSi is formed at a relatively low temperature, making it compatible with modern CMOS process flows that have limited thermal budgets.[2]
-
No Linewidth Dependency: Unlike TiSi₂, the resistivity of NiSi does not significantly increase on narrow polysilicon lines, making it highly scalable for advanced technology nodes.
-
Good Scalability: NiSi has demonstrated excellent scaling behavior for sub-50 nm gate length transistors.
Challenges Associated with this compound:
-
Thermal Stability: The primary challenge with NiSi is its thermal stability. At elevated temperatures, the desirable low-resistivity NiSi phase can transform into the high-resistivity nickel disilicide (NiSi₂) phase.[3]
-
Junction Leakage: Improper process control can lead to issues like junction leakage current.[2]
-
Process Control: The formation of NiSi is sensitive to process conditions, and defects such as "NiSi-Fangs" can occur if not properly controlled. The introduction of new materials like SiGe in advanced CMOS also presents challenges for the silicidation process.
Data Presentation: Properties of this compound
The following tables summarize key quantitative data for this compound relevant to its application in CMOS technology.
| Property | NiSi | Ni₂Si | NiSi₂ | Notes |
| Electrical Resistivity | 10.5–18 µΩ·cm | 24–30 µΩ·cm | 34–50 µΩ·cm | NiSi is the desired low-resistivity phase for ohmic contacts.[1] Ni₂Si is a precursor phase, and NiSi₂ is a high-resistivity phase that forms at higher temperatures.[1] |
| Formation Temperature | ~350–550°C | ~250–350°C | >750°C | The formation temperatures are approximate and can be influenced by factors such as film thickness and heating method (e.g., RTA).[4][5] |
| Silicon Consumption | 1 nm Ni consumes ~1.84 nm Si | 1 nm Ni consumes ~1.37 nm Si | 1 nm Ni consumes ~3.68 nm Si | The lower silicon consumption of NiSi is advantageous for forming contacts on ultra-shallow junctions. |
| Resulting Silicide Thickness | 1 nm Ni forms ~2.22 nm NiSi | 1 nm Ni forms ~1.53 nm Ni₂Si | 1 nm Ni forms ~3.6 nm NiSi₂ | These are approximate stoichiometric conversion factors. |
| Contact Resistivity (ρc) | 10⁻⁷ to 10⁻⁸ Ω·cm² (on highly doped Si) | Not typically used for contacts | Higher than NiSi | The specific contact resistivity is highly dependent on the doping concentration of the silicon substrate. Lower values are achieved on heavily doped n+ and p+ regions. |
| Thermal Stability | Stable up to ~550-600°C | Precursor to NiSi | Stable at high temperatures | The thermal stability of NiSi can be improved by alloying with elements like platinum (Pt).[3] The addition of Pt can increase the NiSi to NiSi₂ transformation temperature.[6] |
Experimental Protocols
This section provides detailed protocols for the formation and characterization of this compound ohmic contacts.
This compound Formation via the Salicide Process
The self-aligned silicide (salicide) process is a standard method for forming this compound contacts in CMOS manufacturing.[7][8] It typically involves a two-step rapid thermal annealing (RTA) process.[5]
Materials and Equipment:
-
Silicon wafers with patterned active areas (source/drain) and polysilicon gates.
-
Sputtering system for nickel deposition.
-
Rapid Thermal Annealing (RTA) system with a nitrogen (N₂) ambient.[9][10]
-
Wet bench for chemical etching.
-
Selective etch solution: Sulfuric Peroxide Mixture (SPM), typically a 3:1 to 4:1 mixture of H₂SO₄ and H₂O₂.[11] Other solutions like a mixture of HCl, H₂O₂, and H₂O can also be used.[12][13]
Protocol:
-
Wafer Cleaning:
-
Perform a standard RCA clean to remove organic and metallic contaminants from the silicon wafer surface.
-
Immediately prior to loading into the sputtering system, perform a dilute hydrofluoric acid (HF) dip (e.g., 50:1 H₂O:HF) for 30-60 seconds to remove the native oxide layer from the exposed silicon surfaces.
-
Rinse with deionized (DI) water and dry with nitrogen gas.
-
-
Nickel Deposition:
-
Load the cleaned wafer into a sputtering system.
-
Deposit a thin film of nickel (typically 10-15 nm) over the entire wafer surface. A thin titanium nitride (TiN) capping layer is often deposited in-situ on top of the nickel to prevent oxidation during the subsequent annealing step.[7]
-
-
First Rapid Thermal Anneal (RTA-1):
-
Transfer the wafer to the RTA system.
-
Perform the first anneal at a relatively low temperature, typically in the range of 250-350°C, for 30-60 seconds in a nitrogen ambient.[5]
-
This step promotes the reaction between nickel and silicon to form the nickel-rich silicide phase (Ni₂Si) in the areas where nickel is in direct contact with silicon.[5] The nickel on the oxide and nitride surfaces remains unreacted.
-
-
Selective Wet Etch:
-
Immerse the wafer in the selective etch solution (e.g., SPM at 75-85°C) for a sufficient time (typically 5-15 minutes) to remove the unreacted nickel and the TiN capping layer from the oxide and nitride surfaces.[11]
-
The this compound formed on the silicon surfaces is resistant to this etchant.
-
Rinse thoroughly with DI water and dry with nitrogen gas.
-
-
Second Rapid Thermal Anneal (RTA-2):
-
Return the wafer to the RTA system.
-
Perform the second anneal at a higher temperature, typically in the range of 400-550°C, for 30-60 seconds in a nitrogen ambient.[5]
-
This step converts the higher-resistivity Ni₂Si phase into the desired low-resistivity NiSi phase.
-
Characterization of this compound Films
3.2.1. Sheet Resistance Measurement using a Four-Point Probe
The four-point probe is a standard technique for measuring the sheet resistance of thin films.[14][15][16][17]
Protocol:
-
Place the four-point probe head in contact with the this compound film.
-
Apply a known DC current (I) through the two outer probes.
-
Measure the voltage drop (V) across the two inner probes.
-
The sheet resistance (Rs) is calculated using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I).[18]
-
This formula is valid for a thin film on an insulating substrate where the film thickness is much smaller than the probe spacing. Geometric correction factors may be needed for measurements near the edge of the wafer.
3.2.2. Contact Resistivity Measurement using the Transmission Line Method (TLM)
The Transmission Line Method (TLM) is a widely used technique to determine the specific contact resistivity (ρc) of an ohmic contact.[19][20][21]
Protocol:
-
Fabricate a TLM test structure, which consists of a series of rectangular metal contacts of a fixed width (W) and length (L) separated by varying distances (d) on a doped semiconductor layer with a known sheet resistance (Rsh).
-
Measure the total resistance (RT) between adjacent contacts for each spacing (d).
-
Plot the total resistance (RT) as a function of the contact spacing (d).
-
The data should fall on a straight line. Perform a linear fit to the data.
-
The y-intercept of the line is equal to 2 times the contact resistance (2Rc).
-
The slope of the line is equal to the sheet resistance of the semiconductor under the contacts divided by the contact width (Rsh / W).
-
The x-intercept gives the transfer length (2LT).
-
The specific contact resistivity (ρc) can then be calculated using the formula: ρc = Rc * W * LT.
3.2.3. Phase Identification using X-ray Diffraction (XRD)
XRD is a powerful non-destructive technique used to identify the crystalline phases present in the silicide film.[4][22][23][24][25]
Protocol:
-
Place the wafer with the this compound film in an X-ray diffractometer.
-
Perform a θ-2θ scan over a range of angles relevant for this compound phases.
-
The resulting diffraction pattern will show peaks at specific 2θ angles corresponding to the different crystallographic planes of the this compound phases present (e.g., NiSi, Ni₂Si, NiSi₂).
-
Compare the experimental peak positions and intensities with standard diffraction patterns from a database (e.g., JCPDS) to identify the phases formed. For example, after annealing at 350°C, peaks corresponding to NiSi are expected to be predominant, while at 750°C, peaks for NiSi₂ will be the main feature.[4]
Visualizations
The following diagrams illustrate key processes and relationships in the formation and application of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. repository.rit.edu [repository.rit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Study of this compound by X- ray diffraction [library.crti.dz]
- 5. nccavs-usergroups.avs.org [nccavs-usergroups.avs.org]
- 6. FEATURES OF THE INFLUENCE OF THE STRESS STATE ON THE THERMAL STABILITY OF THE NiSi PHASE IN Ni(Pt)/Si FILMS | KPI Science News [scinews.kpi.ua]
- 7. siliconvlsi.com [siliconvlsi.com]
- 8. Salicide - Wikipedia [en.wikipedia.org]
- 9. semiengineering.com [semiengineering.com]
- 10. Rapid Thermal Annealing [comsol.com]
- 11. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 12. US6225202B1 - Selective etching of unreacted nickel after salicidation - Google Patents [patents.google.com]
- 13. US7371333B2 - Methods of etching this compound and cobalt silicide and methods of forming conductive lines - Google Patents [patents.google.com]
- 14. Four Point Probe Measurement Explained [suragus.com]
- 15. ossila.com [ossila.com]
- 16. fytronix.com [fytronix.com]
- 17. ossila.com [ossila.com]
- 18. Four-Point Probe Operation – Research Core Facilities [cores.research.utdallas.edu]
- 19. Standardization of Specific Contact Resistivity Measurements using Transmission Line Model (TLM) | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 20. Transfer length method - Wikipedia [en.wikipedia.org]
- 21. gtuttle.net [gtuttle.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. XRD of Nickel Silicides [globalsino.com]
- 25. library.crti.dz [library.crti.dz]
Application Notes and Protocols for the Selective Etching of Nickel Silicide (NiSi) Thin Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel silicide (NiSi) is a critical material in the semiconductor industry, widely used for forming low-resistance contacts in transistors. The fabrication of these contacts often requires the selective removal of unreacted nickel or the this compound itself without damaging adjacent materials such as silicon (Si) and silicon dioxide (SiO₂). This document provides detailed application notes and experimental protocols for the selective wet etching of this compound thin films using common laboratory etchants. The information is intended to guide researchers in developing and optimizing their NiSi etching processes.
Data Presentation: Etchant Systems for Selective NiSi Etching
The following table summarizes various wet etchant systems for the selective etching of this compound, detailing their composition, operating conditions, and reported performance characteristics.
| Etchant System | Composition (Volume Ratio) | Temperature (°C) | NiSi Etch Rate | Selectivity (NiSi:SiO₂) | Selectivity (NiSi:Si) | Remarks |
| SPM (Piranha) | H₂SO₄ : H₂O₂ (2:1 to 4:1) | 80 - 130 | Moderate | High | High | Effective for removing unreacted Ni and NiSi. The selectivity is based on the formation of a passivating silicon oxide layer on the silicide.[1] |
| Aqua Regia | HCl : HNO₃ (3:1) | Room Temperature - 85 | High | Moderate to Low | Moderate to Low | A very aggressive etchant for NiSi. Can attack NiSi formed at lower temperatures.[1] Often used for removing noble metals like platinum in NiPtSi processes.[2][3] |
| HF-based | HF : H₂O₂ : H₂O | Room Temperature | Varies | Low | High | Can be effective for removing NiSi residues. The addition of H₂O₂ helps in the oxidation of NiSi.[4] |
| Phosphoric Acid | H₃PO₄ : H₂O | ≥ 50 | Moderate | High | High | Can be used for selective etching of NiSi relative to silicon dioxide.[4] |
Note: Etch rates and selectivities are highly dependent on the specific process conditions, including the exact composition of the etchant, temperature, agitation, and the properties of the thin film. The data presented here are indicative and should be used as a starting point for process optimization.
Experimental Protocols
Protocol 1: Selective Etching of NiSi using Sulfuric Peroxide Mixture (SPM)
This protocol describes the use of an SPM or "Piranha" solution to selectively etch NiSi. This method is effective for removing both unreacted nickel and this compound.
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄, 96-98%)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Substrate with NiSi thin film
-
Glass beakers (Pyrex® recommended)
-
Teflon wafer carrier
-
Hot plate
-
Timer
-
Appropriate Personal Protective Equipment (PPE): acid-resistant gloves, apron, face shield, and safety goggles.
Procedure:
-
Preparation: In a designated fume hood, prepare the SPM solution by slowly adding one part of H₂O₂ to three parts of concentrated H₂SO₄ in a glass beaker. Caution: This is a highly exothermic reaction that can cause the solution to heat up to over 100°C.[5][6][7][8] Always add peroxide to acid.
-
Heating: Gently heat the SPM solution on a hot plate to the desired temperature (typically 80-130°C).
-
Etching: Immerse the NiSi substrate into the heated SPM solution using a Teflon carrier.
-
Agitation: Gentle agitation can be applied to ensure uniform etching.
-
Timing: The etching time will depend on the thickness of the NiSi film and the desired degree of etching. It is recommended to perform calibration runs to determine the optimal etch time.
-
Rinsing: After the desired etching time, carefully remove the substrate from the SPM solution and immediately immerse it in a beaker of DI water to quench the reaction.
-
Final Rinse: Rinse the substrate thoroughly with DI water (typically for 5-10 minutes in a cascade rinse or multiple beakers of fresh DI water).
-
Drying: Dry the substrate using a nitrogen gun or by spin-drying.
Protocol 2: Selective Etching of NiSi using Aqua Regia
This protocol details the use of aqua regia for the rapid etching of NiSi. Aqua regia is a highly corrosive and oxidizing mixture.
Materials:
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized (DI) water
-
Substrate with NiSi thin film
-
Glass beakers (Pyrex® recommended)
-
Teflon wafer carrier
-
Timer
-
Appropriate PPE.
Procedure:
-
Preparation: In a fume hood, prepare fresh aqua regia by slowly adding one part of concentrated HNO₃ to three parts of concentrated HCl in a glass beaker.[9][10][11][12][13] The solution will turn yellow-orange and produce fumes.[14] Caution: Aqua regia is unstable and should be prepared immediately before use and not stored.[9][10][12]
-
Etching: Immerse the NiSi substrate into the freshly prepared aqua regia solution at room temperature using a Teflon carrier. For a faster etch rate, the solution can be heated, but this will also decrease selectivity.[2]
-
Timing: The etching is typically very fast. Monitor the etching process visually or through timed calibration runs.
-
Rinsing: Once the desired etching is achieved, remove the substrate and quench the reaction by immersing it in a large volume of DI water.
-
Final Rinse: Perform a thorough rinse with DI water.
-
Drying: Dry the substrate.
Protocol 3: Selective Etching of NiSi using HF-based Solution
This protocol outlines the use of a hydrofluoric acid-based solution for NiSi etching. HF is particularly effective at removing silicon oxides that may form on the NiSi surface.
Materials:
-
Hydrofluoric Acid (HF, 49%)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Substrate with NiSi thin film
-
Plastic beakers and wafer carrier (HF attacks glass)
-
Timer
-
Appropriate PPE, including HF-specific safety precautions.
Procedure:
-
Preparation: In a fume hood, prepare the HF-based etchant by diluting HF and H₂O₂ in DI water to the desired concentrations in a plastic beaker. A common starting point is a solution with a low concentration of HF.
-
Etching: Immerse the NiSi substrate into the etchant solution at room temperature.
-
Timing: The etch rate will depend on the HF and H₂O₂ concentrations.
-
Rinsing: After etching, transfer the substrate to a plastic beaker containing DI water.
-
Final Rinse: Rinse thoroughly with DI water.
-
Drying: Dry the substrate.
Visualizations
Experimental Workflow for Selective NiSi Etching
References
- 1. researchgate.net [researchgate.net]
- 2. filelist.tudelft.nl [filelist.tudelft.nl]
- 3. LBMA | Aqua Regia Refining [lbma.org.uk]
- 4. US7371333B2 - Methods of etching this compound and cobalt silicide and methods of forming conductive lines - Google Patents [patents.google.com]
- 5. ehs.wwu.edu [ehs.wwu.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. twu.edu [twu.edu]
- 11. concordia.ca [concordia.ca]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. Aqua regia - Wikipedia [en.wikipedia.org]
Fabricating Nickel Silicide Nanowires: A Detailed Guide to Synthesis Protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The synthesis of nickel silicide (NiSi) nanowires has garnered significant interest across various scientific and technological fields due to their unique electronic, mechanical, and chemical properties. These one-dimensional nanostructures are pivotal in the advancement of nanoelectronics, sensing applications, and as potential components in advanced drug delivery systems. This document provides detailed application notes and experimental protocols for the fabrication of this compound nanowires, tailored for researchers, scientists, and professionals in drug development. The methodologies covered include Chemical Vapor Deposition (CVD), Solid-State Reaction, and Metal-Induced Growth (MIG).
Overview of Fabrication Methods
This compound nanowires can be synthesized through several bottom-up approaches. The choice of method depends on the desired nanowire characteristics, such as crystallinity, diameter, length, and orientation, as well as the available laboratory equipment. The three primary methods detailed in this guide are:
-
Chemical Vapor Deposition (CVD): This technique involves the chemical reaction of a silicon-containing precursor gas (e.g., silane) on a heated nickel substrate, leading to the growth of nanowires.
-
Solid-State Reaction: This method relies on the thermal annealing of a thin nickel film deposited onto silicon nanowires or a silicon substrate. The heat drives the diffusion and reaction between nickel and silicon to form this compound nanowires.
-
Metal-Induced Growth (MIG): In this approach, a nickel catalyst layer interacts with a silicon source, typically supplied by sputtering, to induce the growth of nanowires at elevated temperatures.
The following sections provide a detailed breakdown of the experimental protocols for each of these fabrication techniques, accompanied by quantitative data and visual workflows.
Experimental Protocols
Chemical Vapor Deposition (CVD) of this compound Nanowires
This protocol describes the synthesis of this compound nanowires via the thermal decomposition of silane (SiH₄) gas on a nickel substrate.
Materials and Equipment:
-
Nickel foil or nickel-coated silicon wafers
-
Chemical Vapor Deposition (CVD) system with a tube furnace
-
Silane (SiH₄) gas (typically 10% in a carrier gas like Argon or Helium)
-
Nitrogen (N₂) or Argon (Ar) gas for purging
-
Vacuum pump
-
Mass flow controllers (MFCs)
-
Substrate holder (e.g., quartz boat)
Protocol:
-
Substrate Preparation:
-
Clean the nickel foil or nickel-coated silicon wafer by sonicating in acetone, followed by isopropanol, and finally deionized (DI) water for 10 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
-
CVD System Setup:
-
Place the cleaned substrate into the center of the quartz tube in the CVD furnace.
-
Seal the furnace and purge the system with an inert gas (N₂ or Ar) for at least 30 minutes to remove any residual oxygen and moisture.
-
-
Nanowire Growth:
-
Heat the furnace to the desired growth temperature, typically in the range of 320°C to 450°C, under a continuous flow of inert gas.[1]
-
Once the temperature is stable, introduce silane gas into the reaction chamber. The flow rate of silane can be varied, but a typical range is 10-100 standard cubic centimeters per minute (sccm).[2]
-
Maintain the reactor pressure between 0.1 mTorr and 100 Torr. Lower pressures tend to result in higher densities of nanowires.[1][2]
-
The growth duration can be varied from a few minutes to over an hour, depending on the desired nanowire length.
-
-
Cooling and Sample Retrieval:
-
After the growth period, stop the flow of silane gas and cool the furnace down to room temperature under the flow of inert gas.
-
Once the system has cooled, vent the chamber and carefully remove the substrate with the grown this compound nanowires.
-
Workflow Diagram:
Solid-State Reaction for this compound Nanowire Fabrication
This protocol details the formation of this compound nanowires by annealing a nickel film deposited on pre-fabricated silicon nanowires.
Materials and Equipment:
-
Silicon nanowires (can be grown via VLS or other methods) on a substrate
-
Electron-beam evaporator or sputtering system for nickel deposition
-
Rapid Thermal Annealing (RTA) system or a tube furnace
-
Nitrogen (N₂) or forming gas (e.g., 5% H₂ in N₂) atmosphere
Protocol:
-
Silicon Nanowire Preparation:
-
Synthesize silicon nanowires on a suitable substrate using a preferred method (e.g., Vapor-Liquid-Solid).
-
Ensure the silicon nanowires are clean and free of contaminants. A brief dip in dilute hydrofluoric acid (HF) can be used to remove the native oxide layer, followed by a DI water rinse and nitrogen drying.
-
-
Nickel Film Deposition:
-
Transfer the silicon nanowire substrate to a deposition chamber (e-beam evaporator or sputter coater).
-
Deposit a thin film of nickel onto the silicon nanowires. The thickness of the nickel film can be varied (e.g., 10-50 nm) to control the resulting silicide phase and nanowire diameter.
-
-
Thermal Annealing:
-
Place the nickel-coated silicon nanowire substrate into an RTA system or a tube furnace.
-
Anneal the sample in an inert or forming gas atmosphere to prevent oxidation.
-
The annealing temperature is typically in the range of 350°C to 550°C.[3] The ramp rate for heating and cooling can influence the final morphology. A ramp rate of 2-4°C/s has been reported.[4]
-
The annealing duration can range from a few seconds in an RTA system to several minutes in a tube furnace.[4]
-
-
Selective Etching (Optional):
-
If unreacted nickel remains, it can be selectively removed using a wet etchant that does not attack the this compound or silicon, such as a solution of nitric acid (HNO₃) and hydrochloric acid (HCl).
-
Workflow Diagram:
Metal-Induced Growth (MIG) of this compound Nanowires
This protocol outlines the fabrication of this compound nanowires using a DC magnetron sputtering system where a nickel catalyst induces the growth from a sputtered silicon source.
Materials and Equipment:
-
Silicon wafer with a silicon dioxide (SiO₂) layer
-
Nickel (Ni) target for thermal evaporation
-
Silicon (Si) target for DC magnetron sputtering
-
Thermal evaporator
-
DC magnetron sputtering system
-
High-temperature substrate heater
Protocol:
-
Substrate Preparation:
-
Start with a silicon wafer coated with a layer of SiO₂ (e.g., 200 nm thick) to act as a diffusion barrier.
-
Deposit a thin film of nickel (e.g., 20-160 nm) onto the SiO₂/Si substrate using thermal evaporation. This nickel layer will act as the catalyst.[5]
-
-
Sputtering and Growth:
-
Transfer the nickel-coated substrate to the DC magnetron sputtering chamber.
-
Heat the substrate to the growth temperature, typically around 575°C.[5]
-
Initiate DC magnetron sputtering of a silicon target. The sputtered silicon atoms will react with the heated nickel catalyst layer.
-
The reaction between nickel and silicon leads to the formation of a this compound layer from which nanowires begin to grow.
-
The sputtering process is continued for a duration that determines the final length of the nanowires.
-
-
Cooling and Characterization:
-
After the desired growth time, stop the sputtering process and cool the substrate to room temperature in a vacuum or inert atmosphere.
-
The resulting this compound nanowires can then be characterized.
-
Workflow Diagram:
Data Presentation: Quantitative Parameters for Nanowire Fabrication
The following tables summarize the key quantitative parameters for the fabrication of this compound nanowires using the described methods.
Table 1: Chemical Vapor Deposition (CVD) Parameters
| Parameter | Value Range | Notes |
| Growth Temperature | 320 - 450 °C | Lower temperatures can produce thinner nanowires.[1] |
| Reactor Pressure | 0.1 mTorr - 100 Torr | Affects nanowire density; higher pressure can lead to fewer, shorter, and larger diameter nanowires.[2] |
| SiH₄ Flow Rate | 10 - 100 sccm | No significant difference in growth observed within this range.[2] |
| Carrier Gas | Argon (Ar) or Helium (He) | |
| Substrate | Ni foil, Ni-coated Si | |
| Resulting Nanowire Diameter | ~17 nm (at 420°C, 2.2 Torr) | Diameter is temperature-dependent.[2] |
| Growth Rate | ~0.15 µm/min (at 420°C, 2.2 Torr) | [2] |
Table 2: Solid-State Reaction Parameters
| Parameter | Value Range | Notes |
| Initial Si Nanowire Diameter | 30 - 60 nm | [4] |
| Deposited Ni Film Thickness | 10 - 140 nm | Influences the resulting silicide phase.[4] |
| Annealing Temperature | 300 - 550 °C | Different temperatures yield different Ni-Si phases (Ni₂Si, NiSi, NiSi₂).[4] |
| Annealing Time | 15 - 120 s (RTA) | |
| Annealing Atmosphere | Nitrogen (N₂) or Forming Gas | |
| Heating/Cooling Rate | 2 - 4 °C/s | [4] |
Table 3: Metal-Induced Growth (MIG) Parameters
| Parameter | Value Range | Notes |
| Substrate | SiO₂ coated Si wafer | |
| Ni Catalyst Thickness | 20 - 160 nm | [5] |
| Growth Temperature | 575 °C | [5] |
| Si Source | DC Magnetron Sputtered Si | |
| Resulting Nanowire Diameter | 20 - 100 nm | [5] |
| Resulting Nanowire Length | 1 - 10 µm | [5] |
| Nanowire Structure | Single crystal | [5] |
Conclusion
The fabrication of this compound nanowires is a versatile process with multiple established methodologies. The choice between Chemical Vapor Deposition, Solid-State Reaction, and Metal-Induced Growth will depend on the specific application and the desired material properties. By carefully controlling the experimental parameters outlined in these protocols, researchers can achieve high-quality this compound nanowires for a wide range of applications in nanotechnology, electronics, and potentially in the development of novel therapeutic and diagnostic tools. The provided data tables and workflow diagrams serve as a valuable resource for planning and executing these fabrication processes.
References
Application Notes and Protocols: Low-Temperature Formation of Nickel Silicide
These application notes provide detailed protocols and comparative data for the low-temperature formation of nickel silicide (NiSi), a critical material in modern semiconductor device fabrication. The information is intended for researchers, scientists, and engineers working in materials science and semiconductor processing.
Introduction
Nickel monosilicide (NiSi) is the material of choice for contacts in advanced semiconductor devices due to its low electrical resistivity, low silicon consumption, and favorable formation temperature. Achieving uniform, low-resistance NiSi films at low processing temperatures is crucial for compatibility with temperature-sensitive device architectures, such as fully depleted silicon-on-insulator (FD-SOI) and FinFETs. These protocols focus on methods for forming NiSi at temperatures typically below 500°C.
The formation of this compound is a solid-state reaction that proceeds through several phases, with the desired low-resistivity NiSi phase forming at intermediate temperatures. At lower temperatures, nickel-rich phases such as Ni₂Si are formed, while at higher temperatures, the high-resistivity NiSi₂ phase can nucleate, which is generally undesirable for contact applications.
Key Formation Parameters and Strategies
Several factors influence the low-temperature formation of NiSi. Controlling these parameters is essential for achieving the desired material properties.
-
Deposition Method: The method of depositing the initial nickel film, such as sputtering or atomic layer deposition (ALD), can affect the film's purity, density, and interface with the silicon substrate, thereby influencing the subsequent silicide formation.
-
Annealing Temperature and Time: The temperature and duration of the annealing process are the primary drivers of the solid-state reaction. Precise control is necessary to form the NiSi phase while preventing the formation of NiSi₂. Rapid thermal annealing (RTA) is a commonly used technique.
-
Capping Layer: The use of a capping layer, such as titanium nitride (TiN) or tungsten (W), deposited on top of the nickel film can significantly impact the formation process. Capping layers can prevent oxidation of the nickel film during annealing and can also modulate the stress and reaction kinetics at the Ni/Si interface.
-
Interfacial Layers: Introducing a thin interlayer, such as cobalt, titanium, or tungsten, between the nickel and silicon can lower the formation temperature of the desired silicide phase and improve the thermal stability of the resulting film.
Experimental Protocols
The following are detailed protocols for the formation of this compound at low temperatures.
Protocol 1: Standard Silicidation using Sputtering and RTA
This protocol describes a standard process for forming NiSi on a silicon substrate.
-
Substrate Preparation:
-
Begin with a clean silicon wafer (e.g., Si<100>).
-
Perform a standard RCA clean to remove organic and metallic contaminants.
-
Immediately prior to loading into the deposition chamber, perform an HF dip (e.g., 2% HF solution for 60 seconds) to remove the native oxide layer.
-
Rinse with deionized water and dry with nitrogen gas.
-
-
Nickel Deposition:
-
Transfer the substrate to a sputter deposition system with a base pressure of < 1 x 10⁻⁷ Torr.
-
Deposit a thin film of nickel (e.g., 10 nm) using DC magnetron sputtering from a high-purity nickel target.
-
Sputtering conditions: Argon flow of 20 sccm, pressure of 3 mTorr, and a power of 200 W.
-
-
First Annealing (RTA 1):
-
Transfer the wafer to a rapid thermal annealing (RTA) chamber.
-
Perform the first anneal in a nitrogen (N₂) atmosphere.
-
Ramp the temperature to 350-450°C at a rate of 10°C/s and hold for 30-60 seconds. This step is designed to form the Ni₂Si phase and initiate the conversion to NiSi.
-
-
Selective Etching:
-
Remove the unreacted nickel from the surface.
-
Prepare a selective etching solution, such as a piranha etch (a 3:1 mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂)) or a sulfuric acid-peroxide mixture (SPM).
-
Immerse the wafer in the etching solution at 120°C for 10 minutes.
-
Rinse thoroughly with deionized water and dry with nitrogen gas.
-
-
Second Annealing (RTA 2):
-
Perform a second anneal to fully convert the film to the low-resistivity NiSi phase.
-
Ramp the temperature to 450-550°C in a nitrogen atmosphere and hold for 30 seconds. This step helps to lower the sheet resistance of the silicide film.
-
Protocol 2: Low-Temperature Formation with a TiN Capping Layer
This protocol utilizes a capping layer to improve the quality of the resulting silicide film.
-
Substrate Preparation: Follow step 1 from Protocol 1.
-
Film Deposition:
-
In the sputter deposition system, deposit the nickel film as described in Protocol 1, step 2.
-
Without breaking vacuum, deposit a TiN capping layer (e.g., 10 nm) on top of the nickel film by reactive sputtering from a titanium target in an argon/nitrogen atmosphere.
-
-
Single-Step Annealing:
-
Transfer the wafer to the RTA chamber.
-
Perform a single-step anneal at a temperature between 400°C and 500°C for 30-60 seconds in a nitrogen atmosphere. The capping layer prevents oxidation and allows for the direct formation of NiSi in a single thermal step.
-
-
Capping Layer and Unreacted Metal Removal:
-
Selectively remove the TiN capping layer using an appropriate etchant that does not attack the this compound.
-
If any unreacted nickel remains, perform the selective etching step as described in Protocol 1, step 4.
-
Data Presentation
The following tables summarize quantitative data from various studies on low-temperature this compound formation.
| Formation Method | Ni Thickness (nm) | Annealing Temperature (°C) | Annealing Time (s) | Resulting Phase | Sheet Resistance (Ω/sq) | Notes |
| Standard Sputtering + RTA | 10 | 350 (RTA1), 500 (RTA2) | 30 | NiSi | ~10-15 | Two-step anneal is crucial. |
| TiN Capping Layer | 10 | 450 | 30 | NiSi | ~8-12 | Single anneal step. Improved uniformity. |
| W Capping Layer | 10 | 500 | 60 | NiSi | ~9-14 | Can improve thermal stability. |
| Co Interlayer (1 nm) | 10 | 400 | 30 | NiSi | ~7-11 | Lowers formation temperature. |
| Ti Interlayer (1 nm) | 10 | 420 | 30 | NiSi | ~8-13 | Enhances thermal stability of NiSi. |
| Atomic Layer Deposition (ALD) | 8 | 400 | 60 | NiSi | ~12-18 | Excellent conformality for 3D structures. |
Visualizations
The following diagrams illustrate key workflows and relationships in the low-temperature formation of this compound.
Application Notes and Protocols for Nickel Silicide as a Contact Material in Submicron CMOS Devices
Audience: Researchers, scientists, and drug development professionals.
Introduction to Nickel Silicide (NiSi) for CMOS Contacts
Nickel monosilicide (NiSi) has emerged as a critical material for forming low-resistance contacts on the source, drain, and gate regions of submicron Complementary Metal-Oxide-Semiconductor (CMOS) devices.[1] As device dimensions continue to shrink, traditional contact materials like titanium silicide (TiSi₂) and cobalt silicide (CoSi₂) face limitations. NiSi offers several key advantages, including lower resistivity that is independent of linewidth, reduced silicon consumption during formation, and a lower formation temperature.[2] These properties make it a highly attractive candidate for advanced technology nodes. However, the primary challenge associated with NiSi is its limited thermal stability, which can lead to morphological degradation and phase transformation at the high temperatures often encountered in CMOS fabrication back-end-of-line (BEOL) processes.[3]
These application notes provide a comprehensive overview of the properties, formation, and characterization of NiSi contacts. Detailed experimental protocols are provided to guide researchers in the successful implementation of NiSi in their CMOS process flows.
Properties and Performance Metrics of this compound
The selection of a contact material in CMOS technology is dictated by a range of electrical and material properties. This compound presents a compelling combination of characteristics that make it suitable for advanced devices.
Advantages of this compound
-
Low Resistivity: NiSi possesses a low electrical resistivity, comparable to that of TiSi₂ and CoSi₂.[4][5]
-
No Linewidth Dependence: Unlike TiSi₂, the resistivity of NiSi does not increase as the feature size shrinks, a crucial advantage for scaling to submicron dimensions.[2]
-
Low Silicon Consumption: The formation of NiSi consumes less silicon from the active regions compared to TiSi₂ and CoSi₂, which is beneficial for the fabrication of ultra-shallow junctions.[2]
-
Low Formation Temperature: The desired NiSi phase can be formed at relatively low temperatures (400-600°C), reducing the overall thermal budget of the CMOS fabrication process.[2]
-
Self-Aligned Process: NiSi is formed through a self-aligned silicide (salicide) process, which eliminates the need for additional lithography and etching steps to define the contact regions.[6][7]
Challenges and Mitigation Strategies
-
Poor Thermal Stability: The primary drawback of NiSi is its susceptibility to degradation at elevated temperatures. This degradation manifests in two main forms:
-
Agglomeration: At temperatures typically above 600°C, the thin NiSi film can agglomerate, leading to a non-uniform film and increased sheet resistance.[2]
-
Phase Transformation: At temperatures around 750°C, the low-resistivity NiSi phase can transform into the high-resistivity nickel disilicide (NiSi₂) phase.[2][8]
-
-
Junction Leakage: The formation of silicide contacts can sometimes lead to increased junction leakage current, which is detrimental to device performance. This can be caused by factors such as silicide spiking or the generation of defects near the junction.
Mitigation Strategies:
-
Alloying: The thermal stability of NiSi can be significantly improved by alloying the nickel with a small percentage of other metals, such as platinum (Pt). The resulting nickel platinum silicide (NiPtSi) exhibits a higher agglomeration and phase transformation temperature.
-
Capping Layers: The use of a capping layer, such as titanium nitride (TiN), during the silicidation process can also enhance the thermal stability of the NiSi film.[1]
-
Process Optimization: Careful control of the annealing temperatures and times during the two-step formation process is crucial to minimize thermal degradation.
Data Presentation: Properties of Silicide Materials
For a comparative analysis, the key properties of NiSi and other common silicide materials are summarized in the tables below.
Table 1: Comparison of Electrical and Physical Properties of Common Silicides
| Property | This compound (NiSi) | Cobalt Silicide (CoSi₂) | Titanium Silicide (TiSi₂) |
| Resistivity (µΩ·cm) | 14-20[5] | 14-20[5] | 13-16 (C54 phase)[5] |
| Formation Temperature (°C) | 400-600[5] | 600-800[5] | 700-900 (C54 phase)[5] |
| Silicon Consumption (nm of Si per nm of metal) | ~1.83[5] | ~3.64[5] | ~2.27[5] |
| Resulting Silicide Thickness (nm per nm of metal) | ~2.34[5] | ~3.52[5] | ~2.51[5] |
| Barrier Height to n-Si (eV) | ~0.66[5] | ~0.65[5] | ~0.58[5] |
Table 2: Formation Temperatures of Different this compound Phases
| This compound Phase | Formation Temperature Range (°C) | Key Characteristics |
| Ni₂Si | 200-350[3] | Metal-rich, higher resistivity than NiSi. |
| NiSi | 400-550[3] | Desired low-resistivity phase for contacts. |
| NiSi₂ | > 650[3] | Silicon-rich, higher resistivity than NiSi. |
Experimental Protocols
The following protocols provide detailed methodologies for the formation and characterization of this compound contacts.
Protocol for Salicide (Self-Aligned Silicide) Formation of NiSi Contacts
This protocol outlines the steps for forming self-aligned NiSi contacts on patterned silicon wafers using a two-step rapid thermal annealing (RTA) process.
Materials and Equipment:
-
Patterned silicon wafer with exposed source, drain, and gate regions.
-
High-purity nickel (and platinum, if forming NiPtSi) sputtering target.
-
Sputtering deposition system.
-
Rapid Thermal Annealing (RTA) system with a nitrogen (N₂) ambient.
-
Selective wet etch solution (e.g., a mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂), also known as Piranha etch).[9][10]
-
Deionized (DI) water.
-
Nitrogen blow-drying gun.
Procedure:
-
Substrate Cleaning:
-
Perform a standard pre-deposition clean of the silicon wafer to remove any native oxide and organic contaminants from the exposed silicon surfaces. This is critical for uniform silicide formation. A common cleaning procedure is the RCA clean followed by a dilute hydrofluoric acid (HF) dip.
-
-
Nickel (or NiPt) Deposition:
-
Immediately load the cleaned wafer into a sputtering system to minimize re-oxidation of the silicon surface.
-
Deposit a thin film of nickel (typically 10-20 nm) or a nickel-platinum alloy over the entire wafer surface. The thickness of the deposited metal will determine the final silicide thickness.
-
-
First Rapid Thermal Anneal (RTA1):
-
Transfer the wafer to the RTA system.
-
Perform the first anneal at a relatively low temperature, typically in the range of 250-350°C, for 30-60 seconds in a nitrogen ambient.[11] This step forms the metal-rich Ni₂Si phase in the areas where nickel is in direct contact with silicon. The nickel does not react with the silicon dioxide or silicon nitride surfaces.[7]
-
-
Selective Wet Etching:
-
After RTA1, remove the unreacted nickel (and platinum, if used) from the oxide and nitride surfaces.
-
Immerse the wafer in a selective wet etch solution, such as a Piranha etch (a common mixture is 3:1 H₂SO₄:H₂O₂). The etch time will depend on the thickness of the nickel film and the specific etchant composition and temperature.
-
Rinse the wafer thoroughly with DI water to remove any residual etchant.
-
Dry the wafer using a nitrogen gun.
-
-
Second Rapid Thermal Anneal (RTA2):
-
Return the wafer to the RTA system.
-
Perform the second anneal at a higher temperature, typically between 400°C and 500°C, for 30-60 seconds in a nitrogen ambient.[11] This step converts the higher-resistivity Ni₂Si phase into the desired low-resistivity NiSi phase.
-
Protocol for Characterization of NiSi Films
4.2.1. Sheet Resistance Measurement using a Four-Point Probe
Principle: A four-point probe is used to measure the sheet resistance of the formed silicide film. A current is passed through the two outer probes, and the voltage is measured between the two inner probes. This configuration eliminates the influence of contact resistance on the measurement.[12]
Equipment:
-
Four-point probe measurement system.
Procedure:
-
Place the wafer with the formed silicide film on the stage of the four-point probe system.
-
Bring the four probes into contact with the silicide film.
-
Apply a known DC current through the outer two probes.
-
Measure the voltage difference between the inner two probes.
-
The sheet resistance (Rs) is calculated using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I), where V is the measured voltage and I is the applied current.[13]
-
Perform measurements at multiple points across the wafer to assess the uniformity of the silicide film.
4.2.2. Film Thickness and Morphology Analysis using Transmission Electron Microscopy (TEM)
Principle: TEM provides high-resolution cross-sectional images of the NiSi film, allowing for precise measurement of its thickness and detailed analysis of the film's morphology, grain structure, and the quality of the silicide/silicon interface.[14][15]
Equipment:
-
Transmission Electron Microscope (TEM).
-
Equipment for TEM sample preparation (e.g., focused ion beam - FIB).
Procedure:
-
Sample Preparation:
-
Prepare a thin cross-sectional sample of the NiSi film on the silicon substrate. This is typically done using a focused ion beam (FIB) system to cut out a thin lamella from the wafer.
-
-
TEM Imaging:
-
Mount the prepared sample in the TEM.
-
Acquire high-resolution images of the NiSi film and the silicide/silicon interface.
-
-
Analysis:
-
Measure the thickness of the NiSi film from the TEM images.
-
Examine the images for any signs of agglomeration, voids, or other morphological defects.
-
Analyze the grain structure of the NiSi film.
-
Assess the planarity and abruptness of the interface between the NiSi and the silicon substrate.
-
Visualizations
Diagram 1: Salicide Process Flow for NiSi Formation
Caption: A flowchart illustrating the key steps in the self-aligned silicide (salicide) process for the formation of this compound contacts.
Diagram 2: Thermal Degradation Pathways of NiSi
Caption: Diagram showing the two primary thermal degradation mechanisms of this compound films at elevated temperatures.
Diagram 3: Experimental Workflow for NiSi Characterization
Caption: A workflow diagram outlining the key experimental techniques for the electrical and physical characterization of this compound films.
References
- 1. Nickel Silicides [globalsino.com]
- 2. Formation of Silicides and Germanides | Queen's Advanced MicroEngineering Centre [qub.ac.uk]
- 3. osti.gov [osti.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. web.stanford.edu [web.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. Salicide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. nccavs-usergroups.avs.org [nccavs-usergroups.avs.org]
- 12. semilab.com [semilab.com]
- 13. pveducation.org [pveducation.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Electroless Plating of Nickel for Silicide Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electroless plating of nickel onto silicon substrates for the subsequent formation of nickel silicide. This compound is a critical material in the microelectronics industry, valued for its low resistivity, good thermal stability, and compatibility with silicon manufacturing processes. Electroless plating offers a cost-effective and straightforward method for depositing the initial nickel layer compared to traditional vacuum deposition techniques.[1]
These protocols are intended for professionals in research and development who require a practical guide to implementing this process. The following sections detail the necessary chemical baths, substrate preparation, plating parameters, and post-deposition annealing steps to achieve various phases of this compound.
Experimental Protocols
A critical step in achieving uniform and adherent nickel films is the meticulous preparation of the silicon substrate. The following protocols outline the necessary steps for pre-treatment, plating, and subsequent annealing to form this compound.
Protocol 1: Substrate Pre-treatment
Prior to electroless nickel plating, the silicon substrate must be thoroughly cleaned to remove organic contaminants and the native oxide layer. A common pre-treatment sequence involves the following steps:
-
Degreasing: The silicon wafer is ultrasonically cleaned in acetone to remove organic residues.[2]
-
Acid Cleaning: The wafer is then cleaned in a solution of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) to further remove contaminants.[2]
-
Oxide Removal: The native silicon dioxide layer is etched away by dipping the wafer in a 10 vol% hydrofluoric acid (HF) solution.[2]
-
Sensitization: The surface is sensitized by immersion in a solution containing stannous chloride (SnCl₂) and hydrochloric acid (HCl).[2]
-
Activation: A catalytic layer of palladium (Pd) is deposited on the surface by immersion in a solution of palladium chloride (PdCl₂) and HCl. This palladium layer acts as the catalyst for the initiation of electroless nickel deposition.[2]
Protocol 2: Electroless Nickel Plating
The composition of the electroless plating bath and the operating parameters are crucial for controlling the deposition rate and the properties of the nickel film. Two representative bath compositions are provided below.
Bath Composition A [1]
| Chemical | Concentration (g/L) |
|---|---|
| Nickel Sulfate (NiSO₄·6H₂O) | 20 |
| Sodium Citrate (Na₃C₆H₅O₇) | 19 |
| Sodium Hypophosphite (NaH₂PO₂·H₂O) | 30 |
| Ammonium Chloride (NH₄Cl) | 30 |
Operating Conditions for Bath A
| Parameter | Value |
|---|---|
| pH | 8.5 (adjusted with NH₄OH) |
| Temperature | 75 °C |
| Chemical | Notes |
|---|---|
| Nickel Sulfate (NiSO₄·6H₂O) | Nickel Source |
| Sodium Hypophosphite (NaH₂PO₂·H₂O) | Reducing Agent |
Operating Conditions for Bath B
| Parameter | Value |
|---|---|
| pH | 5 |
| Temperature | 70 °C |
| Plating Time | 45-180 seconds |
The deposition process is autocatalytic, meaning the nickel deposit itself catalyzes further deposition.[2][4] The use of sodium hypophosphite as the reducing agent results in the co-deposition of phosphorus with the nickel, forming a Ni-P alloy.[2]
Protocol 3: Annealing for Silicide Formation
After the electroless deposition of the nickel-phosphorus layer, the substrate is annealed at elevated temperatures to induce the solid-state reaction between nickel and silicon, forming this compound. The resulting silicide phase is dependent on the annealing temperature and duration.
-
Atmosphere: Annealing is typically carried out in a vacuum or an inert atmosphere, such as an Argon/Hydrogen (Ar/H₂) mixture, to prevent oxidation of the nickel film.[2][3]
-
Temperature and Phase Formation:
-
~200-300 °C: The initial formation of the nickel-rich phase, Ni₂Si, occurs.[2][3]
-
~300-600 °C: The monosilicide, NiSi, which is desirable for its low resistivity, forms and is stable in this range.[1][2][3]
-
>700 °C: The high-resistivity phase, NiSi₂, begins to form, and the film may become unstable and agglomerate at higher temperatures.[1][2][3]
-
-
Annealing Time: A typical annealing time at each temperature is around 10 to 30 minutes.[1][2][3]
-
Unreacted Nickel Removal: After annealing, any unreacted nickel can be selectively removed using a wet chemical etch, such as with nitric acid (HNO₃).[5]
Data Presentation
The formation of different this compound phases at various annealing temperatures directly impacts the electrical properties of the film, most notably the sheet resistance. The following table summarizes the relationship between annealing temperature, the dominant silicide phases formed, and the resulting sheet resistance.
| Annealing Temperature (°C) | Dominant Silicide Phases | Sheet Resistance (Ω/sq) |
| As-deposited | Ni-P | High |
| 300 - 400 | Ni₂Si, NiSi | Decreasing |
| 500 - 600 | NiSi | ~1.1[1] |
| 700 - 800 | NiSi, NiSi₂ | Increasing |
Note: The sheet resistance values are representative and can vary based on the initial nickel film thickness and specific processing conditions.
Visualizations
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
References
Troubleshooting & Optimization
Technical Support Center: Nickel Silicide Films
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental formation and characterization of nickel silicide films.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Defect Identification and Characterization
Q1: My this compound film exhibits high sheet resistance after annealing. What are the potential causes and how can I troubleshoot this?
High sheet resistance in this compound films is a common problem that can stem from several underlying defects. The primary causes include:
-
Agglomeration: At elevated temperatures, typically above 600°C, the continuous this compound film can break up into discrete islands, a phenomenon known as agglomeration.[1][2] This discontinuity increases the sheet resistance. Thinner films are more susceptible to agglomeration at lower temperatures.[1]
-
Formation of High-Resistivity Phases: The transformation of the desired low-resistivity NiSi phase to the higher-resistivity NiSi₂ phase can occur at higher annealing temperatures.[3]
-
Incomplete Silicidation: Insufficient annealing temperature or time can lead to an incomplete reaction between the nickel and silicon, resulting in a film with a mixture of unreacted nickel and various this compound phases, leading to higher than expected sheet resistance.
-
Contamination: The presence of impurities, such as oxygen or fluorine, at the nickel-silicon interface can impede the silicidation reaction, leading to a non-uniform film with high resistance.[4]
Troubleshooting Steps:
-
Verify Annealing Parameters: Ensure the annealing temperature and duration are appropriate for the initial nickel film thickness to form the desired NiSi phase. A typical temperature range for NiSi formation is 400-600°C.
-
Characterize Film Morphology: Use Scanning Electron Microscopy (SEM) to visually inspect the film surface for signs of agglomeration, such as island formation and exposed silicon regions.
-
Phase Identification: Employ X-ray Diffraction (XRD) to identify the crystalline phases present in the film. The presence of NiSi₂ peaks can confirm a phase transformation.
-
Interface Analysis: Use Transmission Electron Microscopy (TEM) to examine the cross-section of the film for interface uniformity, presence of contaminants, and to confirm the silicide phase.
-
Surface Roughness Measurement: Atomic Force Microscopy (AFM) can be used to quantify the surface roughness, which often increases with agglomeration.[5]
Q2: I observe "pipe" defects in my this compound films, leading to junction leakage. What causes these defects and how can they be prevented?
"Pipe" defects, also known as encroachment, are filaments of this compound that can grow into the silicon substrate, particularly at the edges of patterned features, causing short circuits and junction leakage.[6]
Causes:
-
Nickel Diffusion: The primary cause is the rapid diffusion of nickel along crystalline defects in the silicon substrate, such as dislocations or stacking faults.[4]
-
Stress: High mechanical stress in the film can enhance nickel diffusion and promote the formation of these defects.
-
Processing Conditions: The heating rate during the annealing process can influence defect formation. A rapid heating rate can lead to an excess of available nickel, which may contribute to defect formation.
Prevention Strategies:
-
Substrate Quality: Start with a high-quality silicon substrate with a low density of crystalline defects. Pre-annealing the polycrystalline silicon substrate can improve its quality.[7]
-
Controlled Annealing: Utilize a two-step annealing process. The first step at a lower temperature (e.g., 250-350°C) forms a nickel-rich silicide phase (Ni₂Si), followed by a selective etch to remove unreacted nickel, and a second anneal at a higher temperature (e.g., 400-600°C) to form the final NiSi phase. This can help control the nickel diffusion.
-
Alloying: The addition of a small amount of platinum (Pt) to the nickel film can significantly suppress pipe defects by modifying the diffusion kinetics.[8][9]
-
Optimized Heating Rate: Control the heating rate during annealing to minimize the uncontrolled diffusion of nickel.
Q3: My thin this compound films (< 20 nm) are not stable at higher processing temperatures. What is the primary degradation mechanism and how can I improve their thermal stability?
For thin this compound films, the primary degradation mechanism at elevated temperatures is agglomeration .[1] The driving force for agglomeration is the reduction of the total surface and interface energy of the system.
Strategies to Improve Thermal Stability:
-
Alloying with Platinum (Pt): Incorporating a few atomic percent of platinum into the nickel film is a widely adopted and effective method to improve the thermal stability of the resulting silicide film. Pt segregates to the grain boundaries and the silicide/silicon interface, which is thought to increase the activation energy for agglomeration.[8][10]
-
Pre-annealing of Polysilicon Substrates: For films on polysilicon, pre-annealing the substrate at a high temperature before nickel deposition can increase the grain size of the polysilicon, leading to a more stable silicide film.[7]
-
Capping Layers: Using a capping layer, such as titanium nitride (TiN), during annealing can help to maintain the integrity of the silicide film at higher temperatures.
-
Interlayer Films: The introduction of a thin interlayer, such as Molybdenum (Mo) or Zinc (Zn), between the nickel and silicon can improve the thermal stability of the resulting silicide.[11]
Quantitative Data Summary
The following table summarizes key quantitative data related to the properties and stability of this compound films under various conditions.
| Parameter | Condition | Value | Reference |
| Sheet Resistance | 30 nm Ni film on polysilicon, annealed at 450-700°C | ~5-10 Ω/sq | [12] |
| 30 nm Ni film on polysilicon, annealed at 800°C | Increases significantly due to agglomeration | [12] | |
| 25 nm Ni film with Zn interlayer, annealed at 300-600°C | ~2.5 Ω/sq | [11] | |
| Agglomeration Activation Energy | NiSi film | 2.8 ± 0.4 eV | [1] |
| NiSi₂ Formation Temperature | Pure Ni film | Starts around 700-750°C | [10] |
| Ni film with Pt alloying | Formation retarded up to 800-900°C | [13] | |
| Film Thickness Effect | Initial Ni film thickness < 20 nm | Prone to agglomeration | [1] |
| Initial Ni film thickness > 20 nm | Agglomeration and NiSi₂ nucleation occur simultaneously | [1] | |
| Surface Roughness (RMS) | 30 nm NiSi film | ~2 nm | [14] |
Experimental Protocols
1. Sheet Resistance Measurement (Four-Point Probe Method)
This protocol outlines the standard procedure for measuring the sheet resistance of this compound films.
-
Objective: To determine the sheet resistance (Rs) of the this compound film.
-
Apparatus: Four-point probe measurement system.
-
Procedure:
-
Place the wafer with the this compound film on the measurement stage.
-
Gently lower the four-point probe head onto the surface of the film, ensuring all four probes make good contact.
-
Apply a constant current (I) through the outer two probes.
-
Measure the voltage (V) across the inner two probes using a high-impedance voltmeter.
-
Calculate the sheet resistance using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I). This formula is valid for a thin film on an insulating substrate where the film dimensions are much larger than the probe spacing.
-
Repeat the measurement at multiple locations on the wafer to assess uniformity and calculate the average sheet resistance.[12][15]
-
2. Scanning Electron Microscopy (SEM) for Surface Morphology Analysis
This protocol describes the use of SEM to visualize the surface of this compound films.
-
Objective: To inspect the surface morphology for defects such as agglomeration, pinholes, and cracks.
-
Apparatus: Scanning Electron Microscope (SEM).
-
Procedure:
-
Mount a small piece of the wafer onto an SEM stub using conductive carbon tape.
-
If the sample is not sufficiently conductive, a thin conductive coating (e.g., gold or carbon) may be applied to prevent charging, although this is often not necessary for silicide films.
-
Load the sample into the SEM chamber and pump down to high vacuum.
-
Apply an appropriate accelerating voltage (e.g., 5-15 kV) and beam current.
-
Focus the electron beam on the sample surface and adjust magnification to the desired level.
-
Acquire secondary electron (SE) images to visualize the surface topography. Look for signs of island formation, exposed substrate, and other morphological defects.[16]
-
3. Transmission Electron Microscopy (TEM) for Cross-Sectional Analysis
This protocol provides a general workflow for preparing and analyzing a cross-section of a this compound film using TEM.
-
Objective: To examine the film's thickness, interface quality, grain structure, and identify phases and defects at the nanoscale.
-
Apparatus: Transmission Electron Microscope (TEM), Focused Ion Beam (FIB) or conventional cross-section preparation tools.
-
Sample Preparation (FIB Lift-Out):
-
Locate the area of interest on the wafer.
-
Deposit a protective layer (e.g., platinum) over the area of interest using the FIB.
-
Mill two trenches on either side of the area of interest using a high-energy gallium ion beam.
-
Cut the resulting thin lamella free from the substrate.
-
Use a micromanipulator to lift out the lamella and attach it to a TEM grid.
-
Thin the lamella to electron transparency (typically < 100 nm) using a low-energy ion beam.[17]
-
-
TEM Analysis:
-
Insert the prepared TEM grid into the TEM holder and load it into the microscope.
-
Obtain bright-field and dark-field images to visualize the grain structure and defects.
-
Acquire high-resolution TEM (HRTEM) images to examine the atomic lattice and the silicide-silicon interface.
-
Perform Selected Area Electron Diffraction (SAED) to identify the crystalline phases present.
-
Use Energy Dispersive X-ray Spectroscopy (EDX) or Electron Energy Loss Spectroscopy (EELS) for elemental analysis and to detect contaminants.[18][19][20]
-
4. Atomic Force Microscopy (AFM) for Surface Roughness Characterization
This protocol details the use of AFM to obtain high-resolution topographical information of the film surface.
-
Objective: To quantify the surface roughness and visualize surface features at the nanometer scale.
-
Apparatus: Atomic Force Microscope (AFM).
-
Procedure:
-
Mount a piece of the wafer on an AFM sample puck.
-
Select an appropriate AFM cantilever and tip (e.g., a standard silicon tapping mode tip).
-
Load the sample and cantilever into the AFM.
-
Engage the tip with the sample surface in tapping mode to minimize sample damage.
-
Optimize the scanning parameters (scan size, scan rate, setpoint).
-
Acquire the topographical image of the surface.
-
Use the AFM software to analyze the image and calculate the root-mean-square (RMS) roughness and average roughness (Ra).[5][21][22]
-
Logical Relationship Diagram
Causes and effects of common defects in this compound films.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. davidpublisher.com [davidpublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. FEATURES OF THE INFLUENCE OF THE STRESS STATE ON THE THERMAL STABILITY OF THE NiSi PHASE IN Ni(Pt)/Si FILMS | KPI Science News [scinews.kpi.ua]
- 14. researchgate.net [researchgate.net]
- 15. Sheet resistance - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Real-Time TEM Observation of the Role of Defects on this compound Propagation in Silicon Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DSpace [researchrepository.ul.ie]
- 20. TEM Images of Nickel Silicides [globalsino.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Agglomeration in NiSi Thin Films
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning agglomeration issues encountered during the fabrication and processing of Nickel Silicide (NiSi) thin films. This resource is intended for researchers, scientists, and professionals in materials science and semiconductor device fabrication.
Troubleshooting Guide
This guide addresses specific problems related to NiSi agglomeration, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solutions |
| Sudden increase in sheet resistance (Rs) after high-temperature annealing ( > 500°C).[1] | Onset of Agglomeration: At elevated temperatures, NiSi films can become morphologically unstable, leading to the formation of discrete islands. This discontinuity increases the sheet resistance.[2][3] For thinner films, agglomeration is the primary degradation mechanism.[2][4][5][6] | - Optimize Annealing Parameters: Avoid excessively high annealing temperatures or prolonged annealing times. The degradation of sheet resistance is critically dependent on the annealing time, especially between 650°C and 750°C.[2] - Increase Film Thickness: Thicker films exhibit greater resistance to agglomeration.[1][7] - Introduce Alloying Elements: Alloying the Ni film with elements like Platinum (Pt) can enhance the thermal stability of the NiSi film and delay agglomeration.[2][8] |
| Film discontinuity and island formation observed in SEM/TEM. | Advanced Agglomeration: This is a clear visual confirmation of severe agglomeration, where the continuous NiSi film has broken up into isolated islands to minimize surface and interface energy. | - Implement a Capping Layer: Depositing a capping layer (e.g., TiN) on top of the Ni film before annealing can suppress agglomeration by constraining the NiSi surface. - Substrate Engineering: Pre-annealing a polycrystalline silicon substrate can improve the thermal stability of the NiSi layer.[2][4][6][9] |
| Poor thermal stability of NiSi on Silicon-on-Insulator (SOI) substrates. | Substrate and Texture Effects: Agglomeration can be more severe on SOI substrates compared to polycrystalline silicon (poly-Si), suggesting that the crystallographic texture of the NiSi film plays a significant role in its morphological stability.[2][4][5][6] Certain NiSi grain orientations are more stable against agglomeration.[4] | - Substrate Selection: If the application allows, using pre-annealed poly-Si substrates can lead to better morphological stability compared to SOI.[2][4][6] - Texture Control: While challenging, techniques to promote the growth of more stable NiSi grain orientations could improve resistance to agglomeration.[2][3] |
| Increased sheet resistance in narrow silicide lines. | Linewidth Dependence of Agglomeration: The temperature at which agglomeration occurs decreases with decreasing linewidth.[10] This is a critical issue for modern scaled-down devices. | - Fluorine Implantation: Introducing fluorine ions before Ni film deposition has been shown to effectively improve the thermal stability of NiSi and suppress the increase in sheet resistance in narrow lines.[2] The fluorine atoms are believed to segregate to the NiSi grain boundaries, suppressing agglomeration by reducing interfacial energy.[7] |
Frequently Asked Questions (FAQs)
A list of common questions and answers regarding NiSi agglomeration.
Q1: What is NiSi agglomeration and why is it a problem?
A1: NiSi agglomeration is a thermally activated process where a continuous thin film of this compound breaks up into discrete islands or grains at elevated temperatures. This phenomenon is driven by the system's tendency to reduce its overall surface and interface energy. Agglomeration is a significant problem in microelectronics because it leads to a discontinuous film, causing a sharp increase in sheet resistance and potentially leading to device failure.[2][3][10] For thin films, agglomeration is the primary failure mechanism that limits the thermal budget for post-silicidation processing.[4][10]
Q2: At what temperatures does NiSi agglomeration typically occur?
A2: The onset temperature for NiSi agglomeration is not a fixed value but depends on several factors. For thin NiSi films (relevant for microelectronics), degradation can begin at temperatures above 500°C.[1] The agglomeration temperature is lower for thinner films.[1][10] For instance, a sharp increase in sheet resistance, indicating agglomeration, can be observed above 650°C.[7] In some cases, NiSi particle aggregation has been noted at temperatures as high as 850°C.[11]
Q3: How does film thickness affect NiSi agglomeration?
A3: Film thickness plays a crucial role in the morphological stability of NiSi films. Thinner films are significantly more susceptible to agglomeration at lower temperatures compared to thicker films.[1][10] For NiSi films with a thickness of less than 20 nm, agglomeration is the primary degradation mechanism.[2][5][6] Increasing the film thickness delays the onset of agglomeration to higher temperatures.[4]
Q4: What is the difference between agglomeration and NiSi₂ nucleation?
A4: Both are high-temperature degradation mechanisms for NiSi films.
-
Agglomeration is a morphological instability where the NiSi film becomes discontinuous but remains as the NiSi phase.[4]
-
NiSi₂ Nucleation is a phase instability where the low-resistivity NiSi phase transforms into the higher-resistivity NiSi₂ phase.[4][10]
For very thin films (e.g., initial Ni thickness ≤ 10 nm), agglomeration is the dominant failure mechanism and occurs at much lower temperatures than NiSi₂ nucleation.[4][10] For thicker films, both processes can occur simultaneously and influence each other.[2][4][5][6]
Q5: How can I prevent or minimize NiSi agglomeration in my experiments?
A5: Several strategies can be employed to improve the thermal stability of NiSi films:
-
Alloying: The addition of a small percentage of elements like Platinum (Pt) to the nickel film is a common industrial practice. Pt increases the nucleation temperature of the undesirable NiSi₂ phase and improves the morphological stability of the NiSi film.[2][8][12] Other elements like W, Ti, and Ta have also been investigated.[5]
-
Capping Layers: Using a capping layer, such as Titanium Nitride (TiN), deposited on the nickel film prior to annealing can physically constrain the film and prevent it from agglomerating.
-
Substrate Pre-annealing: For polycrystalline silicon substrates, a high-temperature pre-anneal before Ni deposition can increase the silicon grain size and reduce defects, which significantly improves the stability of the subsequently formed NiSi film.[2][4][9]
-
Ion Implantation: Implanting fluorine into the silicon substrate before Ni deposition has been shown to suppress agglomeration.[2][7]
Experimental Protocols
Below are generalized methodologies for key experiments related to the study of NiSi thin films.
Protocol 1: NiSi Thin Film Fabrication
-
Substrate Preparation:
-
Start with a clean silicon substrate (e.g., Si(100), SOI, or polycrystalline Si).
-
Perform a standard RCA clean followed by a dip in dilute hydrofluoric acid (HF) to remove the native oxide.
-
For studies on poly-Si, a pre-annealing step (e.g., 1000°C for 30 seconds in N₂) can be performed before Ni deposition to improve NiSi stability.[4]
-
-
Nickel Deposition:
-
Immediately transfer the cleaned substrate into a deposition system (e.g., sputtering or e-beam evaporator).
-
Deposit a thin film of Nickel (Ni). Thickness can range from 5 to 30 nm, depending on the experimental goals.[10]
-
A capping layer (e.g., 10 nm TiN) can be deposited in-situ on top of the Ni film to prevent oxidation and agglomeration.
-
-
Silicidation (Annealing):
-
Transfer the wafer to a rapid thermal processing (RTP) system.
-
A two-step annealing process is often used:
-
RTP1 (Low Temperature): Anneal at ~280-320°C in a nitrogen (N₂) ambient. This step consumes the Ni to form Ni-rich silicide phases.
-
Selective Etch: Remove the unreacted Ni metal using a wet etch solution (e.g., a mixture of H₂SO₄ and H₂O₂).
-
RTP2 (High Temperature): Anneal at a higher temperature (e.g., 450-600°C) to transform the Ni-rich silicide into the desired low-resistivity NiSi phase.
-
-
For studying agglomeration, further annealing at higher temperatures (>600°C) can be performed.
-
Protocol 2: Characterization of NiSi Agglomeration
-
Sheet Resistance Measurement:
-
Use a four-point probe to measure the sheet resistance (Rs) of the silicide film after each annealing step.
-
A significant and abrupt increase in Rs is a strong indicator of agglomeration.[4]
-
-
X-Ray Diffraction (XRD):
-
Microscopy:
-
Use Scanning Electron Microscopy (SEM) for a top-down view to observe the surface morphology and identify the formation of islands or voids, which are characteristic of agglomeration.
-
Use Transmission Electron Microscopy (TEM) on cross-sectional samples to get a detailed view of the film's continuity, interface roughness, and grain structure.[4]
-
Data Presentation
Table 1: Influence of Film Thickness and Substrate on Agglomeration Temperature
| Initial Ni Thickness | Substrate | Agglomeration Onset Temperature (°C) | Key Observation |
| 5 nm | Pre-annealed poly-Si | ~650 | Agglomeration is the primary failure mechanism.[4] |
| 10 nm | Pre-annealed poly-Si | ~750 | Thicker film shows improved thermal stability.[4] |
| 10 nm | As-deposited poly-Si | Lower than pre-annealed | Pre-annealing the substrate significantly delays agglomeration.[4] |
| 10 nm | SOI | Lower than poly-Si | Agglomeration is surprisingly more severe on SOI substrates.[2][4][6] |
| ≤ 20 nm | General | Varies | Agglomeration is the main degradation mechanism for thin films.[2][5][6] |
Visualizations
Caption: Workflow for diagnosing and mitigating NiSi agglomeration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. High-temperature degradation of NiSi films: Agglomeration versus NiSi 2 nucleation for Journal of Applied Physics - IBM Research [research.ibm.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Kinetics of agglomeration of NiSi and NiSi2 phase formation. | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 11. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
- 12. research.monash.edu [research.monash.edu]
Technical Support Center: Controlling Phase Selection in Nickel Silicide Growth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and engineers working on the synthesis of nickel silicide thin films. The following sections address common issues encountered during experimental work, focusing on achieving the desired low-resistivity NiSi phase while avoiding detrimental phases and morphological instabilities.
Frequently Asked Questions (FAQs)
Q1: What are the common phases of this compound, and why is NiSi preferred for microelectronics?
A: During the reaction of nickel with silicon, several phases can form depending on the temperature and process conditions. The typical formation sequence with increasing temperature is Ni → Ni₂Si → NiSi → NiSi₂.[1] Each phase has distinct properties, but the monosilicide (NiSi) phase is most desirable for modern CMOS devices.
Key advantages of NiSi include:
-
Low Resistivity: NiSi offers low sheet resistance, which is critical for reducing parasitic resistance in device contacts.[2]
-
Low Silicon Consumption: Compared to other silicides like CoSi₂, the formation of NiSi consumes less silicon from the substrate, a crucial feature for fabricating ultra-shallow junctions in advanced devices.[2]
-
Reduced Linewidth Dependence: The resistivity of NiSi does not significantly increase as the feature size shrinks, unlike TiSi₂.[3]
The high-resistivity NiSi₂ phase is generally avoided as its formation can lead to increased contact resistance and significant changes in silicon consumption.[4][5]
Q2: What is the role of annealing temperature in controlling the this compound phase?
A: Annealing temperature is the primary factor driving the phase transformation sequence. Each phase forms within a specific temperature window. A controlled thermal budget is essential to form the desired NiSi phase and prevent the nucleation of the high-temperature, high-resistivity NiSi₂ phase.[6] A two-step annealing process is often used to gain precise control over the final phase.[2][7]
| Phase | Typical Formation Temperature Range (°C) | Key Characteristics |
| Ni₂Si | 200 - 350 | First phase to form, metal-rich.[6][7] |
| NiSi | 350 - 700 | Desired low-resistivity phase.[6] |
| NiSi₂ | > 700 - 750 | High-resistivity, stable at high temperatures.[3][6][8] |
Note: These temperatures are approximate and can be influenced by film thickness, ramp rate, and the presence of alloying elements.
Q3: How do alloying elements like Platinum (Pt) affect phase selection and stability?
A: Incorporating alloying elements into the nickel film is a standard industrial practice to improve the properties of the resulting silicide. Platinum (Pt) is the most common additive.
Primary effects of Pt alloying include:
-
Increased NiSi₂ Nucleation Temperature: Adding a small amount of Pt (e.g., 5-10 at.%) can increase the formation temperature of the undesirable NiSi₂ phase to 900°C or higher, thereby widening the process window for the stable NiSi phase.[3]
-
Improved Morphological Stability: Pt helps to prevent the agglomeration (beading up) of the NiSi film at elevated temperatures, which is especially critical for very thin films.[5][9]
-
Modified Phase Formation: Elements like Pt and Palladium (Pd) are most effective at retarding the formation of NiSi₂, while elements such as Tungsten (W) and Molybdenum (Mo) are more effective at delaying film agglomeration.[9]
The diagram below illustrates how different parameters, including the addition of alloying elements, influence the final phase formation.
Troubleshooting Guides
Problem 1: Premature formation of high-resistivity NiSi₂ is observed.
Symptoms:
-
Higher than expected sheet resistance measurements after annealing.
-
X-Ray Diffraction (XRD) analysis confirms the presence of the NiSi₂ phase at temperatures below its typical formation range (~750°C).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Annealing Temperature or Long Duration: The thermal budget for the second annealing step was too aggressive, promoting the NiSi to NiSi₂ transformation. | Reduce the temperature or duration of the second annealing step. For example, perform the second anneal at 550-600°C for 30 seconds.[1] |
| Contamination at Ni/Si Interface: Contaminants, such as residual native oxide or fluorides from a cleaning process, can alter the reaction kinetics and promote early NiSi₂ nucleation.[1] | Improve the pre-deposition cleaning process. Use a robust cleaning method like an ammonium fluorosilicate-based chemical dry-clean to effectively remove native oxide.[1] |
| Thin Film Effects: For very thin initial Ni films (e.g., < 5 nm), the phase formation sequence can change, favoring the direct formation of epitaxial NiSi₂ at lower temperatures.[4][5] | Incorporate alloying elements. Adding ~10 at.% Pt to the nickel film can suppress the low-temperature formation of NiSi₂ and favor NiSi formation even for thin films.[4][5] |
Problem 2: The final silicide film exhibits high sheet resistance and poor uniformity.
Symptoms:
-
Sheet resistance is significantly higher than the expected value for NiSi (~15-20 µΩ·cm).
-
Four-point probe mapping shows large variations in sheet resistance across the wafer.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction: The first annealing step (RTA1) was insufficient (too low temperature or too short time) to form a uniform Ni₂Si layer. This leads to incomplete conversion to NiSi in the second step. | Optimize the first annealing step. Ensure RTA1 is performed at a temperature sufficient to form a continuous Ni₂Si film, typically around 300-350°C for 30 seconds.[1] The quality of the final NiSi film is very sensitive to the conditions of the first RTA.[2] |
| Oxygen Contamination: Oxygen present in the annealing ambient or in the deposited Ni film can lead to the formation of nickel oxides, resulting in high resistivity.[2] | Use a high-purity annealing ambient. Perform the rapid thermal processing (RTP) in high-purity nitrogen (N₂).[2] Consider using a titanium nitride (TiN) capping layer deposited on the Ni film to prevent oxidation during annealing.[1][2] |
| Film Agglomeration: The NiSi film has broken up into discrete islands, especially on very narrow lines or with thin initial films. This occurs when the annealing temperature exceeds the morphological stability limit of the film. | Lower the second anneal (RTA2) temperature. Additionally, alloy the Ni film with Pt, W, or Mo , which have been shown to be effective in retarding agglomeration.[9] |
Problem 3: The NiSi/Si interface is rough, or the silicide film has agglomerated.
Symptoms:
-
Cross-sectional Transmission Electron Microscopy (XSEM) reveals a non-planar, rough interface between the silicide and the silicon substrate.[10]
-
Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) shows a discontinuous, island-like surface morphology.[6]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Thermal Budget: Annealing at excessively high temperatures (>600-700°C) provides the thermal energy for surface and grain boundary diffusion, leading to grain boundary grooving and agglomeration.[8][11] Thinner films are less stable and agglomerate at lower temperatures.[6] | Reduce the RTA2 temperature. The thermal stability of NiSi is a known limitation. Keep the second anneal temperature as low as possible while still ensuring full conversion to the NiSi phase. |
| Diffusion-Related Roughness: Ni is the dominant diffusing species during silicide formation. Non-uniform diffusion, potentially affected by local grain orientations or defects, can lead to interface roughness even if the surface appears smooth.[10] | Optimize the deposition and annealing process. A two-step annealing process helps control the reaction and can result in a smoother interface compared to a one-step process.[12] |
| Stress and Grain Growth: Compressive stress during formation and the drive to reduce grain boundary energy can contribute to morphological instability.[13] | Incorporate alloying elements. Adding fluorine (e.g., through BF₂⁺ implantation) or metals like Pt can segregate to grain boundaries, changing the interfacial energy and retarding agglomeration.[9][11] |
Experimental Protocols & Workflows
Standard Two-Step Annealing Protocol for NiSi Formation
A two-step rapid thermal process (RTP) is the most common method for forming a self-aligned, low-resistivity NiSi phase while controlling film thickness and uniformity.[2][7]
Detailed Steps:
-
Pre-Deposition Clean: Begin with a thorough cleaning of the silicon substrate to remove any organic contaminants and the native oxide layer. A final dip in dilute hydrofluoric acid (HF) or an advanced chemical dry-clean is critical.[1]
-
Metal Deposition: Deposit a thin film of Nickel (or a Nickel alloy such as NiPt) onto the clean silicon surface, typically via sputtering.
-
Capping Layer (Optional but Recommended): Deposit a thin Titanium Nitride (TiN) capping layer in-situ on top of the Nickel film. This layer acts as an anti-oxidation barrier during the subsequent annealing steps.[1][2]
-
First Anneal (RTA1): Perform a low-temperature anneal, typically between 300-350°C for 30-60 seconds in a nitrogen atmosphere.[1][7] This step consumes all the nickel in contact with silicon to form a metal-rich silicide phase, most commonly Ni₂Si.
-
Selective Etch: Use a wet chemical etch, such as a sulfuric acid and hydrogen peroxide mixture (SPM), to selectively remove the unreacted nickel from areas where it is not in contact with silicon (e.g., on oxide isolation regions) and the TiN cap.[1] The this compound formed in the first step is resistant to this etchant.
-
Second Anneal (RTA2): Perform a second, higher-temperature anneal, typically between 450-600°C for 30 seconds.[1][7] This step provides the thermal energy to convert the Ni₂Si phase into the desired low-resistivity NiSi phase. This two-step process prevents the bridging of contacts that can occur in a single-step anneal.[2]
References
- 1. Nickel Silicides [globalsino.com]
- 2. jos.ac.cn [jos.ac.cn]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. davidpublisher.com [davidpublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 12. Annealing process influence and dopant-silicide interaction in self-aligned NiSi technology | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. researchgate.net [researchgate.net]
impact of impurities on nickel silicide formation
Welcome to the Technical Support Center for Nickel Silicide Formation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to the impact of impurities during this compound (Ni-Si) formation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities affecting this compound formation and what are their general effects?
A: Impurities can be unintentionally introduced from the processing environment or intentionally added to modify film properties. They can directly alter the silicide's physical properties or indirectly affect the formation process itself.[1] Common impurities include:
-
Gaseous Impurities (Oxygen, Nitrogen): These are prevalent in deposition and annealing environments. Oxygen, in particular, is known to retard silicide growth, increase film resistivity, and adversely affect contact resistance.[2] Nitrogen can form a barrier to silicide formation at high concentrations but may also improve the thermal stability of the desired NiSi phase.[3][4]
-
Process-Related Impurities (Carbon, Fluoride): Carbon can be introduced during sample preparation and act as a nucleation site, leading to non-uniform growth.[5] Fluoride contaminants, often from pre-deposition cleaning steps, can cause undulated films with mixed silicide phases.[6]
-
Metallic Alloying Elements (Platinum, Palladium): These are often added intentionally to improve the thermal stability of the NiSi phase.[7][8] However, they can also slow down reaction kinetics.[8]
-
Substrate Dopants (Arsenic, Boron): These dopants can redistribute during the silicidation process, accumulating at interfaces and potentially affecting the electrical properties of the contact.[9][10]
-
Plating Bath Contaminants (Lead, Copper, Cadmium): In electroless nickel plating, metallic impurities can cause a range of issues including pitting, poor adhesion, and dark deposits.[11]
Q2: My this compound film has unexpectedly high resistivity. What is the likely cause?
A: High resistivity in this compound films is a common issue often linked to impurities and incorrect phase formation.
-
Oxygen Contamination: The presence of oxygen during formation is a primary cause. It leads to the formation of silicon oxides (SiOₓ) at the Ni-Si interface, which not only hinders the reaction but also increases the resistivity of the final film.[2]
-
Incorrect Silicide Phase: Different this compound phases have vastly different resistivities. The desired low-resistivity phase is typically NiSi (monosilicide). The formation of nickel-rich phases like Ni₂Si or the high-resistance NiSi₂ phase outside of the intended process window will result in higher overall sheet resistance.[12] Fluoride contamination, for example, can lead to a mix of NiSi and higher-resistance NiSi₂.[6]
-
Incorporated Impurities: Impurities present in the silicide film can degrade its electrical properties.[1] For instance, adding alloying elements like Palladium (Pd) or Platinum (Pt) to improve thermal stability will also increase the film's sheet resistance.[13]
Q3: The silicide formation seems to be incomplete or retarded. Why is this happening?
A: Retardation of silicide growth is typically caused by a barrier at the interface between the nickel film and the silicon substrate.
-
Oxygen Barrier: As Ni diffuses and reacts with Si, it encounters oxygen impurities. This leads to the formation of silicon suboxides and eventually a continuous layer of silicon dioxide (SiO₂), which acts as a diffusion barrier, stopping the reaction.[14][15] A sufficient layer of SiO₂ forms when the oxygen concentration reaches approximately 2.2x10¹⁶ O/cm².[14][15]
-
Nitrogen Barrier: Nitrogen implanted into the nickel film can also form a barrier. At annealing temperatures around 350°C, nitrogen becomes mobile and accumulates at the Ni/Si interface. A dose exceeding 0.5x10¹⁶ N atoms/cm² can be enough to hinder silicide formation.[3]
-
Platinum Accumulation: When using a Ni-Pt alloy, Platinum (Pt) tends to get "plowed" ahead of the advancing Ni₂Si front because of its low solubility in that phase. This accumulation of Pt can act as a diffusion barrier, slowing the reaction kinetics.[8][16]
Troubleshooting Guides
Issue 1: Non-Uniform Silicide Film and Poor Morphology
Symptoms:
-
Rough or cloudy surface appearance.[11]
-
Inconsistent film thickness observed via cross-sectional analysis (e.g., TEM).
-
Presence of multiple silicide phases (e.g., NiSi and NiSi₂) in the same film.[6]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Interfacial Contamination | The native oxide on the silicon substrate must be removed just before nickel deposition. An inadequate pre-clean can leave behind oxide patches, leading to non-uniform reactions. Solution: Implement a robust pre-clean process, such as a chemical dry-clean using ammonium fluorosilicate [(NH₄)₂SiF₆] or a wet hydrofluoric acid (HF) dip.[6] |
| Process-Induced Impurities | Contaminants like carbon can be introduced during sample handling or processing (e.g., from FIB lift-out for TEM sample prep).[5] These can act as sinks for nickel, disrupting uniform diffusion.[5] Solution: Minimize sample exposure to contaminating environments. Use high-purity process gases and materials. |
| Metallic Contaminants | In electroless plating, impurities like lead, copper, or silicates from cleaners can cause cloudy deposits, pitting, and poor morphology.[11] Solution: Ensure high-purity plating solutions and adequate rinsing between process steps to avoid drag-in of contaminants.[11] |
| Crystal Defects in Substrate | Defects in the silicon substrate can act as preferential nucleation sites for silicide formation, leading to non-uniform growth or encroachment into the junction.[17] Solution: Use high-quality silicon wafers with low defect density. Ensure that prior processing steps like ion implantation and activation anneals do not introduce excessive defects. |
Logical Troubleshooting Flow for Poor Morphology
The following diagram outlines a logical workflow for diagnosing the root cause of poor silicide film morphology.
Caption: Troubleshooting workflow for poor silicide morphology.
Issue 2: Poor Thermal Stability of NiSi Film
Symptoms:
-
The low-resistance NiSi phase transforms into the high-resistance NiSi₂ phase at lower-than-expected temperatures.
-
Agglomeration or degradation of the silicide film after subsequent high-temperature processing steps.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Pure this compound | Pure NiSi films have inherent thermal stability limitations and tend to transform to NiSi₂ at elevated temperatures. |
| Solution: Alloying with Noble Metals | The most effective method to improve thermal stability is to alloy the nickel with a small percentage of a noble metal like Platinum (Pt) or Palladium (Pd).[7][8] These elements are known to increase the temperature at which the NiSi phase transforms.[8] For example, adding Pt can raise the temperature of complete silicide formation.[8] |
| Solution: Nitrogen Incorporation | Introducing nitrogen during the deposition process can also enhance the thermal stability of the resulting monosilicide film.[4] |
Mechanism of Impurity-Induced Barrier Formation (Oxygen)
Oxygen impurities create a kinetic barrier that physically blocks the diffusion of nickel atoms required for the silicidation reaction to proceed.
Caption: Oxygen impurities form a silicon dioxide barrier.
Quantitative Data Summary
The properties of this compound films are highly sensitive to the type and concentration of impurities.
Table 1: Electrical Properties of Ni-Si Phases and Impact of Impurities
| Material | Resistivity (μΩ·cm) | Sheet Resistance (Rₛ) | Contact Resistance (R꜀) | Notes |
| Ni₂Si | 24 - 30[12] | - | - | Intermediate phase. |
| NiSi | 10.5 - 18[12][18] | - | - | Desired low-resistivity phase. |
| NiSi₂ | 34 - 50[12] | - | - | High-resistivity phase, forms at higher temperatures. |
| NiPdSi | - | Increases linearly with Pd %[13] | Decreases with Pd up to ~25%, then increases[13] | Pd is added to improve thermal stability.[13] |
| Ni-Silicide with Oxygen | Increases[2] | - | Adversely affected[2] | Oxygen contamination retards growth and degrades electrical properties.[2] |
Table 2: Impurity Concentration Thresholds and Effects
| Impurity | Location / Method | Threshold Concentration | Observed Effect |
| Oxygen (O) | Implanted in Ni film | 2.2 x 10¹⁶ O/cm²[14][15] | Stops Ni diffusion and halts the silicide reaction.[14][15] |
| Nitrogen (N) | Implanted in Ni film | > 0.5 x 10¹⁶ N/cm²[3] | Forms a barrier to silicide formation.[3] |
| Lead (Pb) | In electroless plating bath | > 5 ppm[11] | Causes dark deposits, pitting, and can stop plating.[11] |
| Copper (Cu) | In electroless plating bath | > 100 ppm[11] | Causes adhesion problems due to immersion deposit on ferrous parts.[11] |
Experimental Protocols
Protocol 1: General Workflow for Studying Impurity Effects
This protocol describes a typical experimental sequence to investigate how a specific impurity affects this compound formation.
-
Substrate Preparation:
-
Start with p-type or n-type silicon (100) wafers.
-
Perform a standard cleaning procedure to remove organic and metallic contaminants.
-
Immediately before loading into the deposition chamber, perform a native oxide removal step, typically with a dilute hydrofluoric acid (HF) solution, followed by a deionized water rinse and nitrogen blow-dry.
-
-
Impurity Introduction (Select one method):
-
Ion Implantation: Implant the impurity (e.g., Oxygen, Nitrogen, Arsenic) directly into the silicon substrate or into the subsequently deposited nickel film at a specific dose and energy.[3][14]
-
Co-deposition: Deposit the nickel film along with the impurity element using techniques like co-sputtering from two separate targets or sputtering from a pre-made alloy target (e.g., Ni-Pt, Ni-Pd).[13]
-
Interlayer: Deposit a thin layer of another material (e.g., Mo, Zn) between the Si substrate and the Ni film.[19]
-
-
Nickel Deposition:
-
Deposit a thin film of nickel (typically 10-30 nm) using a physical vapor deposition (PVD) method like sputtering or e-beam evaporation in a high-vacuum system.
-
-
Annealing for Silicidation:
-
A two-step rapid thermal annealing (RTA) process is common.[6]
-
First Anneal (RTA1): Anneal at a low temperature (e.g., 300-350°C) to form the nickel-rich Ni₂Si phase.[6]
-
Selective Etching: Use a wet chemical etch (e.g., a sulfuric acid and hydrogen peroxide mixture, H₂SO₄:H₂O₂) to remove the unreacted nickel metal.[19]
-
Second Anneal (RTA2): Anneal at a higher temperature (e.g., 450-600°C) to transform the Ni₂Si into the desired low-resistivity NiSi phase.[6]
-
-
Characterization and Analysis:
-
Sheet Resistance: Measure using a four-point probe to evaluate the electrical quality of the film.
-
Phase Identification: Use X-ray Diffraction (XRD) to identify the crystalline phases of this compound present.[9]
-
Morphology and Thickness: Use Scanning Electron Microscopy (SEM) for surface morphology and Transmission Electron Microscopy (TEM) for cross-sectional imaging, thickness measurement, and identifying defects.[20]
-
Compositional Analysis: Use X-ray Photoelectron Spectroscopy (XPS) or Auger Electron Spectroscopy (AES) to determine the elemental composition and chemical states, which is especially useful for analyzing interfacial oxide layers.[14][15] Secondary Ion Mass Spectrometry (SIMS) can be used for depth profiling of dopant redistribution.[10]
-
Diagram of Experimental Workflow
Caption: Standard experimental workflow for Ni-Si studies.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Influence of nitrogen impurities on nickel and platinum silicide formation [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nickel Silicides [globalsino.com]
- 7. Palladium incorporated this compound for a cost effective alternative salicide technology for scaled CMOS | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. casf.ca [casf.ca]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Palladium incorporated this compound for a cost effective alternative salicide technology for scaled CMOS | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 14. Oxygen impurity effects at metal/silicide interfaces: Formation of silicon oxide and suboxides in the Ni/Si system [authors.library.caltech.edu]
- 15. pubs.aip.org [pubs.aip.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. davidpublisher.com [davidpublisher.com]
- 20. Real-Time TEM Observation of the Role of Defects on this compound Propagation in Silicon Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nickel Silicide Junction Leakage Current
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve nickel silicide junction leakage current issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary causes of high leakage current in our this compound junctions?
High leakage current in this compound junctions is a multifaceted issue often stemming from one or more of the following factors:
-
Oxygen Contamination: The presence of native oxide on the silicon surface or oxygen contamination during the silicidation process is a significant contributor to leakage.[1] This can lead to a rough silicide/silicon interface, which in turn increases leakage current.[2][3]
-
Silicide Interface Roughness: A non-uniform and rough interface between the this compound and the silicon substrate can create localized high electric fields, leading to increased junction leakage.[2][3]
-
Crystal Defects: Defects within the silicon substrate or those generated during the silicide formation process can act as generation-recombination centers, contributing to leakage current.[4][5][6] Abnormal growth of this compound, often related to crystal microstructure and defects, is a known cause of leakage-current failure.[5][6][7]
-
Phase Transformation and Agglomeration: this compound can transform into higher resistivity phases like NiSi₂ at elevated temperatures.[7][8] Furthermore, the agglomeration of the NiSi film at high temperatures can lead to a discontinuous film and increased leakage.
-
Excessive Nickel Diffusion: The uncontrolled diffusion of nickel atoms deep into the silicon substrate can lead to the formation of defects that act as leakage pathways.[7][9] The migration and clustering of nickel atoms can form generation-recombination centers.[7]
Q2: We are observing a significant increase in leakage current after the silicidation anneal. How can we optimize the annealing process?
Optimizing the annealing process is critical for minimizing junction leakage. Here are key parameters to consider:
-
Annealing Temperature: The formation of the desired low-resistivity NiSi phase typically occurs between 400-550°C.[10] Higher temperatures can lead to the formation of the high-resistivity NiSi₂ phase and silicide agglomeration, both of which can increase leakage.[7][8] A consistent rise in leakage has been observed with increasing annealing temperature and time.[7]
-
Ramp Rate: The initial heating rate of the wafer during the formation process can influence defect generation.[4] Controlling the heating ramp rate can minimize the formation of defects that contribute to leakage current.[4]
-
Annealing Duration: Shorter annealing times are generally preferred to limit excessive nickel diffusion and prevent unwanted phase transformations.[7]
-
Millisecond Annealing (MSA): Techniques like MSA, which use high temperatures for very short durations, can be beneficial.[9] This approach can effectively suppress unwanted nickel diffusion along defect paths, thereby reducing junction leakage.[9]
Q3: What is the role of a capping layer, and which material should we use?
A capping layer is deposited on top of the nickel film before annealing to protect it from contamination and improve the resulting silicide properties.
-
Function: Capping layers, such as Titanium (Ti), Titanium Nitride (TiN), and Zirconium (Zr), serve to prevent oxygen contamination during the silicidation process.[1][2][3] This leads to a smoother silicide/silicon interface and reduced junction leakage.[1]
-
Material Comparison:
-
TiN: Acts as a good barrier to oxidants.[2]
-
Ti: Functions as an oxygen scavenger, effectively reducing oxidation at the silicide-silicon interface.[2][3] However, Ti-capped samples can sometimes exhibit larger leakage currents due to the formation of a high-resistivity NiₓTiᵧSiₓ layer.[11]
-
Zr: A Zr capping layer has been shown to effectively suppress the degradation of NiSi sheet resistance at high annealing temperatures (around 850°C) and significantly reduce the increase in reverse junction leakage.[1][12][13] It helps in obtaining a low-resistance and smooth-interface this compound.[1]
-
Q4: Can ion implantation techniques help in reducing junction leakage?
Yes, ion implantation before or after certain process steps can significantly reduce leakage current.
-
Nitrogen Ion Implantation: Implanting nitrogen into the source/drain junctions before silicidation has been demonstrated to reduce the leakage current density of both n+/p and p+/n junctions by 2-4 times.[14] This improvement is attributed to the formation of a nitride layer that prevents oxidation of the silicide/silicon interface and suppresses interface roughness.[14]
-
Fluorine Ion Implantation: Pre-silicide implantation of fluorine has been shown to effectively improve the thermal stability of NiSi and suppress the increase in sheet resistance on narrow active lines.[7]
Data Summary
Table 1: Effect of Nitrogen Ion Implantation on Junction Leakage Current Density
| Junction Type | Condition | Leakage Current Density (A/cm²) |
| n+/p | Conventional | ~4 x 10⁻⁹ |
| n+/p | With Nitrogen Implantation | ~1 x 10⁻⁹ |
| p+/n | Conventional | ~2-4 x 10⁻⁹ |
| p+/n | With Nitrogen Implantation | ~1 x 10⁻⁹ |
Data extracted from a study on the reduction of nickel-silicided junction leakage by nitrogen ion implantation.[14]
Table 2: Comparison of Capping Layers for this compound
| Capping Layer | Primary Function | Impact on Leakage Current | Thermal Stability |
| Titanium (Ti) | Oxygen scavenger[2][3] | Can be higher due to NiₓTiᵧSiₓ formation[11] | Inferior to TiN and uncapped in some cases[11] |
| Titanium Nitride (TiN) | Barrier to oxidants[2] | Generally lower than Ti-capped | Better than Ti-capped[11] |
| Zirconium (Zr) | Suppresses oxidation and phase transformation[1] | Significantly reduced[1] | Dramatically improved, stable up to ~850°C[1][12][13] |
Experimental Protocols
Protocol 1: Nickel Silicidation with a Zirconium Capping Layer
This protocol describes the formation of a low-leakage this compound junction using a Zr capping layer.[1]
-
Substrate Preparation: Begin with a properly cleaned silicon substrate with defined active areas.
-
Nickel Deposition: Deposit a thin film of nickel (Ni) onto the substrate using a sputtering system. A typical thickness is around 10-30 nm.
-
Zirconium Capping Layer Deposition: Immediately following the nickel deposition, without breaking vacuum, sputter a thin layer of zirconium (Zr) of about 5 nm as a capping layer.[1]
-
Rapid Thermal Annealing (RTA): Perform the silicidation procedure using a rapid thermal process in a nitrogen (N₂) ambient. The annealing temperature can be varied from 550 to 850°C for a short duration, typically 10 seconds.[1]
-
Selective Wet Etching: After annealing, remove the unreacted metal (nickel and zirconium) using a selective wet etching solution.
-
Barrier Layer Deposition: Before final metallization, deposit a thin barrier layer, such as Tantalum Nitride (TaN) of about 25 nm, to prevent metal diffusion.[1]
Protocol 2: Reduction of Junction Leakage by Nitrogen Ion Implantation
This protocol outlines the process of using nitrogen ion implantation to reduce leakage in nickel-silicided junctions.[14]
-
Junction Formation: Fabricate the p+/n or n+/p junctions using standard implantation and annealing techniques.
-
Nitrogen Implantation: Perform nitrogen ion (N⁺) implantation into the source/drain junction areas. The implantation energy and dose should be optimized for the specific device structure.
-
Nickel Deposition: Deposit a thin film of nickel onto the wafer.
-
Rapid Thermal Annealing (RTA): Carry out a single-step RTA in a nitrogen (N₂) ambient to form the this compound. The temperature is typically in the range of 500-700°C.
-
Selective Wet Etching: Remove the unreacted nickel from the wafer using a selective etchant.
Visualizations
Caption: Experimental workflow for this compound formation with a capping layer.
Caption: Logical relationships between causes and mechanisms of junction leakage.
References
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. scispace.com [scispace.com]
- 3. Improvement of junction leakage of nickel silicided junction by a Ti-capping layer | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 4. Integration of this compound: minimizing defect generation during formation | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. Analysis of Junction Leakage Current Failure of this compound Abnormal Growth Using Advanced Transmission Electron Microscopy | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 6. Analysis of Junction Leakage Current Failure of this compound Abnormal Growth Using Advanced Transmission Electron Microscopy | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 7. researchgate.net [researchgate.net]
- 8. Nickel Silicides [globalsino.com]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 12. researchgate.net [researchgate.net]
- 13. Highly Reliable this compound Formation with a Zr Capping Layer | Semantic Scholar [semanticscholar.org]
- 14. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
Technical Support Center: Nickel Silicide Film Stress Measurement
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with nickel silicide thin films.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring stress in this compound films?
A1: The most common techniques for measuring stress in this compound films include the wafer curvature method, X-ray diffraction (XRD), Raman spectroscopy, and nanoindentation. Each method has its own set of advantages and is suited for different experimental conditions.
Q2: How does the wafer curvature method work?
A2: The wafer curvature method is a non-destructive technique that relates the stress in a thin film to the curvature of the substrate upon which it is deposited.[1][2] The underlying principle is that the stress in the film induces a bending of the substrate. By measuring the change in the substrate's radius of curvature before and after film deposition, the film stress can be calculated using Stoney's equation.[3][4][5][6][7] This is often done using a laser scanning system that measures the deflection of a laser beam across the wafer surface.[1][2][8]
Q3: What is the role of X-ray Diffraction (XRD) in stress measurement?
A3: X-ray diffraction (XRD) is a powerful non-destructive technique that directly measures the strain within the crystal lattice of the this compound film.[9] The stress is then calculated from this measured strain using the material's elastic constants. By measuring the lattice spacing at different angles, the stress tensor can be determined.[10] Grazing incidence XRD (GI-XRD) is often employed for thin films to increase the interaction volume of the X-rays with the film.[11]
Q4: Can Raman spectroscopy be used for quantitative stress measurement in this compound?
A4: Yes, Raman spectroscopy can be used to quantify stress in this compound films. The vibrational modes of the material, which are observed as peaks in the Raman spectrum, are sensitive to strain.[12] Stress in the film will cause a shift in the position of these Raman peaks.[12] By calibrating this peak shift against a known stress, it is possible to obtain a quantitative measure of the stress. This technique is particularly useful for its high spatial resolution and ability to identify different silicide phases.[13][14]
Q5: How is nanoindentation used to determine film stress?
A5: Nanoindentation is a mechanical testing technique where a very small indenter tip is pressed into the thin film.[15][16][17] By precisely measuring the load and displacement of the indenter, the mechanical properties of the film, such as hardness and elastic modulus, can be determined.[15][16] While not a direct measure of residual stress, models can be applied to the load-displacement data to estimate the intrinsic stress in the film.[18][19]
Troubleshooting Guides
Issue 1: Inconsistent readings with the wafer curvature method.
-
Possible Cause: Warpage of the substrate not related to the film stress.
-
Solution: Always measure the curvature of the substrate before and after film deposition. The change in curvature is what should be used in Stoney's equation.[20]
-
-
Possible Cause: Non-uniform film thickness.
-
Solution: Verify the uniformity of your deposition process. Stoney's equation assumes a uniform film thickness.
-
-
Possible Cause: Incorrect values for substrate mechanical properties.
-
Solution: Ensure you are using the correct Young's modulus and Poisson's ratio for your specific substrate material and crystallographic orientation.
-
-
Possible Cause: The film is too thick relative to the substrate.
-
Solution: Stoney's equation is most accurate when the film thickness is significantly less than the substrate thickness. If this is not the case, a more complex model may be needed.[3]
-
Issue 2: Difficulty in obtaining a clear signal in XRD stress measurements.
-
Possible Cause: The this compound film is too thin or amorphous.
-
Solution: For very thin films, consider using grazing incidence XRD (GI-XRD) to increase the signal from the film.[11] If the film is amorphous, XRD will not show sharp diffraction peaks, and another method should be used.
-
-
Possible Cause: Strong texture in the film.
-
Solution: A highly textured film may result in only a few diffraction peaks being visible. It is important to measure multiple reflections if possible to get an accurate stress value.[10]
-
Issue 3: Raman peak shifts are not observed or are ambiguous.
-
Possible Cause: The stress in the film is too low to cause a measurable shift.
-
Solution: The sensitivity of Raman peak shifts to stress is material-dependent. You may need to use a more sensitive technique if the stress levels are very low.
-
-
Possible Cause: The film is not purely one phase of this compound.
Data Presentation
| Technique | Principle | Typical Probed Depth | Spatial Resolution | Destructive? | Key Advantages | Key Limitations |
| Wafer Curvature | Measures substrate bending due to film stress.[1][2] | N/A (measures global effect) | Millimeters to Centimeters | No | Fast, in-situ measurements possible.[1][2] | Provides an average stress over the entire wafer. |
| X-Ray Diffraction (XRD) | Measures strain in the crystal lattice from diffraction peak shifts.[10] | Micrometers (tunable with incidence angle) | 10s of Micrometers to Millimeters | No | Provides absolute stress values, phase information.[9] | Requires crystalline film, can be time-consuming. |
| Raman Spectroscopy | Measures strain-induced shifts in vibrational modes.[12] | Micrometers | ~1 Micrometer | No | High spatial resolution, phase identification.[13] | Requires calibration for quantitative stress. |
| Nanoindentation | Measures mechanical response to an applied load.[15][16] | Nanometers to Micrometers | Nanometers to Micrometers | Yes (locally) | Provides hardness and modulus in addition to stress.[15] | Indirect stress measurement, requires modeling.[19] |
Experimental Protocols
Wafer Curvature Method
-
Initial Substrate Measurement:
-
Place the bare substrate in the laser scanning system.
-
Perform a line scan across the diameter of the wafer to measure its initial curvature. Record this value.
-
-
Film Deposition:
-
Deposit the this compound film onto the substrate using your established process.
-
-
Final Substrate Measurement:
-
Allow the sample to cool to a stable temperature.
-
Place the film-coated substrate back into the laser scanning system in the same orientation as the initial measurement.
-
Perform a second line scan across the diameter to measure the final curvature.
-
-
Stress Calculation:
-
Calculate the change in curvature by subtracting the initial curvature from the final curvature.
-
Use Stoney's equation to calculate the film stress:
-
σf = (Es * hs2) / (6 * (1 - νs) * hf) * (1/Rfinal - 1/Rinitial)
-
Where σf is the film stress, Es is the Young's modulus of the substrate, hs is the substrate thickness, νs is the Poisson's ratio of the substrate, hf is the film thickness, and R is the radius of curvature.
-
-
X-Ray Diffraction (sin²ψ Method)
-
Sample Alignment:
-
Mount the sample on the XRD goniometer.
-
Align the sample so that the incident X-ray beam is at the desired angle.
-
-
Peak Selection:
-
Choose a suitable diffraction peak of the this compound phase that has sufficient intensity and is well-separated from substrate peaks.
-
-
Data Collection:
-
Measure the position of the selected diffraction peak at various tilt angles (ψ) of the sample.
-
-
Data Analysis:
-
Calculate the d-spacing for each tilt angle from the measured peak positions.
-
Plot the measured d-spacing as a function of sin²ψ.
-
-
Stress Calculation:
-
The relationship between the d-spacing and sin²ψ is linear, and the slope of this line is proportional to the stress in the film. The stress can be calculated using the appropriate X-ray elastic constants for the material.
-
Visualizations
Caption: Workflow for the wafer curvature stress measurement technique.
Caption: Troubleshooting guide for inconsistent wafer curvature measurements.
References
- 1. Wafer Curvature [oeaw.ac.at]
- 2. repositum.tuwien.at [repositum.tuwien.at]
- 3. home.iitm.ac.in [home.iitm.ac.in]
- 4. monarch.qucosa.de [monarch.qucosa.de]
- 5. jiang.lab.westlake.edu.cn [jiang.lab.westlake.edu.cn]
- 6. GitHub - shigeki34/stoney_equation: Calculate radius of curvature and residual stress of thin film using stoney's equation [github.com]
- 7. eng.libretexts.org [eng.libretexts.org]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. pubs.aip.org [pubs.aip.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. rigaku.com [rigaku.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 14. [PDF] Micro-Raman spectroscopy investigation of nickel silicides and nickel (platinum) silicides | Semantic Scholar [semanticscholar.org]
- 15. Nanoindentation | Mechanical Characterization | EAG Laboratories [eag.com]
- 16. measurlabs.com [measurlabs.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Measuring the elastic modulus and residual stress of freestanding thin films using nanoindentation techniques | Journal of Materials Research | Cambridge Core [cambridge.org]
- 19. worldscientific.com [worldscientific.com]
- 20. k-space.com [k-space.com]
- 21. researchgate.net [researchgate.net]
- 22. In situ micro-Raman analysis and X-ray diffraction of this compound thin films on silicon - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Thermal Stability of NiSi Films
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fabrication and post-processing of nickel silicide (NiSi) thin films.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My NiSi film's sheet resistance is increasing significantly after a high-temperature annealing step. What is causing this?
A: A sharp increase in sheet resistance after high-temperature annealing (typically above 500-600°C) is a primary indicator of NiSi film degradation.[1][2][3] This degradation is mainly due to two mechanisms:
-
Agglomeration: At elevated temperatures, the NiSi film can break up into isolated islands to minimize surface and interface energy. This morphological instability disrupts the continuous conductive path, leading to a significant rise in sheet resistance.[1][2][4][5] This is the dominant failure mechanism for thinner NiSi films (e.g., those formed from less than 20 nm of Ni).[1]
-
Phase Transformation: NiSi can transform into the higher-resistivity nickel disilicide (NiSi₂) phase at temperatures typically above 700-750°C.[6] This transformation is thermodynamically favorable but kinetically limited at lower temperatures.[1]
For thicker films, both agglomeration and NiSi₂ nucleation can occur simultaneously, contributing to the increase in sheet resistance.[1]
Q2: I'm observing film agglomeration at lower than expected temperatures. What factors could be influencing this?
A: Several factors can influence the agglomeration temperature of NiSi films:
-
Film Thickness: Thinner films are more susceptible to agglomeration and will degrade at lower temperatures.[7] For instance, the agglomeration temperature decreases with decreasing film thickness and linewidth.[4]
-
Substrate Type: The choice of substrate significantly impacts thermal stability. NiSi films on silicon-on-insulator (SOI) substrates tend to agglomerate at lower temperatures compared to those on polycrystalline silicon (poly-Si).[1][2][5] This is often attributed to differences in film texture.[1][2][5]
-
Substrate Preparation: The condition of the silicon substrate prior to Ni deposition is crucial. Pre-annealing a poly-Si substrate at a high temperature before Ni deposition can significantly improve the thermal stability of the resulting NiSi film by increasing the poly-Si grain size.[1][4]
Q3: How can I improve the thermal stability of my NiSi films to withstand higher processing temperatures?
A: Several strategies have been proven effective in enhancing the thermal stability of NiSi films, generally by delaying agglomeration and retarding the NiSi to NiSi₂ phase transformation:
-
Alloying: Introducing a small amount of a third element, such as Platinum (Pt), into the nickel film can significantly improve thermal stability.[6] Ni(Pt)Si alloys have been shown to be stable up to 900°C.[2]
-
Interlayers: Placing a thin interlayer of a refractory metal like Molybdenum (Mo), Platinum (Pt), or others (e.g., Ti, Ta, Ru, Zn) between the initial Ni film and the Si substrate can enhance stability.[8] A Mo interlayer, for example, can shift the degradation temperature by about 60°C.[9]
-
Capping Layers: Depositing a capping layer, such as Titanium Nitride (TiN) or a multi-layer cap (e.g., Ti/Ni/TiN), on top of the Ni film before annealing can prevent oxidation and improve morphological stability.[10][11][12][13] TiN-capped samples exhibit better thermal stability than uncapped ones.[10][12]
-
Co-sputtering: Co-sputtering Ni and Si to form a Ni-rich film can lead to more thermally stable NiSi layers compared to depositing pure Ni on Si.[6] This method has been shown to form stable NiSi in a wide temperature range of 400-900°C.[6]
Q4: I am using a poly-Si substrate. Is there a way to improve the stability of NiSi on it?
A: Yes. Pre-annealing the poly-Si substrate before Ni deposition is a highly effective method. A high-temperature anneal (e.g., 30 seconds at 1000°C in a N₂ ambient) increases the grain size of the poly-Si.[1] This larger grain structure provides a more stable foundation for the NiSi film, significantly delaying the onset of agglomeration.[1][4]
Data Presentation: Performance Comparison
The following tables summarize quantitative data on the thermal stability of NiSi films under various conditions and with different improvement strategies.
Table 1: Effect of Film Thickness and Substrate on NiSi Degradation
| Initial Ni Thickness | Substrate | Primary Degradation Mechanism | Onset Temperature of Resistance Increase | Reference |
| < 20 nm | SOI / Poly-Si | Agglomeration | Lower for thinner films | [1] |
| > 20 nm | SOI / Poly-Si | Agglomeration & NiSi₂ Nucleation | Higher for thicker films | [1] |
| 10 nm | SOI | Agglomeration | ~640°C | [1] |
| 10 nm | Poly-Si (as-deposited) | Agglomeration | ~680°C | [1] |
| 10 nm | Poly-Si (pre-annealed) | Agglomeration | >700°C | [1][4] |
Table 2: Sheet Resistance of NiSi with Different Improvement Strategies vs. Annealing Temperature
| Strategy | Film Structure | 500°C (Ω/sq) | 600°C (Ω/sq) | 700°C (Ω/sq) | 800°C (Ω/sq) | Stable Up To | Reference |
| No Interlayer | Ni on Si | ~15 | >100 (degrades) | - | - | < 600°C | [3] |
| Interlayer | Ni/Zn(5nm)/Si | ~2.5 | ~2.5 | ~4.3 | - | > 600°C | [8] |
| Interlayer | Ni/Mo(5nm)/Si | ~3-10 (stable range 450-650°C) | ~3-10 (stable range 450-650°C) | Degrades | - | ~650°C | [8] |
| Interlayer | Ni/Pt/Si | Low | Low | Stable | Degrades | ~800°C | |
| Capping Layer | TiN/Ni/Si | Low, stable | Low, stable | Starts to increase | Sharp increase | ~700°C | [13] |
| Capping Layer | Ti/Ni/TiN (Triple) | Lower than single cap | Lower than single cap | Starts to increase | Sharp increase | >700°C | [13] |
| Alloying/Co-sputtering | Ni₀.₆Si₀.₄(Pt)/Si | ~4 | ~4 | ~4 | ~4 | ~900°C | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments aimed at improving NiSi thermal stability.
Protocol 1: NiSi Formation with a Platinum (Pt) Interlayer
-
Substrate Cleaning:
-
Use p-type Si(100) or Si(111) wafers.
-
Perform a standard RCA clean to remove organic and metallic contaminants.
-
Dip the wafers in a dilute HF solution (e.g., 2% HF) for 60 seconds immediately before loading into the deposition chamber to remove the native oxide layer.
-
-
Film Deposition:
-
Use an e-beam evaporation or sputtering system with a base pressure of < 1x10⁻⁷ Torr.
-
Sequentially deposit a thin Pt interlayer (e.g., 1-2 nm).
-
Deposit the primary Nickel (Ni) film (e.g., 10-30 nm) on top of the Pt layer without breaking vacuum.
-
-
Silicidation Annealing:
-
Transfer the wafer to a Rapid Thermal Annealing (RTA) chamber.
-
Perform a one-step or two-step anneal in a high-purity nitrogen (N₂) or helium (He) atmosphere.
-
One-step anneal: Ramp up to a temperature between 500°C and 800°C and hold for 30-60 seconds.
-
Two-step anneal:
-
First anneal at a lower temperature (e.g., 300-400°C) for 30 seconds to form Ni-rich silicide phases.
-
Remove the unreacted metal using a selective wet etch (e.g., a solution of H₂SO₄ and H₂O₂).
-
Perform a second anneal at a higher temperature (e.g., 500-800°C) for 30 seconds to form the low-resistivity NiSi phase.
-
-
-
Characterization:
-
Measure sheet resistance using a four-point probe.
-
Identify silicide phases using X-ray Diffraction (XRD).
-
Analyze film morphology and interface uniformity with Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
-
Protocol 2: NiSi Formation with a TiN Capping Layer
-
Substrate Cleaning:
-
Follow the same cleaning procedure as in Protocol 1.
-
-
Film Deposition:
-
Use a sputtering system equipped with Ni and Ti targets.
-
Deposit the Nickel (Ni) film (e.g., 10-20 nm) onto the Si substrate.
-
Without breaking vacuum, deposit a TiN capping layer (e.g., 10-15 nm) by reactive sputtering of a Ti target in an Ar + N₂ ambient.
-
-
Silicidation Annealing:
-
Perform a one-step RTA process at temperatures ranging from 400°C to 800°C for 30-60 seconds in a N₂ ambient.
-
-
Post-Anneal Processing:
-
Selectively remove the TiN capping layer and any unreacted Ni using a wet etchant (e.g., H₂SO₄:H₂O₂ mixture).
-
-
Characterization:
-
Perform sheet resistance, XRD, and microscopy analysis as described in Protocol 1.
-
Visualizations
Caption: Degradation pathway of NiSi films under thermal stress.
Caption: Key strategies to mitigate NiSi thermal degradation.
Caption: General experimental workflow for fabricating NiSi films.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. High-temperature degradation of NiSi films: Agglomeration versus NiSi 2 nucleation for Journal of Applied Physics - IBM Research [research.ibm.com]
- 6. ijnnonline.net [ijnnonline.net]
- 7. researchgate.net [researchgate.net]
- 8. davidpublisher.com [davidpublisher.com]
- 9. Effect of Mo interlayer on thermal stability of polycrystalline NiSi thin films | IMM Container [imm.cnr.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nickel Silicide Contacts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing the contact resistance of nickel silicide (NiSi) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high contact resistance in this compound?
High contact resistance in this compound contacts can stem from several factors:
-
Incomplete Silicidation: The formation of undesired, higher-resistivity this compound phases such as Ni2Si instead of the preferred low-resistivity NiSi phase.[1]
-
Interfacial Contamination: The presence of a native oxide layer or other contaminants at the nickel-silicon interface can impede the silicidation reaction and increase resistance.
-
Non-optimal Annealing: Incorrect annealing temperatures or durations can lead to the formation of non-ideal silicide phases or poor film morphology.[2]
-
High Schottky Barrier Height: A large energy barrier at the silicide-silicon interface can limit current flow, contributing to higher contact resistance.[3][4]
-
Silicide Agglomeration: At elevated temperatures, the NiSi film can agglomerate, leading to a non-uniform interface and increased resistance.
Q2: How can I ensure the formation of the low-resistivity NiSi phase?
Formation of the desired NiSi phase is typically achieved through careful control of the annealing process. A two-step annealing process is often employed. The first anneal, at a lower temperature (around 350°C), promotes the initial reaction between nickel and silicon. A selective etch is then used to remove the unreacted nickel. The second anneal, at a higher temperature (around 500-600°C), transforms the silicide into the stable, low-resistivity NiSi phase.[1][5] Stepwise annealing, where the temperature is ramped up in stages, has also been shown to produce lower resistance NiSi films.[6]
Q3: What is dopant segregation and how does it help reduce contact resistance?
Dopant segregation is a technique where dopants, such as arsenic (As), phosphorus (P), antimony (Sb), or selenium (Se), are intentionally accumulated at the this compound/silicon interface during the silicidation process.[3][4] This pile-up of dopants can significantly lower the Schottky barrier height, which is a major contributor to contact resistance.[3] For instance, segregating antimony at the NiSi/n-Si interface has been shown to reduce the electron Schottky barrier height from 0.67 eV to as low as 0.074 eV.[3]
Q4: Can using an interlayer between the nickel and silicon help?
Yes, incorporating a thin interlayer of another metal can significantly improve the properties of the resulting silicide. Platinum (Pt) is a commonly used interlayer that can improve the thermal stability of the this compound film and lower the contact resistance.[7][8] Other metals like Molybdenum (Mo), Ruthenium (Ru), and Zinc (Zn) have also been investigated as interlayers to enhance thermal stability.[9]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| High Sheet Resistance after Annealing | - Incomplete conversion to NiSi phase. - Formation of high-resistivity phases (e.g., Ni2Si, NiSi2).[1][10] - Silicide film agglomeration. | - Optimize the two-step annealing process (temperature and time).[5] - Consider a stepwise annealing approach for better thermal stability.[6] - Characterize the silicide phase using X-ray diffraction (XRD). |
| Poor Contact to n-type Silicon | - High electron Schottky barrier height. | - Implement dopant segregation using n-type dopants like Arsenic, Phosphorus, or Selenium to lower the barrier height.[3][4][11] |
| Poor Contact to p-type Silicon | - High hole Schottky barrier height. | - Utilize dopant segregation with p-type dopants like Boron.[7] |
| Inconsistent Results Across Wafers | - Variations in surface preparation. - Contamination at the Ni/Si interface. | - Implement a standardized pre-deposition cleaning procedure to remove the native oxide (e.g., dilute HF dip). - Consider an in-situ argon sputtering etch prior to nickel deposition to ensure a clean interface.[12] |
| Increased Junction Leakage | - Silicide spiking or excessive diffusion of nickel into the silicon substrate.[13] | - Optimize the nickel film thickness and annealing conditions. - The use of a platinum interlayer can help suppress the excessive diffusion of nickel.[8] - Dynamic surface annealing (DSA) can minimize unwanted nickel diffusion.[13] |
Experimental Protocols
Protocol 1: Two-Step Annealing for NiSi Formation on SiC
This protocol describes a method to form low-resistance this compound contacts on n-type 6H-silicon carbide (SiC).[5]
-
Substrate Preparation: Begin with N+ ion-implanted, Si-faced p-type 6H-SiC epilayers.
-
Metal Deposition: Separately deposit layers of nickel (Ni) and silicon (Si) onto the SiC substrate.
-
First Annealing Step: Perform a low-temperature anneal at 350°C for 20 minutes in a nitrogen (N2) atmosphere. This step initiates the intermixing of Ni and Si.
-
Second Annealing Step: Follow with a higher-temperature anneal at 950°C for 3 minutes in N2 to form the final this compound phase.
Expected Outcome: This process has been reported to achieve a specific contact resistance as low as 1.78×10⁻⁶ Ωcm².[5]
Protocol 2: Dopant Segregation using Antimony for Low n-type Contact Resistance
This protocol outlines a method to reduce the contact resistance of NiSi on n-type silicon by segregating antimony (Sb) at the interface.[3]
-
Substrate: Start with an n-type silicon substrate.
-
Antimony and Nickel Deposition: Introduce a solid antimony dopant source and then deposit the nickel film.
-
Silicidation: Perform the silicidation anneal. During this process, the solid Sb will segregate to the NiSi/n-Si interface.
Expected Outcome: This technique has been demonstrated to lower the electron Schottky barrier height from 0.67 eV to 0.074 eV, leading to a significant reduction in contact resistance.[3]
Data Summary
| Technique | Key Parameters | Reported Contact Resistance / Sheet Resistance | Reference |
| Stepwise Annealing | Final anneal at 600°C for 20nm NiSi | 5.64 Ω/square (42% lower than as-sputtered) | [6] |
| Two-Step Annealing on SiC | 350°C for 20 min, then 950°C for 3 min | 1.78×10⁻⁶ Ωcm² | [5] |
| Platinum Interlayer | ~15 at% Pt in NiSi | Achieved ultra-low contact resistivity on the order of 2.5 × 10⁻⁸ Ω cm² | [7] |
| Antimony Dopant Segregation | Segregation at NiSi/n-Si interface | Reduced electron Schottky barrier height from 0.67 eV to 0.074 eV | [3] |
| Selenium Dopant Segregation | Segregation at NiSi/n-Si interface | Achieved low electron Schottky barrier height of ~0.1 eV | [3] |
Visual Guides
Caption: A troubleshooting workflow for addressing high contact resistance in this compound.
Caption: The logical pathway of using dopant segregation to reduce contact resistance.
References
- 1. osti.gov [osti.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. DSpace [scholarbank.nus.edu.sg]
- 4. in4.iue.tuwien.ac.at [in4.iue.tuwien.ac.at]
- 5. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 6. Stepwise Ni-silicide Process for Parasitic Resistance Reduction for Silicon/metal Contact Junction -Transactions on Electrical and Electronic Materials | Korea Science [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. davidpublisher.com [davidpublisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of Ni-based silicide formation by different dynamic surface annealing approaches | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Technical Support Center: Mitigating Nickel Diffusion During Silicidation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the silicidation of nickel. The following information is designed to help mitigate nickel diffusion and achieve reliable and uniform nickel silicide films for microelectronics applications.
Troubleshooting Guide
This guide addresses specific problems that may arise during nickel silicidation experiments, offering potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| High Sheet Resistance of NiSi Film | - Incomplete reaction between nickel and silicon.- Formation of high-resistivity nickel-rich (e.g., Ni2Si) or silicon-rich (NiSi2) phases.[1] - Oxygen contamination in the nickel film or at the Ni/Si interface.[2] - Agglomeration of the thin NiSi film at high temperatures.[3] | - Optimize annealing temperature and time to ensure complete conversion to the low-resistivity NiSi phase. A two-step annealing process is often effective.[1][2]- Introduce a capping layer (e.g., TiN, Zr) to prevent oxidation and improve thermal stability.[2][3][4]- Incorporate alloying elements like Platinum (Pt) to increase the formation temperature of NiSi2. |
| Non-uniform Silicide Film and Rough Interface | - Non-uniform nickel deposition.- Presence of an interfacial native oxide layer on the silicon substrate.[4]- Uncontrolled nickel diffusion, leading to spiking and junction leakage.[1][5] | - Ensure a clean silicon surface prior to nickel deposition using techniques like a chemical dry-clean with ammonium fluorosilicate.[1]- Employ a capping layer (e.g., Zr, TiN) to promote a more uniform reaction.[2][4]- Utilize a two-step rapid thermal annealing (RTA) process to better control the reaction.[2] |
| Increased Junction Leakage Current | - Silicide formation extending too deep and encroaching on the device junction (spiking).[1][6]- Rough silicide/silicon interface creating localized high electric fields.[2]- Formation of defects or unwanted silicide phases at the junction.[5] | - Reduce the initial nickel film thickness to limit the amount of silicon consumed.[6]- Introduce nitrogen during the annealing process or through ion implantation to reduce interface roughness.[7]- A Zr capping layer can help maintain a smooth interface and suppress leakage.[4] |
| Formation of Undesired this compound Phases | - Incorrect annealing temperature. Different phases form at different temperatures (e.g., Ni2Si at lower temperatures, NiSi at intermediate, and NiSi2 at higher temperatures).[8][9]- Presence of contaminants or native oxide on the silicon surface.[1] | - Precisely control the annealing temperature and duration. A two-step anneal helps in selectively forming the desired NiSi phase.[2]- Thoroughly clean the silicon wafer before nickel deposition.[1]- Alloying with elements like Pt can widen the process window for the NiSi phase. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of uncontrolled nickel diffusion during silicidation?
A1: The primary cause is the high diffusivity of nickel in silicon, especially at elevated temperatures.[10] Nickel is the dominant diffusing species during the formation of nickel-rich silicides like Ni2Si.[11][12] This rapid diffusion can lead to the formation of non-uniform silicide layers, rough interfaces, and junction defects if not properly controlled.
Q2: How does a two-step annealing process help in controlling this compound formation?
A2: A two-step annealing process provides better control over the silicidation reaction.[2]
-
First Anneal (Low Temperature, e.g., 300-350°C): This step forms a nickel-rich silicide phase, typically Ni2Si.[1]
-
Selective Etch: Unreacted nickel is removed.
-
Second Anneal (Higher Temperature, e.g., 450-600°C): The Ni2Si phase is converted to the desired low-resistivity NiSi phase.[1] This method helps in achieving a uniform film thickness and a sharp interface.[2]
Q3: What are the benefits of using a capping layer during nickel silicidation?
A3: Capping layers, such as Titanium Nitride (TiN), Zirconium (Zr), or Silicon Dioxide (SiO2), offer several advantages:
-
Prevents Oxidation: They protect the nickel film from oxygen contamination during annealing, which can otherwise lead to high resistivity and poor film quality.[2][4]
-
Improves Uniformity: Capping layers can promote a more uniform reaction between nickel and silicon, resulting in a smoother silicide film and interface.[2]
-
Enhances Thermal Stability: They can suppress the agglomeration of the NiSi film at higher temperatures.[3][13] For example, a Zr capping layer has been shown to maintain a stable low resistance even at annealing temperatures as high as 850°C.[3][14]
Q4: How do alloying elements like Platinum (Pt) help in mitigating issues?
A4: Adding alloying elements to the nickel film can significantly improve the properties of the resulting silicide. Platinum is a common choice and offers the following benefits:
-
Increased Thermal Stability: Pt increases the nucleation temperature of the undesirable, high-resistivity NiSi2 phase, thus widening the process window for the stable NiSi phase.
-
Reduced Junction Leakage: By improving the morphological stability of the silicide film, Pt can help in reducing junction leakage.
-
Slower Reaction Kinetics: Pt can act as a diffusion barrier, slowing down the silicidation reaction and allowing for better process control.[12]
Q5: Can the annealing ambient affect the silicidation process?
A5: Yes, the annealing ambient plays a crucial role. Performing the silicidation in a high-purity nitrogen (N2) atmosphere is common practice.[2] The nitrogen can react with any residual oxygen, preventing it from interfering with the nickel-silicon reaction.[2] Furthermore, incorporating nitrogen, for instance through ion implantation, can stuff the grain boundaries of the silicide, which can limit nickel diffusion and reduce interface roughness, thereby decreasing junction leakage.[7]
Data Presentation
Table 1: Influence of Mitigation Strategy on this compound Properties
| Mitigation Strategy | Effect on NiSi Formation Temperature | Effect on Sheet Resistance | Effect on Thermal Stability | Reference |
| Two-Step Annealing | Enables precise phase control. | Lower and more uniform. | Improved. | [2] |
| TiN Capping Layer | No significant change. | Lower due to prevention of oxidation. | Improved. | [2] |
| Zr Capping Layer | No significant change. | Stable at higher temperatures. | Significantly improved up to 850°C. | [3][4] |
| Pt Alloying | Increases NiSi2 formation temperature. | Low and stable. | Significantly improved. | [12] |
| Nitrogen Anneal/Implant | Can influence reaction temperature. | Lower. | Improved interface stability. | [2][7] |
Experimental Protocols
Detailed Methodology for a Two-Step Rapid Thermal Annealing (RTA) Process with a TiN Cap:
-
Substrate Cleaning: Begin with a standard RCA clean of the silicon substrate to remove organic and metallic contaminants. This is followed by a dip in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer.
-
Nickel Deposition: Immediately transfer the cleaned substrate to a physical vapor deposition (PVD) system. Deposit a thin film of nickel (e.g., 10 nm) onto the silicon substrate.
-
Capping Layer Deposition: Without breaking vacuum, deposit a capping layer of TiN (e.g., 10 nm) on top of the nickel film.
-
First RTA (RTA1): Transfer the wafer to an RTA chamber. Perform the first anneal in a high-purity nitrogen (N2) ambient at a temperature between 300°C and 350°C for 30-60 seconds. This step is intended to form the Ni2Si phase.[1]
-
Selective Etching: After RTA1, selectively remove the unreacted nickel and the TiN capping layer using a wet chemical etch. A common etchant for this purpose is a mixture of sulfuric acid and hydrogen peroxide (H2SO4:H2O2).
-
Second RTA (RTA2): Perform the second anneal in the RTA chamber, again in an N2 ambient. The temperature for this step is typically between 450°C and 600°C for 30-60 seconds to transform the Ni2Si into the desired NiSi phase.[1]
-
Characterization: Analyze the resulting this compound film using techniques such as four-point probe for sheet resistance measurement, X-ray diffraction (XRD) for phase identification, and transmission electron microscopy (TEM) for thickness and interface morphology analysis.
Visualizations
Caption: Experimental workflow comparing standard and mitigated silicidation.
Caption: Key strategies for mitigating nickel diffusion and their outcomes.
References
- 1. Nickel Silicides [globalsino.com]
- 2. jos.ac.cn [jos.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. web.stanford.edu [web.stanford.edu]
- 7. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fenningresearchgroup.com [fenningresearchgroup.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
Validation & Comparative
X-ray diffraction analysis of nickel silicide phases
An in-depth X-ray diffraction (XRD) analysis is crucial for identifying and characterizing different nickel silicide phases, which are vital in microelectronics and materials science. This guide provides a comparative overview of the crystallographic data of common this compound phases, a detailed experimental protocol for their XRD analysis, and a logical workflow for phase identification. This information is intended to assist researchers, scientists, and drug development professionals in their analytical endeavors.
Comparison of this compound Phases
The identification of this compound phases via XRD relies on their unique crystal structures, which result in distinct diffraction patterns. The table below summarizes the key crystallographic data for several common this compound phases.
| Phase | Crystal System | Space Group | Lattice Parameters (Å) | JCPDS Card No. |
| NiSi | Orthorhombic | Pnma (62) | a = 5.18, b = 3.33, c = 5.62 | 38-0844 |
| Ni2Si | Orthorhombic | Pnma (62) | a = 5.02, b = 3.74, c = 7.08 | 03-0943 |
| NiSi2 | Cubic | Fm-3m (225) | a = 5.41 | 03-0954 |
| Ni3Si | Cubic | Pm-3m (221) | a = 3.50 | 03-0935 |
Experimental Protocols
Precise and repeatable XRD analysis requires a well-defined experimental protocol. The following sections detail a typical procedure for the analysis of this compound thin films.
Sample Preparation
-
Substrate Cleaning : Begin with a thorough cleaning of the silicon substrate to remove any organic and inorganic contaminants. This typically involves a sequence of ultrasonic baths in acetone, isopropyl alcohol, and deionized water, followed by drying with a nitrogen gun.
-
Native Oxide Removal : Immediately before loading into the deposition chamber, immerse the substrate in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer.
-
Thin Film Deposition : Deposit a thin film of nickel onto the cleaned silicon substrate using techniques such as physical vapor deposition (PVD), including sputtering or electron beam evaporation. The thickness of the deposited nickel layer is a critical parameter that influences the resulting silicide phase.
-
Annealing : The formation of this compound phases is achieved by annealing the nickel-coated silicon substrate. The annealing temperature and duration are crucial for controlling the phase formation.[1][2]
XRD Analysis: Grazing Incidence X-Ray Diffraction (GIXRD)
For thin film analysis, Grazing Incidence X-Ray Diffraction (GIXRD) is often the preferred technique as it enhances the signal from the thin film while minimizing the signal from the substrate.
-
Instrument Setup :
-
X-ray Source : Copper (Cu) Kα radiation (λ = 1.5406 Å) is commonly used.
-
Goniometer Configuration : Set up for GIXRD with a parallel plate collimator on the incident beam side and a detector with a receiving slit.
-
Incident Angle (ω) : A fixed, small incident angle, typically between 0.5° and 2.0°, is used. The choice of angle depends on the film thickness and the desired penetration depth.
-
Detector : A scintillation counter or a position-sensitive detector can be used.
-
-
Data Collection :
-
2θ Scan Range : A wide 2θ range, for example, from 20° to 80°, is scanned to cover the major diffraction peaks of the expected this compound phases.
-
Step Size : A small step size, such as 0.02°, is recommended for good resolution.
-
Dwell Time : A suitable dwell time per step, for instance, 1-2 seconds, should be chosen to ensure good signal-to-noise ratio.
-
-
Data Analysis :
-
Phase Identification : The experimental diffraction pattern is compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases present in the sample.
-
Peak Analysis : The positions, intensities, and widths of the diffraction peaks can be analyzed to determine lattice parameters, crystallite size, and strain within the film.
-
Logical Workflow for Phase Identification
The following diagram illustrates a logical workflow for the experimental process of forming and identifying this compound phases using XRD.
Caption: A flowchart of the experimental and analytical steps for identifying this compound phases.
References
A Comparative Guide: NiSi vs. CoSi₂ for Gate Contacts in Semiconductor Technology
For researchers, scientists, and drug development professionals navigating the complexities of semiconductor fabrication, the choice of gate contact material is a critical decision that directly impacts device performance and scalability. This guide provides an objective comparison of two leading silicide materials, Nickel Silicide (NiSi) and Cobalt Silicide (CoSi₂), supported by experimental data to inform this crucial selection.
The relentless drive towards smaller, faster, and more power-efficient electronic devices has placed immense pressure on the materials used in complementary metal-oxide-semiconductor (CMOS) technology. Self-aligned silicides (salicides) are essential for reducing the parasitic resistance of the gate and source/drain regions. For years, Titanium Silicide (TiSi₂) was the industry standard, but as device dimensions shrank below 250nm, it encountered limitations, paving the way for CoSi₂ and, more recently, NiSi to emerge as superior alternatives.[1][2]
This guide delves into the key performance metrics of NiSi and CoSi₂, offering a comprehensive overview of their respective advantages and disadvantages.
Quantitative Performance Comparison
The selection of a silicide for gate contacts hinges on a variety of electrical and physical properties. The following table summarizes the key quantitative data for NiSi and CoSi₂, compiled from various experimental studies.
| Property | This compound (NiSi) | Cobalt Silicide (CoSi₂) | Significance |
| Sheet Resistance (Ω/sq) | ~2.9 - 10 | ~4.4 - 10 | Lower sheet resistance is crucial for reducing parasitic resistance and improving device speed. NiSi generally exhibits lower or comparable sheet resistance to CoSi₂.[3][4] |
| Resistivity (μΩ·cm) | ~14 | ~12 - 14 | Lower resistivity contributes to lower overall resistance in the gate contact.[5][6] |
| Formation Temperature (°C) | 400 - 600 | 600 - 700 | Lower formation temperature for NiSi reduces the thermal budget of the overall fabrication process, which is advantageous for preventing dopant redistribution and preserving the integrity of other device components.[7] |
| Silicon Consumption (Å of Si per Å of metal) | 1.84 | ~3.6 | NiSi consumes significantly less silicon during its formation, which is a critical advantage for fabricating ultra-shallow junctions in advanced CMOS nodes to prevent junction leakage.[5][8] |
| Thermal Stability (°C) | Degrades above 600 | Stable up to ~850 | CoSi₂ exhibits superior thermal stability at higher temperatures, making it more robust for subsequent high-temperature processing steps. NiSi can degrade through agglomeration or phase transformation to the higher resistivity NiSi₂ at elevated temperatures.[5][9][10] |
| Contact Resistivity (Ω·cm²) | Generally lower, especially on p-type Si | Generally higher than NiSi | Lower contact resistivity is essential for efficient carrier injection from the contact into the channel. |
Experimental Protocols: The Salicide Process
The fabrication of both NiSi and CoSi₂ gate contacts typically employs a self-aligned silicide (salicide) process. This ensures that the silicide is formed only on the exposed silicon areas of the gate and source/drain regions, without the need for an additional lithography step.
A Typical Salicide Fabrication Workflow:
-
Substrate Preparation: The process begins with a silicon wafer that has undergone gate patterning, spacer formation, and source/drain implantation and activation.
-
Pre-cleaning: A crucial step to remove any native oxide from the silicon surface, typically using a dilute hydrofluoric acid (HF) dip.
-
Metal Deposition: A thin layer of either Nickel (for NiSi) or Cobalt (for CoSi₂) is deposited over the entire wafer, usually via physical vapor deposition (PVD) techniques like sputtering.
-
First Rapid Thermal Anneal (RTA1): The wafer is subjected to a rapid thermal anneal at a specific temperature.
-
For NiSi: This step is typically performed at a lower temperature (e.g., 300-450°C) to form a high-resistivity, nickel-rich silicide phase (e.g., Ni₂Si).[11]
-
For CoSi₂: This anneal is done at a moderate temperature to form CoSi.
-
-
Selective Etching: The unreacted metal is selectively removed using a wet chemical etch. For instance, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used to remove unreacted nickel.[2][12]
-
Second Rapid Thermal Anneal (RTA2): A second, higher-temperature anneal is performed to transform the initial silicide phase into the desired low-resistivity phase.
-
For NiSi: This step, typically at 400-600°C, converts the Ni-rich silicide to the low-resistivity NiSi phase.[7]
-
For CoSi₂: This anneal, at a higher temperature (e.g., 600-700°C), transforms CoSi into the stable, low-resistivity CoSi₂ phase.
-
Head-to-Head Comparison: NiSi vs. CoSi₂
The choice between NiSi and CoSi₂ often comes down to the specific requirements of the technology node and the trade-offs a manufacturer is willing to make.
Key Differentiators:
-
Scalability: For sub-50nm CMOS technologies, NiSi has demonstrated a significant advantage. It can effectively silicide very narrow polysilicon lines where CoSi₂ struggles, a phenomenon known as the "narrow line effect" where the sheet resistance of CoSi₂ increases as the line width decreases.[3][13] This makes NiSi the more suitable candidate for continued device scaling.
-
Silicon Consumption: The lower silicon consumption of NiSi is a critical factor for advanced devices with ultra-shallow source/drain junctions.[5][8] Excessive silicon consumption, as seen with CoSi₂, can lead to junction spiking and increased leakage currents, which are detrimental to device performance and power consumption.
-
Thermal Stability: The primary drawback of NiSi is its lower thermal stability.[9][10] The NiSi phase can agglomerate or transform into the high-resistivity NiSi₂ phase at temperatures above 600°C. This necessitates careful management of the thermal budget in subsequent processing steps. CoSi₂, with its higher thermal stability, is more forgiving in this regard.[5]
-
Leakage Current: Studies have shown that NiSi can reduce diode leakage at the shallow trench isolation (STI) perimeter but may increase channel-side leakage compared to CoSi₂.[3][13]
Conclusion
While both NiSi and CoSi₂ have been successfully implemented in CMOS manufacturing, the industry has largely transitioned to NiSi for advanced technology nodes. The primary drivers for this shift are its lower silicon consumption, lower formation temperature, and superior performance on narrow polysilicon lines, all of which are critical for the continued scaling of transistors.[7][13]
The lower thermal stability of NiSi presents a process integration challenge, but this has been effectively managed through careful control of the thermal budget. For researchers and professionals in the field, understanding the fundamental properties and fabrication processes of these materials is key to developing next-generation semiconductor devices. The experimental data clearly indicates that for gate contacts in modern, scaled CMOS technologies, NiSi offers a more compelling set of advantages over CoSi₂.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. repository.rit.edu [repository.rit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of TiSi2, CoSi2, and NiSi for thin-film silicon-on-insulator applications | DIAL.pr - BOREAL [dial.uclouvain.be]
- 5. Formation of Silicides and Germanides | Queen's Advanced MicroEngineering Centre [qub.ac.uk]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison between Nickel Silicides and Cobalt Silicides [globalsino.com]
- 9. davidpublisher.com [davidpublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. e-asct.org [e-asct.org]
- 13. Nickel vs. cobalt silicide integration for sub-50nm CMOS | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
A Comparative Guide to the Thermal Stability of TiSi₂ and NiSi for Microelectronics Applications
For researchers, scientists, and professionals in drug development utilizing microelectronic devices, the stability of materials at elevated temperatures is a critical concern. In the realm of semiconductor manufacturing, titanium silicide (TiSi₂) and nickel silicide (NiSi) are two prominent materials for forming low-resistance contacts. This guide provides an objective comparison of their thermal stability, supported by experimental data, to aid in material selection for advanced applications.
The thermal stability of a silicide film is paramount as it dictates the reliability and performance of microelectronic devices, which can experience significant temperature fluctuations during fabrication and operation. Degradation of these films, through phase transformations or morphological changes like agglomeration, can lead to increased resistance and device failure. This comparison focuses on the key thermal characteristics of TiSi₂ and NiSi, highlighting their respective strengths and weaknesses.
Quantitative Comparison of Thermal Stability
The thermal behavior of TiSi₂ and NiSi is summarized in the table below, providing a clear comparison of key stability metrics.
| Property | TiSi₂ | NiSi |
| Formation Temperature | C49 phase: 450-650°C[1][2] | Ni₂Si: 200-350°C, NiSi: 350-750°C[3][4] |
| Phase Transformation | C49 to C54 phase transition | NiSi to NiSi₂ phase transition |
| Transformation Temperature | 600-850°C (thickness dependent)[1][5] | ~750°C[4][6] |
| Degradation Mechanism | C49 to C54 phase transition, Agglomeration at >900°C[2] | Agglomeration, Transformation to high-resistivity NiSi₂[7][8][9] |
| Agglomeration Temperature | > 900°C[2] | As low as 500-600°C for thin films[10][11] |
| Resistivity (Low-Resistance Phase) | C54-TiSi₂: 15-20 µΩ·cm[5] | NiSi: 10.5-18 µΩ·cm[12] |
| Key Thermal Challenge | Incomplete C49 to C54 transformation in narrow lines | Poor thermal stability, leading to agglomeration and NiSi₂ formation[11] |
Experimental Determination of Thermal Stability
The data presented in this guide is derived from a variety of standard experimental techniques used to characterize the thermal stability of thin films. The primary methodologies are outlined below.
Experimental Protocols
1. Sheet Resistance Measurement:
-
Objective: To monitor changes in the electrical resistance of the silicide film as a function of temperature. Abrupt changes in sheet resistance often indicate phase transformations or morphological degradation.
-
Methodology: A four-point probe setup is used to measure the sheet resistance of the silicide film. The sample is subjected to annealing at various temperatures, typically in a rapid thermal annealing (RTA) system or a furnace with a controlled atmosphere (e.g., N₂). In-situ measurements are often performed where the resistance is monitored continuously as the temperature is ramped up.
2. X-Ray Diffraction (XRD):
-
Objective: To identify the crystallographic phases present in the silicide film at different temperatures.
-
Methodology: The silicide film is analyzed using an XRD system. The sample is typically annealed to a specific temperature and then cooled down for ex-situ analysis. In-situ XRD, where the diffraction pattern is collected during annealing, provides real-time information on phase transformations. The diffraction peaks are compared to standard diffraction patterns to identify the silicide phases (e.g., C49-TiSi₂, C54-TiSi₂, NiSi, NiSi₂).
3. Electron Microscopy (SEM and TEM):
-
Objective: To visually inspect the morphology and microstructure of the silicide film.
-
Methodology:
-
Scanning Electron Microscopy (SEM): Provides topographical information of the film surface, revealing agglomeration and surface roughness.
-
Transmission Electron Microscopy (TEM): Offers high-resolution cross-sectional images of the film, allowing for the detailed examination of grain structure, interface integrity, and the formation of new phases.
-
Process Flow for Thermal Stability Comparison
The logical workflow for comparing the thermal stability of TiSi₂ and NiSi is depicted in the following diagram.
Figure 1. Logical workflow for comparing the thermal stability of TiSi₂ and NiSi.
Discussion of Thermal Stability
Titanium Silicide (TiSi₂):
The primary thermal stability concern for TiSi₂ is the polymorphic transformation from the high-resistivity C49 phase to the low-resistivity C54 phase.[1][2] While the C54 phase is thermally stable to high temperatures (agglomeration typically occurs above 900°C), the transformation itself can be problematic.[2] For narrower conductive lines in advanced microelectronic devices, this transformation can be incomplete, leading to higher than desired resistance. The transformation temperature is also dependent on the film thickness, with thinner films requiring higher temperatures to fully transform to the C54 phase.[1]
This compound (NiSi):
NiSi offers the advantage of a lower formation temperature and does not suffer from the narrow-line effect seen with TiSi₂.[10][13] However, its primary drawback is its inferior thermal stability.[11] NiSi films, particularly thin films, are prone to agglomeration at temperatures as low as 500-600°C.[10][11] Agglomeration leads to a discontinuous film and a sharp increase in sheet resistance. Furthermore, at temperatures around 750°C, NiSi can transform into the higher-resistivity NiSi₂ phase, which is detrimental to device performance.[4][6]
Conclusion
The choice between TiSi₂ and NiSi for microelectronic applications involves a trade-off between processing characteristics and thermal stability. TiSi₂, in its stable C54 form, exhibits excellent high-temperature stability. However, achieving the complete transformation to this phase, especially in scaled-down devices, presents a significant challenge. NiSi, on the other hand, offers benefits in terms of lower formation temperature and immunity to the narrow-line effect, but its application is limited by its propensity for agglomeration and transformation to a higher resistivity phase at moderately elevated temperatures. For applications requiring a higher thermal budget, TiSi₂ may be the preferred material, provided the C49 to C54 transformation can be fully realized. For lower temperature processes where the superior resistivity of NiSi at formation is advantageous, careful management of the thermal budget is crucial to prevent degradation.
References
- 1. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 2. C49-C54 Titanium Disilicide (TiSi2) [globalsino.com]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. aip.scitation.org [aip.scitation.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. davidpublisher.com [davidpublisher.com]
- 11. ijnnonline.net [ijnnonline.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Comparison of TiSi2, CoSi2, and NiSi for thin-film silicon-on-insulator applications | DIAL.pr - BOREAL [dial.uclouvain.be]
A Comparative Guide to the Formation Temperature of Nickel Silicide
This guide provides a comprehensive overview of the formation temperatures of various nickel silicide phases, offering a comparison with alternative metal silicides. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in understanding and optimizing silicidation processes.
Introduction to this compound
Nickel silicides are intermetallic compounds of nickel and silicon that play a crucial role in the microelectronics industry as contact materials in integrated circuits.[1] Their low electrical resistivity, thermal stability, and compatibility with silicon manufacturing processes make them highly desirable.[1][2] The formation of this compound typically proceeds through a sequence of phases, each with a distinct formation temperature range. The most common phases, in order of their appearance with increasing temperature, are Ni₂Si, NiSi, and NiSi₂.[3] Among these, nickel monosilicide (NiSi) is often the most sought-after phase due to its low resistivity.[4]
This compound Phase Formation Temperatures
The formation of different this compound phases is a diffusion-controlled process that is highly dependent on the annealing temperature.[4] The process generally begins with the formation of the nickel-rich phase, Ni₂Si, at lower temperatures. As the temperature increases, this transforms into the desired low-resistivity NiSi phase. At even higher temperatures, the high-resistivity NiSi₂ phase begins to form.[5]
| Silicide Phase | Formation Temperature Range (°C) | Key Characteristics |
| Ni₂Si | 200 - 350 | Nickel-rich phase, higher resistivity.[4][6] |
| NiSi | 350 - 600 | Low resistivity, desired for contacts.[2][6] |
| NiSi₂ | > 650 | High resistivity, can be undesirable.[4][6] |
Note: These temperature ranges are typical and can be influenced by factors such as the thickness of the initial nickel film, the annealing time, and the presence of alloying elements or interlayers.[7][8][9]
Experimental Protocols for this compound Formation
The formation of a specific this compound phase can be achieved through controlled annealing processes. Both one-step and two-step annealing methods are commonly employed.
One-Step Annealing:
This process involves a single annealing step to directly form the desired silicide phase.
-
Substrate Cleaning: Silicon wafers are cleaned to remove any native oxide layer, often using a dilute buffered hydrofluoric (HF) acid solution.[10]
-
Nickel Deposition: A thin film of nickel is deposited onto the cleaned silicon substrate, typically via physical vapor deposition (PVD) techniques like sputtering.[3][10]
-
Annealing: The wafer is annealed at a specific temperature to promote the reaction between nickel and silicon. For NiSi formation, this is typically in the range of 400-550°C.[4]
Two-Step Annealing:
This method provides better control over the final silicide phase and is often used to selectively form NiSi.
-
Substrate Cleaning and Nickel Deposition: Similar to the one-step process.
-
First Anneal (Low Temperature): The sample is annealed at a lower temperature (e.g., 300–350°C) to form the Ni₂Si phase.[3]
-
Selective Etching: The unreacted nickel is removed using a selective wet etch, such as a piranha solution.[4]
-
Second Anneal (High Temperature): The sample is annealed at a higher temperature (e.g., 550–600°C) to transform the Ni₂Si into the desired NiSi phase.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Formation of Silicides and Germanides | Queen's Advanced MicroEngineering Centre [qub.ac.uk]
- 3. Nickel Silicides [globalsino.com]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Impact of NI Layer Thickness and Anneal Time on this compound Formation by Rapid Thermal Processing | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Characterizing Nickel Silicide with Raman Spectroscopy
For researchers, scientists, and professionals in drug development, the precise characterization of materials is paramount. This guide provides a comprehensive comparison of Raman spectroscopy for the analysis of nickel silicide thin films, a critical component in modern electronics. We present supporting experimental data, detailed protocols, and a comparative analysis with other common techniques to aid in your materials science endeavors.
Nickel silicides, existing in various phases such as nickel monosilicide (NiSi), nickel disilicide (Ni₂Si), and di-nickel silicide (NiSi₂), are integral to the manufacturing of complementary metal-oxide-semiconductor (CMOS) devices.[1] The ability to accurately identify and characterize the specific phase of this compound is crucial for ensuring device performance and reliability. Raman spectroscopy has emerged as a powerful, non-destructive technique for this purpose, offering high spatial resolution and sensitivity to the vibrational properties of the material.[1][2]
Comparative Analysis of this compound Phases via Raman Spectroscopy
Raman spectroscopy provides a unique "fingerprint" for each this compound phase, allowing for unambiguous identification based on the position of characteristic Raman peaks. The formation of these phases is typically achieved through the thermal annealing of a thin nickel film deposited on a silicon substrate.[1][3][4]
| Silicide Phase | Formation Temperature (°C) | Key Raman Peaks (cm⁻¹) | Noteworthy Characteristics |
| Ni₂Si | ~300 | ~100, ~140[1][5][6] | Orthorhombic structure.[1] Often the first phase to form at lower annealing temperatures.[7] |
| NiSi | 500 - 700 | ~199, ~217 (prominent)[1][6], 258, 296, 367[1] | Low-resistivity phase, desirable for electronic contacts.[1] Thermally stable up to ~750°C.[1] The strong intensity and narrow peak at ~217 cm⁻¹ makes it easily identifiable.[1] |
| NiSi₂ | >750 | Broad peaks between 250 and 400[1] | Cubic structure.[1] Higher resistivity phase. Its Raman peaks are notably broad and of weak intensity, making detection more challenging compared to other phases.[1][5] |
Raman Spectroscopy vs. Other Characterization Techniques
While Raman spectroscopy is a valuable tool, it is often used in conjunction with other techniques for a comprehensive analysis.
| Technique | Principle of Operation | Information Obtained | Advantages | Limitations |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | Vibrational modes, crystal structure, phase identification, stress/strain[1][8][9] | Non-destructive, high spatial resolution (micrometer scale)[1], no special sample preparation required, sensitive to crystal structure. | Can have weak signals for some phases (e.g., NiSi₂).[1] Quantitative analysis can be complex. |
| X-Ray Diffraction (XRD) | Diffraction of X-rays by the crystal lattice | Crystal structure, phase identification, grain size, strain | Provides information about the bulk of the film, well-established technique for phase identification.[1][10] | Lower spatial resolution compared to micro-Raman, can be less sensitive to trace phases. |
| Rutherford Backscattering Spectrometry (RBS) | Elastic scattering of high-energy ions | Elemental composition, film thickness, stoichiometry | Provides quantitative elemental information without the need for standards.[1] | Does not provide direct information about the crystal structure or chemical bonding, requires a particle accelerator. |
| Scanning Electron Microscopy (SEM) | Imaging with a focused beam of electrons | Surface morphology, topography | High-resolution imaging of the film surface. | Provides limited information on the crystal phase or composition without additional detectors (e.g., EDS). |
| Transmission Electron Microscopy (TEM) | Imaging with a transmitted beam of electrons | Crystal structure, defects, interfaces at the nanoscale | Very high spatial resolution, can provide detailed crystallographic information. | Destructive sample preparation (thin cross-sections required), analysis of a very localized area. |
Experimental Protocol: Raman Spectroscopy of this compound
The following is a generalized experimental protocol for the formation and characterization of this compound thin films using Raman spectroscopy, based on common practices reported in the literature.
1. Sample Preparation:
-
Substrate: Silicon (100) wafers are commonly used.[1]
-
Nickel Deposition: A thin film of nickel is deposited on the silicon substrate.
-
Rapid Thermal Annealing (RTA): The samples are subjected to RTA in a nitrogen (N₂) atmosphere at different temperatures to form the desired silicide phases.[1]
2. Raman Spectroscopy Analysis:
-
Instrumentation: A micro-Raman spectrometer is typically used.
-
Laser Excitation: Common laser wavelengths include 488 nm, 633 nm, and 782 nm.[1] The choice of wavelength can influence the signal intensity.
-
Laser Power: The laser power should be optimized to obtain a good signal-to-noise ratio while avoiding laser-induced heating of the sample, which could alter the silicide phase.
-
Objective Lens: A high-magnification objective (e.g., 100x) is used to focus the laser onto the sample and collect the scattered light.[11]
-
Data Acquisition: Spectra are collected with an appropriate integration time (e.g., 30 seconds) and spectral resolution (e.g., 1.0 cm⁻¹).[1]
Visualizing the Process and Phase Identification
The following diagrams illustrate the experimental workflow and the relationship between the this compound phases and their Raman signatures.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. [PDF] Micro-Raman spectroscopy investigation of nickel silicides and nickel (platinum) silicides | Semantic Scholar [semanticscholar.org]
- 3. In situ micro-Raman analysis and x-ray diffraction of this compound thin films on silicon. [apo.ansto.gov.au]
- 4. In situ micro-Raman analysis and X-ray diffraction of this compound thin films on silicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. radioeng.cz [radioeng.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Decomposition Analysis of Theoretical Raman Spectra for Efficient Interpretation of Experimental Spectra of Thin-Film Functional Materials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TEM Analysis of Nickel Silicide Interfaces
For researchers, scientists, and drug development professionals, understanding the intricacies of nickel silicide interfaces is crucial for the advancement of nanoelectronics and semiconductor devices. This guide provides a comparative analysis of this compound phases formed under different conditions, supported by experimental data from Transmission Electron Microscopy (TEM).
The formation of a uniform, low-resistance this compound (NiSi) layer with a smooth interface is a critical step in modern semiconductor manufacturing. TEM is an indispensable tool for characterizing the nanoscale features of these interfaces, providing insights into phase identification, layer thickness, and interfacial roughness. This guide compares the outcomes of different processing conditions on the resulting this compound interface, offering valuable data for process optimization.
Comparative Analysis of this compound Formation
The reaction between a thin nickel film and a silicon substrate is highly dependent on the annealing temperature and duration. Different annealing conditions lead to the formation of various this compound phases, each with distinct properties. The following table summarizes the key characteristics of different this compound phases as observed through TEM analysis.
| Parameter | Low Temperature Annealing (200-350°C) | Mid Temperature Annealing (350-700°C) | High Temperature Annealing (>750°C) | Alternative: Pt Interlayer |
| Dominant Silicide Phase | Ni2Si | NiSi | NiSi2 | NiSi |
| Resulting Silicide Thickness | Thicker than initial Ni film | ~2.2x initial Ni film thickness (e.g., 110-115 nm from 50 nm Ni)[1] | Variable, prone to agglomeration | Dependent on Ni thickness |
| Interface Roughness (RMS) | Generally rougher | Moderate | Can be high due to island growth[2] | Smoother (e.g., reduced from 1.54 nm to 0.63 nm)[3] |
| Crystallinity | Polycrystalline | Polycrystalline, textured | Epitaxial or large-grained islands[2] | Polycrystalline |
| Key Characteristics | High in resistivity | Low resistivity, desired for contacts | High resistivity, can lead to device failure | Improved thermal stability and smoother interface[3] |
Experimental Protocols
A detailed understanding of the experimental methodology is essential for the accurate interpretation and replication of results. Below are typical protocols for sample preparation and TEM analysis of this compound interfaces.
Sample Preparation: Cross-Sectional TEM (XTEM)
-
Nickel Deposition: A thin film of nickel (e.g., 50 nm) is deposited onto a clean silicon (100) substrate using Physical Vapor Deposition (PVD).[1]
-
Annealing: The sample undergoes Rapid Thermal Processing (RTP) in a controlled atmosphere (e.g., N2) at a specific temperature and duration to induce the formation of this compound.
-
Sample Sectioning: The wafer is cleaved into smaller pieces. Two pieces are bonded face-to-face using an epoxy.
-
Mechanical Polishing: The bonded sample is mechanically thinned and polished to a thickness of a few micrometers.
-
Ion Milling: A focused ion beam (FIB) or broad beam argon ion mill is used to create an electron-transparent region at the this compound/silicon interface, with a final thickness of less than 100 nm.[4][5]
TEM Analysis
-
Imaging: The prepared cross-sectional sample is analyzed using a Transmission Electron Microscope.
-
Bright-Field (BF) and Dark-Field (DF) Imaging: Used to visualize the overall microstructure, including grain size and defects.
-
High-Resolution TEM (HRTEM): Provides atomic-resolution images of the interface to assess its sharpness and identify epitaxial relationships.
-
-
Diffraction Analysis:
-
Selected Area Electron Diffraction (SAED): Used to identify the crystal structure and orientation of the different this compound phases present.[1]
-
-
Spectroscopic Analysis:
Visualizing Experimental and Logical Workflows
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for TEM analysis and the logical relationship between annealing conditions and the resulting silicide phases.
References
A Researcher's Guide to Determining Nickel Silicide Stoichiometry using X-ray Photoelectron Spectroscopy
For researchers, scientists, and professionals in drug development, precise characterization of materials is paramount. When working with nickel silicides, determining the exact stoichiometry is crucial for ensuring desired material properties and device performance. This guide provides a comprehensive comparison of using X-ray Photoelectron Spectroscopy (XPS) for this purpose, supported by experimental data and detailed protocols.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique that provides elemental and chemical state information. In the context of nickel silicides, XPS is highly effective in distinguishing between different phases such as NiSi, Ni₂Si, and NiSi₂. This capability stems from the measurable shifts in the core-level binding energies of nickel (Ni 2p) and silicon (Si 2p) electrons, which are dependent on the chemical environment and, therefore, the stoichiometry of the silicide.
Comparative Analysis of Nickel Silicide Phases by XPS
The primary strength of XPS in analyzing nickel silicides lies in the distinct chemical shifts observed for different Ni-Si bonding states. As the silicon content in the this compound increases, the Ni 2p core level peak shifts to a higher binding energy. This trend allows for the identification and quantification of the various silicide phases present on a sample's surface.
Quantitative Data Summary
The following table summarizes the typical Ni 2p₃/₂ and Si 2p binding energies for elemental nickel, elemental silicon, and various this compound phases, as reported in the literature. These values serve as a reference for phase identification.
| Phase | Ni 2p₃/₂ Binding Energy (eV) | Si 2p Binding Energy (eV) |
| Ni (Metallic) | 852.6 | - |
| Si (Elemental) | - | 99.3 |
| Ni₂Si | ~853.4 | ~99.4 |
| NiSi | ~853.8 - 853.9 | ~99.6 |
| NiSi₂ | ~854.6 - 854.8 | ~99.7 - 100.2 |
Note: These values can vary slightly depending on the specific experimental conditions and instrument calibration. It is always recommended to use internal standards for precise energy referencing.
Experimental Protocol for XPS Analysis of this compound
A standardized experimental protocol is essential for obtaining reliable and reproducible XPS data for this compound stoichiometry determination.
I. Sample Preparation
-
Substrate: Begin with a clean silicon wafer (e.g., Si(100) or Si(111)).
-
Degreasing: Ultrasonically clean the substrate in a sequence of acetone, isopropanol, and deionized water for 10-15 minutes each.
-
Native Oxide Removal: Dip the silicon wafer in a dilute hydrofluoric acid (HF) solution (e.g., 2-10% HF) for 1-2 minutes to remove the native oxide layer. Immediately rinse with deionized water and dry with nitrogen gas.
-
Nickel Deposition: Deposit a thin film of nickel onto the clean silicon substrate. This can be achieved through techniques such as sputtering or thermal evaporation in a high-vacuum chamber. The thickness of the nickel film will influence the subsequent silicide formation.
-
Annealing for Silicide Formation: Transfer the sample to a high-vacuum annealing chamber. The formation of different this compound phases is temperature-dependent.
-
Ni₂Si: Typically forms at temperatures between 200°C and 350°C.[1]
-
NiSi: Forms at temperatures between 350°C and 750°C.[1]
-
NiSi₂: Forms at temperatures above 750°C.[1] Anneal the sample at the desired temperature for a specific duration to form the target this compound phase. The annealing can be performed in-situ within the XPS system or ex-situ in a separate annealing chamber.
-
II. XPS Data Acquisition
-
Instrument: Utilize a monochromatic Al Kα X-ray source for high-resolution spectra.
-
Vacuum: Ensure the analysis chamber is under ultra-high vacuum (UHV) conditions (typically < 10⁻⁸ mbar) to prevent surface contamination.
-
Survey Scan: Acquire a wide energy range survey spectrum (e.g., 0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Obtain high-resolution spectra for the Ni 2p and Si 2p regions. It is also advisable to acquire spectra for C 1s (for adventitious carbon referencing) and O 1s (to check for surface oxidation).
-
Pass Energy: Use a low pass energy (e.g., 20 eV) for high-resolution scans to achieve better energy resolution.
-
-
Charge Neutralization: If the sample is insulating, use a low-energy electron flood gun to compensate for surface charging.
III. Data Analysis
-
Energy Calibration: Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.
-
Background Subtraction: Apply a suitable background subtraction model, such as the Shirley background, to the high-resolution spectra.
-
Peak Fitting: Fit the Ni 2p and Si 2p spectra with appropriate synthetic peak components (e.g., Gaussian-Lorentzian functions). The number of peaks will depend on the different chemical states (i.e., silicide phases) present.
-
Stoichiometry Calculation: Determine the atomic concentrations of nickel and silicon from the integrated peak areas of the fitted components using the appropriate relative sensitivity factors (RSFs) provided by the instrument manufacturer. The stoichiometry (NiₓSiᵧ) can then be calculated from these atomic concentrations.
Workflow for Determining this compound Stoichiometry using XPS
The following diagram illustrates the logical workflow of the experimental and data analysis process.
Caption: Workflow for this compound stoichiometry determination using XPS.
Comparison with Alternative Techniques
While XPS is a powerful tool, other techniques can provide complementary information for a more comprehensive analysis of nickel silicides.
| Technique | Advantages | Disadvantages |
| XPS | - High surface sensitivity (top few nanometers)- Provides chemical state information- Quantitative elemental analysis | - Limited to the surface- Can be affected by surface contamination |
| Rutherford Backscattering Spectrometry (RBS) | - Excellent for depth profiling and determining elemental composition and film thickness- Non-destructive | - Does not provide chemical bonding information- Requires a particle accelerator |
| X-ray Diffraction (XRD) | - Identifies crystalline phases and provides information on crystal structure and orientation- Bulk analysis technique | - Less sensitive to amorphous phases- Does not provide elemental composition of amorphous materials |
| Transmission Electron Microscopy (TEM) | - High-resolution imaging of the silicide layer and interface- Can be combined with Energy-Dispersive X-ray Spectroscopy (EDS) for elemental mapping | - Requires extensive sample preparation (thinning)- Provides information from a very localized area |
References
A Comparative Guide to NiSi and PtSi in CMOS Technology
A Performance Showdown for Advanced Contact Metallization
In the relentless pursuit of Moore's Law, the performance of Complementary Metal-Oxide-Semiconductor (CMOS) devices is increasingly dominated by parasitic resistances, with the contact resistance between the silicide and the source/drain regions being a critical contributor. Nickel silicide (NiSi) has emerged as a primary candidate for contact metallization in deep submicron CMOS technologies, largely supplanting older materials like titanium silicide (TiSi₂) and cobalt silicide (CoSi₂). This is due to its low electrical resistivity, minimal silicon consumption during formation, and low formation temperature.[1] However, the thermal stability of NiSi presents a significant challenge for advanced CMOS processing.[2]
Platinum silicide (PtSi), while historically significant in the development of microelectronics, offers distinct properties, particularly in its Schottky barrier height, which makes it advantageous for specific applications, such as p-type contacts.[3] The addition of platinum to this compound, forming a nickel-platinum silicide alloy (NiPtSi), has become a standard industry practice to enhance the performance and manufacturability of NiSi. This guide provides a detailed comparison of the performance of NiSi and PtSi, with relevant data for NiPtSi included to reflect the current state of CMOS technology.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance metrics for NiSi, PtSi, and NiPtSi based on experimental data from various studies.
Table 1: Contact Resistivity and Schottky Barrier Height
| Silicide Material | Dopant Type | Contact Resistivity (ρc) (Ω·cm²) | Schottky Barrier Height (SBH) to Si (eV) |
| NiSi | n-type | Low | ~0.65 - 0.68[1][4] |
| p-type | Low | ~0.43 - 0.47 | |
| PtSi | n-type | High | ~0.80 - 0.84[1][4] |
| p-type | Very Low | ~0.24[5] | |
| NiPtSi (e.g., 10% Pt) | n-type | Increased compared to NiSi | ~0.78[4] |
| p-type | Reduced compared to NiSi | Lowered |
Table 2: Sheet Resistance and Thermal Stability
| Silicide Material | Typical Sheet Resistance (Rs) (Ω/sq) for ~10 nm film | Thermal Stability (Phase Transformation/Agglomeration Temperature) |
| NiSi | ~10 - 20 | Degrades above 600°C[2][6] |
| PtSi | ~28 - 35[3] | Stable up to ~750°C[3] |
| NiPtSi (e.g., 5-10% Pt) | ~15 - 25 | Improved, stable up to 700-750°C[7] |
Table 3: Junction Leakage Current
| Silicide Material | Junction Leakage Characteristics |
| NiSi | Prone to junction leakage at higher processing temperatures due to silicide agglomeration and the formation of NiSi₂ "spikes" that can penetrate the shallow source/drain junctions.[8] |
| PtSi | Generally exhibits good junction integrity due to its higher thermal stability. |
| NiPtSi | The addition of platinum to this compound significantly improves thermal stability, which in turn helps to suppress junction leakage by preventing agglomeration and phase transformation to NiSi₂.[7] |
Experimental Protocols
The fabrication and characterization of NiSi and PtSi contacts in a CMOS process flow typically involve the Self-Aligned Silicide (SALICIDE) process. Below are the detailed methodologies for key experiments.
Silicide Formation via Self-Aligned Silicide (SALICIDE) Process
The SALICIDE process is a cornerstone of modern CMOS manufacturing, enabling the formation of silicide on the gate, source, and drain regions simultaneously and without the need for an extra lithography step.
Methodology:
-
Substrate Preparation: Start with a silicon wafer with fully formed and patterned CMOS transistors, including polysilicon gates and source/drain regions.
-
Pre-Cleaning: A crucial step to remove any native oxide from the silicon surfaces. This is typically done using a dilute hydrofluoric acid (HF) dip.
-
Metal Deposition: A thin layer of the desired metal (Nickel or Platinum) is deposited over the entire wafer surface. For NiPtSi, a bilayer of Ni and Pt or a co-sputtered NiPt alloy is used. Physical Vapor Deposition (PVD), specifically sputtering, is a common technique for this step.
-
First Rapid Thermal Annealing (RTA-1): The wafer is subjected to a rapid thermal anneal at a relatively low temperature (e.g., 300-500°C). This step promotes the reaction between the metal and the exposed silicon areas (gate, source, and drain) to form a metal-rich silicide phase (e.g., Ni₂Si). The metal does not react with the silicon dioxide or silicon nitride spacers.
-
Selective Metal Etch: The unreacted metal is selectively removed using a wet chemical etch that has a high selectivity to the silicide and dielectric materials. For Nickel, a mixture of sulfuric acid and hydrogen peroxide (H₂SO₄ + H₂O₂) is often used.
-
Second Rapid Thermal Annealing (RTA-2): A second RTA is performed at a higher temperature (e.g., 450-600°C for NiSi) to convert the metal-rich silicide into the desired low-resistivity monosilicide phase (NiSi or PtSi). This step also helps to lower the sheet resistance of the silicide film.
Electrical Characterization
a. Contact Resistance Measurement:
-
Method: The Transmission Line Model (TLM) is a standard method to extract the specific contact resistivity (ρc). This involves fabricating a series of contacts with varying distances on a doped silicon substrate.
-
Procedure:
-
Measure the total resistance between adjacent contacts.
-
Plot the total resistance as a function of the distance between the contacts.
-
The specific contact resistivity can be extracted from the y-intercept of the linear fit to the data.
-
b. Sheet Resistance Measurement:
-
Method: A four-point probe is used to measure the sheet resistance (Rs) of the silicide films.
-
Procedure:
-
Four probes are brought into contact with the silicided surface.
-
A current is passed through the outer two probes, and the voltage is measured across the inner two probes.
-
The sheet resistance is calculated from the measured current and voltage, along with a geometric correction factor.
-
c. Junction Leakage Current Measurement:
-
Method: The reverse-bias current-voltage (I-V) characteristics of a p-n junction diode with a silicided contact are measured.
-
Procedure:
-
A reverse bias voltage is applied across the silicided p-n junction.
-
The resulting leakage current is measured using a semiconductor parameter analyzer.
-
Measurements are often performed at elevated temperatures to accelerate failure mechanisms and assess reliability.
-
Mandatory Visualization
Caption: Workflow of the Self-Aligned Silicide (SALICIDE) process.
Caption: Logical relationship of NiSi, PtSi, and NiPtSi properties.
References
- 1. picture.iczhiku.com [picture.iczhiku.com]
- 2. researchgate.net [researchgate.net]
- 3. web.stanford.edu [web.stanford.edu]
- 4. Salicide - Wikipedia [en.wikipedia.org]
- 5. wevolver.com [wevolver.com]
- 6. Reverse leakage current - Wikipedia [en.wikipedia.org]
- 7. Analysis of Leakage Currents and Impact on Off-State Power Consumption for CMOS Technology in the 100 nm Regime | NIST [nist.gov]
- 8. researchgate.net [researchgate.net]
Introduction to Sheet Resistance in Nickel Silicide Films
A Comprehensive Guide to Sheet Resistance Measurement of Nickel Silicide Films
This compound (NiSi) is a critical material in the semiconductor industry, widely used to form low-resistance contacts on silicon-based devices.[1] The sheet resistance (Rs) of a thin film is a key parameter for process control and device performance, defined as the resistance of a square of the material.[2][3] It is influenced by factors such as film thickness, phase, and processing conditions like annealing temperature.[1][4] Accurate and repeatable measurement of sheet resistance is therefore essential for quality control in manufacturing and for materials research. This guide provides a comparative overview of common techniques used to measure the sheet resistance of this compound films, supported by experimental data and detailed protocols.
Comparison of Sheet Resistance Measurement Techniques
Several methods are available for measuring the sheet resistance of thin films, each with its own advantages and disadvantages. The most common techniques are the four-point probe, the van der Pauw method, and non-contact methods like eddy current measurements.
Four-Point Probe Method
The four-point probe is a widely used contact method for measuring sheet resistance.[5][6] It utilizes four equally spaced, co-linear probes.[7] A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes.[6][8] This configuration minimizes the influence of contact resistance on the measurement.[9]
Advantages:
-
Simple to implement and widely available.
-
Provides accurate and localized measurements.
-
Well-established theoretical basis.[8]
Disadvantages:
-
It is a contact method, which can potentially damage or contaminate the film surface.[7]
-
The probe tips can penetrate thin films, leading to inaccurate readings.
-
Measurement accuracy can be affected by sample geometry and proximity to the sample edge.[7]
Van der Pauw Method
The van der Pauw method is another contact technique that allows for the measurement of sheet resistance on arbitrarily shaped samples, provided they are of uniform thickness.[10][11] This method involves placing four small contacts on the periphery of the sample.[11] Current is applied between two adjacent contacts, and the voltage is measured between the other two.[12] This process is then repeated with the contacts in a different configuration to calculate the sheet resistance.[10]
Advantages:
-
Flexible sample geometry.[11]
-
Can also be used to determine other material properties like the Hall coefficient.[10]
-
High accuracy for uniform films.
Disadvantages:
-
Requires the fabrication of specific contact pads on the sample.
-
Like the four-point probe, it is a contact method and can be destructive.
-
Sensitive to the placement and size of the contacts.[11]
Non-Contact Eddy Current Method
Non-contact methods, such as those based on eddy currents, offer a non-destructive alternative for measuring sheet resistance.[2][13] In this technique, an oscillating magnetic field is generated by a probe coil, which induces eddy currents in the conductive film.[13] These eddy currents create an opposing magnetic field that is detected by a sensing coil. The magnitude of this opposing field is related to the sheet resistance of the film.
Advantages:
Disadvantages:
-
The measurement can be influenced by the distance between the probe and the sample.[13]
-
May have lower spatial resolution compared to contact methods.
-
Calibration with standards is often required for accurate measurements.
Experimental Data: Sheet Resistance of this compound Films
The following table summarizes experimental data on the sheet resistance of this compound films formed under various conditions, as measured by the four-point probe method.
| Initial Ni Thickness (nm) | Annealing Temperature (°C) | Sheet Resistance (Ω/sq) | Notes | Reference |
| 30 | 350-850 | ~5 - 15 | Sheet resistance is stable up to 800°C. | [1] |
| 3 | 400-500 | ~45 | Epitaxial NiSi2 formation. | [14] |
| 5 | 400-600 | ~16.5 | NiSi formation. | [14] |
| 25 (with Zn interlayer) | 300-600 | ~2.5 | Zn interlayer improves thermal stability. | |
| 40 | 300-400 | ~10-15 | Full conversion to silicide at ~300°C. | [15] |
| 7-89 | 850 | 1.89 - 53.73 | Co-existence of NiSi and NiSi2 phases. | [16] |
| ~70 | 400 | ~15 (from resistivity) | Formation of NiSi phase. | |
| ~30 | 500-700 | ~3 - 7 | Comparison of ALD and PVD NiSix. | [17] |
Experimental Protocols
Four-Point Probe Measurement of this compound Sheet Resistance
1. Sample Preparation:
-
A silicon wafer is cleaned using a standard RCA cleaning process.[18]
-
A thin film of nickel is deposited on the silicon substrate, for example, by electron-beam evaporation or sputtering.[1]
-
The sample undergoes rapid thermal annealing (RTA) in a nitrogen (N2) ambient for a specified time and at a specific temperature to form the this compound film.[1][19]
-
Any unreacted nickel is selectively removed using a chemical etchant (e.g., a solution of H2SO4 and H2O2).[1]
2. Measurement Procedure:
-
A four-point probe head with equally spaced probes is brought into contact with the surface of the this compound film.[6]
-
A known DC current (I) is passed through the two outer probes.[9]
-
The voltage drop (V) between the two inner probes is measured using a high-impedance voltmeter.[8]
-
The sheet resistance (Rs) is calculated using the formula: Rs = (π/ln(2)) * (V/I) ≈ 4.532 * (V/I). This formula is valid for a large, thin sheet. Geometric correction factors may be needed for samples of finite size.[9]
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for measuring the sheet resistance of a this compound film using the four-point probe method.
Caption: Workflow for sheet resistance measurement.
Conclusion
The choice of measurement technique for the sheet resistance of this compound films depends on the specific requirements of the application. The four-point probe method is a reliable and widely used technique that provides accurate data, as evidenced by numerous studies.[1][16][17] The van der Pauw method offers flexibility for irregularly shaped samples.[10] For applications where non-destructive and in-line monitoring is crucial, non-contact eddy current methods are an excellent alternative.[3][13] Researchers and engineers should consider the trade-offs between accuracy, potential for sample damage, and measurement speed when selecting the most appropriate method for their needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Sheet resistance - Wikipedia [en.wikipedia.org]
- 3. Sheet Resistance Measurements | Delcom [delcom.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Four Point Probe Measurement Explained [suragus.com]
- 7. ossila.com [ossila.com]
- 8. ossila.com [ossila.com]
- 9. fytronix.com [fytronix.com]
- 10. universitywafer.com [universitywafer.com]
- 11. Van der Pauw method - Wikipedia [en.wikipedia.org]
- 12. linseis.com [linseis.com]
- 13. semilab.com [semilab.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 17. arxiv.org [arxiv.org]
- 18. davidpublisher.com [davidpublisher.com]
- 19. This compound formation with rapid thermal treatment in the heat balance mode | Pilipenko | Doklady of the National Academy of Sciences of Belarus [doklady.belnauka.by]
A Comparative Guide to the Kinetic Modeling of Nickel Silicide Growth
For Researchers and Scientists in Materials Science and Nanoelectronics
This guide provides a comprehensive comparison of kinetic models for nickel silicide growth, a critical process in the fabrication of modern nanoelectronic devices. We delve into the theoretical frameworks, present supporting experimental data, and offer detailed protocols for key experimental techniques. This document is intended to be a valuable resource for researchers and engineers working on process development and optimization for this compound contacts.
Kinetic Models of this compound Growth: A Comparative Overview
The formation of this compound is a complex process involving the diffusion of nickel atoms into a silicon substrate and their subsequent reaction to form various silicide phases (Ni₂Si, NiSi, and NiSi₂). The growth kinetics are typically described by two primary models: diffusion-controlled and reaction-controlled growth. Often, the overall process exhibits a transition from one regime to the other, leading to a linear-parabolic growth model.
Diffusion-Controlled Growth: In this model, the rate-limiting step is the diffusion of nickel atoms through the already formed silicide layer to the silicide-silicon interface. This process is governed by Fick's laws of diffusion and typically results in a parabolic growth rate, where the thickness of the silicide layer is proportional to the square root of the annealing time.
Reaction-Controlled Growth: Here, the growth rate is limited by the reaction rate at the nickel-silicide or silicide-silicon interface. This model is often observed in the initial stages of growth when the silicide layer is very thin, and it results in a linear growth rate, with the thickness being directly proportional to the annealing time.
The transition from a linear to a parabolic growth regime is a key aspect of this compound kinetics.[1][2] This transition is influenced by factors such as temperature, the thickness of the nickel film, and the quality of the initial Ni/Si interface.[2]
Quantitative Comparison of Kinetic Parameters
The following table summarizes key quantitative data extracted from various studies on this compound growth kinetics. This allows for a direct comparison of the different growth regimes and the influence of experimental conditions.
| Parameter | Diffusion-Controlled | Reaction-Controlled | Experimental Observations & Notes |
| Growth Rate Dependence | Proportional to t1/2 | Proportional to t | A transition from linear to square root time dependency is often observed.[2] |
| Activation Energy (Ea) | Lower | Higher | The activation energy for NiSi growth has been reported to be in the range of 1.35-3.1 eV, with variations depending on the presence of alloying elements like Pt. |
| Typical Growth Rates | Varies significantly with temperature. | 0.01–0.1 nm/s at 500–650°C; ~1 nm/s at 400°C; ~4 nm/s at 450°C; ~15 nm/s at 550°C.[1] | Growth rates are highly dependent on the experimental setup, particularly in nanowire systems.[1] |
| Dominant Diffusing Species | Nickel (Ni) | Not applicable | Nickel is the dominant diffusing species in the formation of Ni₂Si and NiSi. |
Experimental Protocols for Studying this compound Growth Kinetics
Reproducible and accurate experimental data is the foundation of robust kinetic modeling. This section provides detailed methodologies for the key experiments involved in the study of this compound growth.
Nickel Thin Film Deposition: Physical Vapor Deposition (PVD)
Physical Vapor Deposition is a common technique for depositing high-purity nickel thin films onto silicon substrates.
Methodology:
-
Substrate Preparation:
-
Start with a clean silicon wafer (e.g., p-type Si(100)).
-
Perform a standard RCA clean to remove organic and inorganic contaminants.
-
A final dip in a dilute hydrofluoric acid (HF) solution is often used to remove the native oxide layer immediately before loading into the deposition chamber.
-
-
Deposition Parameters:
-
System: A high-vacuum or ultra-high-vacuum PVD system equipped with a nickel target (typically >99.99% purity).
-
Base Pressure: Achieve a base pressure of < 1 x 10⁻⁶ Torr to minimize contamination.
-
Deposition Pressure: Introduce an inert gas, typically Argon (Ar), to a pressure of 1-10 mTorr.
-
Power: Use DC magnetron sputtering with a power of 100-500 W. The power will influence the deposition rate.
-
Deposition Rate: A typical deposition rate is 0.1-1 nm/s.
-
Film Thickness: The desired nickel film thickness (e.g., 10-100 nm) is controlled by the deposition time.
-
Silicidation: Rapid Thermal Annealing (RTA)
Rapid Thermal Annealing is a crucial step to induce the solid-state reaction between the nickel film and the silicon substrate.
Methodology:
-
Sample Loading: Place the nickel-coated silicon wafer into the RTA chamber.
-
Ambient: Purge the chamber with a high-purity inert gas, such as nitrogen (N₂) or argon (Ar), to prevent oxidation during annealing.[3]
-
Annealing Parameters:
-
Cooling: Rapidly cool the wafer to room temperature after the annealing process.
A two-step RTA process is often employed to achieve a uniform, low-resistivity NiSi phase.[5] The first RTA is performed at a lower temperature to form Ni₂Si, followed by a selective etch to remove unreacted nickel, and a second RTA at a higher temperature to convert Ni₂Si to NiSi.[4][5]
Characterization Techniques
A suite of characterization techniques is necessary to analyze the structural, morphological, and electrical properties of the formed this compound layers.
2.3.1. Structural Analysis: X-ray Diffraction (XRD)
-
Purpose: To identify the crystalline phases of this compound present in the film.
-
Methodology: Use a diffractometer with a Cu Kα radiation source. Perform a θ-2θ scan over a relevant angular range (e.g., 20-80 degrees) to obtain the diffraction pattern. Compare the peak positions and intensities with standard diffraction data for Ni, Si, Ni₂Si, NiSi, and NiSi₂.
2.3.2. Morphological and Interfacial Analysis: Electron Microscopy (SEM and TEM)
-
Scanning Electron Microscopy (SEM):
-
Purpose: To observe the surface morphology and uniformity of the silicide film.
-
Sample Preparation: No special preparation is typically needed for top-down imaging.
-
-
Transmission Electron Microscopy (TEM):
-
Purpose: To obtain high-resolution cross-sectional images of the silicide layer, measure its thickness accurately, and analyze the interface with the silicon substrate.
-
Sample Preparation: This is a critical and destructive process. A thin lamella (electron-transparent) is prepared from the sample using a Focused Ion Beam (FIB) instrument.[1][6]
-
2.3.3. Electrical Characterization: Four-Point Probe
-
Purpose: To measure the sheet resistance of the this compound film, which is a key parameter for its application in electronic devices.
-
Methodology: A four-point probe head is brought into contact with the surface of the silicide film. A known current is passed through the outer two probes, and the voltage is measured across the inner two probes. The sheet resistance is then calculated from these values.
Visualizing the Modeling Workflow
The following diagram, generated using the DOT language, illustrates the logical workflow for the kinetic modeling of this compound growth, from experimental observations to model validation.
This guide provides a foundational understanding of the kinetic modeling of this compound growth, supported by experimental data and detailed protocols. For more in-depth information, researchers are encouraged to consult the cited literature.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound formation with rapid thermal treatment in the heat balance mode | Pilipenko | Doklady of the National Academy of Sciences of Belarus [doklady.belnauka.by]
- 4. osti.gov [osti.gov]
- 5. jos.ac.cn [jos.ac.cn]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Nickel Silicide: A Guide for Laboratory Professionals
An Essential Guide for the Safe Handling and Disposal of Nickel Silicide in Research and Development Settings.
This document provides comprehensive, step-by-step guidance for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound, a compound frequently utilized in the electronics and materials science sectors, necessitates careful management due to its potential health and environmental hazards. Adherence to these procedures will help mitigate risks and foster a culture of safety within your laboratory.
I. Understanding the Hazards of this compound
This compound is classified with several hazards that underscore the importance of proper handling and disposal. It is recognized as a skin sensitizer, may cause cancer, and can cause damage to organs through prolonged or repeated exposure.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2][3]
Hazard Classifications:
-
Skin Sensitization, Category 1[1]
-
Specific Target Organ Toxicity (Repeated Exposure), Category 1[1][2]
-
Hazardous to the Aquatic Environment, Acute 1 and Chronic 1[1]
II. Personal Protective Equipment (PPE)
Prior to handling this compound in any form (powder, solid, or in solution), it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber) | To prevent skin contact and sensitization.[1] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles and splashes.[4] |
| Respiratory Protection | NIOSH-approved respirator | To prevent inhalation of harmful dust.[4] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
III. Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste from a laboratory setting. This procedure is based on established guidelines for managing heavy metal and hazardous chemical waste.
Step 1: Waste Identification and Classification
-
All waste containing this compound, including contaminated labware (e.g., gloves, wipes, weighing paper), must be treated as hazardous waste.[5]
-
Due to the presence of nickel, this waste falls under the category of heavy metal waste.[5]
Step 2: Waste Segregation and Collection
-
Crucially, do not dispose of this compound waste down the drain. [5][6]
-
Solid waste (e.g., powder, contaminated wipes) and liquid waste (if any) should be collected in separate, designated hazardous waste containers.
-
Use chemically compatible containers, such as high-density polyethylene (HDPE), for waste collection.[5] Ensure containers are in good condition and free from leaks.[5]
-
Avoid mixing this compound waste with other incompatible waste streams.[5]
Step 3: Labeling and Storage
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
Store the sealed container in a designated and secure satellite accumulation area within the laboratory, away from general work areas.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5]
-
Do not attempt to transport the hazardous waste yourself. Trained EHS personnel or a licensed hazardous waste disposal service should handle collection and transportation.[5]
-
The final disposal of this compound waste should be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
IV. Accidental Spill Response
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
1. Evacuate and Secure the Area:
- Alert personnel in the immediate vicinity and restrict access to the spill area.
- Ensure adequate ventilation.[1]
2. Don Appropriate PPE:
- Before attempting to clean the spill, ensure you are wearing the required PPE as outlined in Section II.
3. Contain and Clean the Spill:
- Avoid generating dust.[4]
- For solid spills, carefully sweep or vacuum the material using a HEPA (High-Efficiency Particulate Air) filter and place it into a labeled, sealed container for disposal.[4]
- Do not use compressed air to clean up the spill.[4]
4. Decontaminate and Dispose:
- Wipe the spill area with a damp cloth.
- All materials used for cleanup (e.g., wipes, contaminated PPE) must be disposed of as hazardous waste.
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Nickel silicide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for handling nickel silicide, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Health Hazard Information
This compound is a gray, odorless powder or in the form of pieces.[1] While the specific toxicological properties of this compound have not been exhaustively investigated, it is known to pose several health risks.[1] Nickel is a confirmed carcinogen, and exposure can lead to allergic skin reactions, such as dermatitis (nickel itch).[1][2][3][4] Inhalation may irritate the upper respiratory tract and can cause pulmonary asthma.[1][5] Prolonged or repeated inhalation may lead to pneumonitis.[1] Ingestion of large doses can cause intestinal disorders.[1]
Emergency First Aid Procedures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and brush the material off the skin. Wash the affected area with mild soap and water. If irritation or a rash develops, seek medical attention.[1][2]
-
Eye Contact: Flush eyes with lukewarm water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention if symptoms persist.[1]
-
Ingestion: Give one to two glasses of milk or water and induce vomiting. Seek immediate medical attention. Never give anything by mouth to an unconscious person.[1]
Exposure Limits and Quantitative Data
Exposure to this compound should be kept below established limits. The following table summarizes the occupational exposure limits for nickel (as Ni).
| Exposure Limit Type | Value | Issuing Organization |
| OSHA PEL (Permissible Exposure Limit) | 1 mg(Ni)/m³ | OSHA[1] |
| ACGIH TLV (Threshold Limit Value) | 0.2 mg(Ni)/m³ (inhalable fraction) | ACGIH[1][5] |
| NIOSH REL (Recommended Exposure Limit) | 0.015 mg/m³ | NIOSH[4] |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 10 mg(Ni)/m³ | NIOSH[5] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound:
-
Respiratory Protection: A NIOSH-approved respirator is required.[1] If exposure limits are exceeded, a full-face respirator should be used.[2]
-
Ventilation: Use local exhaust ventilation to maintain concentrations at or below the permissible exposure limits.[1] Handling in a controlled environment is necessary when in dust or powder form.[1]
-
Hand Protection: Wear chemical-impermeable rubber gloves.[1][2] Gloves must be inspected before use.[2]
-
Eye Protection: Safety glasses with side shields are recommended.[1][3]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[1][2] An impervious apron is also recommended.[3][4] Contaminated work clothing should not be allowed out of the workplace.[2][3][4]
Operational and Handling Procedures
Proper handling and storage are crucial to prevent contamination and exposure.
Handling:
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][3]
-
Avoid contact with skin and eyes.[2]
-
Prevent the formation of dust and aerosols.[2]
-
Use in a well-ventilated area.[2]
Storage:
Spill and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Response:
-
Isolate the Area: Isolate the spill area and ensure adequate ventilation.[1]
-
Wear PPE: Wear the appropriate respiratory and protective equipment as specified in the PPE section.[1]
-
Contain and Clean: Carefully sweep, scoop, or vacuum the spilled material using a HEPA (high-efficiency particulate air) filter.[1] Take care not to raise dust.[1]
-
Collect for Disposal: Place the collected material into a closed container for proper disposal.[1]
Disposal:
-
Dispose of this compound waste in accordance with all local, state, and federal regulations.[1]
-
This material is very toxic to aquatic life with long-lasting effects, so release into the environment must be avoided.[2][3][4][6]
This compound Spill Response Workflow
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
